molecular formula C10H15N3 B1321144 N2-Cyclopentylpyridine-2,3-diamine CAS No. 951523-75-4

N2-Cyclopentylpyridine-2,3-diamine

Katalognummer: B1321144
CAS-Nummer: 951523-75-4
Molekulargewicht: 177.25 g/mol
InChI-Schlüssel: SANXETCZVGXRBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N2-Cyclopentylpyridine-2,3-diamine is a useful research compound. Its molecular formula is C10H15N3 and its molecular weight is 177.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-N-cyclopentylpyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c11-9-6-3-7-12-10(9)13-8-4-1-2-5-8/h3,6-8H,1-2,4-5,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANXETCZVGXRBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of N2-Cyclopentylpyridine-2,3-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the synthesis of N2-Cyclopentylpyridine-2,3-diamine, a key intermediate in pharmaceutical research and development. The synthesis is approached via a robust two-step process involving an initial nucleophilic aromatic substitution followed by a nitro group reduction. This guide presents detailed experimental protocols, quantitative data in tabular format for clarity, and a visual representation of the synthetic workflow, adhering to best practices for scientific documentation. The intended audience includes researchers, scientists, and professionals in the field of drug development who require a practical and in-depth understanding of this synthetic route.

Introduction

N2-substituted pyridine-2,3-diamines are a class of compounds with significant interest in medicinal chemistry due to their versatile applications as building blocks in the synthesis of various heterocyclic systems, including those with potential therapeutic activities. The introduction of a cyclopentyl group at the N2 position can modulate the compound's lipophilicity and conformational flexibility, which are critical parameters in drug design. This guide outlines a reliable and reproducible method for the laboratory-scale synthesis of this compound.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step reaction sequence, as illustrated in the workflow diagram below. The initial step involves a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-3-nitropyridine and cyclopentylamine. The resulting intermediate, N-Cyclopentyl-3-nitropyridin-2-amine, is then subjected to a reduction of the nitro group to yield the final diamine product.

Synthesis_Workflow cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Nitro Group Reduction cluster_purification Purification start 2-Chloro-3-nitropyridine + Cyclopentylamine reaction1 SNAr Reaction (e.g., in Ethylene Glycol, heat) start->reaction1 intermediate N-Cyclopentyl-3-nitropyridin-2-amine reaction1->intermediate reduction Reduction (e.g., SnCl2·2H2O in Ethanol) intermediate->reduction product This compound reduction->product purify Work-up and Purification (Extraction, Chromatography) product->purify

Figure 1: Synthetic workflow for this compound.

Experimental Protocols

Materials and Reagents

The following table summarizes the key reagents required for the synthesis, along with their relevant properties.

ReagentChemical FormulaMolar Mass ( g/mol )CAS NumberKey Properties
2-Chloro-3-nitropyridineC₅H₃ClN₂O₂158.545470-18-8Yellow solid, moisture sensitive
CyclopentylamineC₅H₁₁N85.151003-03-8Colorless liquid, flammable
Ethylene GlycolC₂H₆O₂62.07107-21-1Colorless liquid, high boiling point
Tin(II) Chloride DihydrateSnCl₂·2H₂O225.6310025-69-1White crystalline solid, reducing agent
EthanolC₂H₅OH46.0764-17-5Colorless liquid, flammable
Ethyl AcetateC₄H₈O₂88.11141-78-6Colorless liquid, solvent for extraction
Saturated Sodium BicarbonateNaHCO₃84.01144-55-8Aqueous solution for neutralization
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Drying agent
Step 1: Synthesis of N-Cyclopentyl-3-nitropyridin-2-amine

This step involves the nucleophilic aromatic substitution of the chlorine atom in 2-chloro-3-nitropyridine by cyclopentylamine.

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-3-nitropyridine (1.0 eq).

  • Add ethylene glycol as the solvent.

  • Add cyclopentylamine (1.1 eq) to the reaction mixture.

  • Heat the mixture to a temperature of 120-130 °C and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

This step involves the reduction of the nitro group of the intermediate to an amine using tin(II) chloride dihydrate.[1]

Procedure:

  • Dissolve the N-Cyclopentyl-3-nitropyridin-2-amine (1.0 eq) in ethanol in a round-bottom flask.[1]

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) to the solution.[1]

  • Reflux the reaction mixture for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture and carefully neutralize it with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • Further purification can be achieved by column chromatography or recrystallization.

Quantitative Data Summary

The following table provides expected quantitative data for the synthesis. Please note that actual yields may vary depending on experimental conditions and scale.

StepProductStarting MaterialMolar Ratio (Start:Reagent)Typical Yield (%)Purity (%)
1N-Cyclopentyl-3-nitropyridin-2-amine2-Chloro-3-nitropyridine1 : 1.180-90>95 (after chromatography)
2This compoundN-Cyclopentyl-3-nitropyridin-2-amine1 : 4-570-85>98 (after purification)

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

TechniqueExpected Observations
¹H NMRPeaks corresponding to the cyclopentyl and pyridine protons.
¹³C NMRResonances for all carbon atoms in the molecule.
Mass SpectrometryMolecular ion peak corresponding to the calculated mass of C₁₀H₁₅N₃.
Infrared (IR) SpectroscopyN-H stretching vibrations for the amine groups.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • 2-Chloro-3-nitropyridine is a potential irritant; handle with care.

  • Cyclopentylamine is flammable and corrosive; avoid ignition sources and skin contact.

  • Tin(II) chloride is harmful if swallowed and can cause skin irritation.

  • Handle all solvents in a well-ventilated area and away from open flames.

Conclusion

This technical guide provides a detailed and practical methodology for the synthesis of this compound. By following the outlined protocols, researchers and scientists can reliably produce this valuable intermediate for applications in drug discovery and development. The provided data and diagrams aim to facilitate a clear understanding of the synthetic process.

References

Technical Guide: Physicochemical Properties of N2-Cyclopentylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2-Cyclopentylpyridine-2,3-diamine is a substituted diaminopyridine derivative. The physicochemical properties of such novel compounds are fundamental to their application in research and drug development. These properties govern a molecule's behavior in various environments, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and potential as a therapeutic agent. This guide provides a summary of the known and predicted physicochemical characteristics of this compound and details the standard experimental protocols for their determination.

Chemical Identity

  • IUPAC Name: this compound

  • CAS Number: 951523-75-4[1]

  • Molecular Formula: C10H15N3[1][2]

  • Chemical Structure: Chemical Structure of this compound

Physicochemical Properties

A comprehensive experimental characterization of this compound is essential. The following table summarizes key physicochemical parameters. Calculated values are provided where experimental data is not publicly available.

PropertyValueMethod
Molecular Weight 177.25 g/mol Calculated
Melting Point Data not availableSee Protocol 4.1
Boiling Point Data not available-
Solubility Data not availableSee Protocol 4.2
pKa Data not availableSee Protocol 4.3
logP Data not availableSee Protocol 4.4

Discussion of Expected Properties:

  • Solubility: The presence of two amino groups suggests that this compound will exhibit pH-dependent aqueous solubility, with higher solubility in acidic conditions due to the formation of protonated, more polar species. Its solubility in organic solvents is expected to be moderate, influenced by the cyclopentyl group.

  • pKa: As a diaminopyridine derivative, the molecule possesses two basic nitrogen atoms on the pyridine ring and the cyclopentylamino group. The pKa values will quantify the basicity of these functional groups. It is anticipated that there will be at least two pKa values corresponding to the protonation of these nitrogens.

  • logP: The octanol-water partition coefficient (logP) is a critical measure of lipophilicity. The cyclopentyl group will contribute to the lipophilicity of the molecule. The overall logP value will be a balance between the lipophilic cyclopentyl and pyridine moieties and the hydrophilic amino groups.

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties are provided below.

Melting Point Determination

The melting point of a crystalline solid is a crucial indicator of its purity.

Methodology: Capillary Melting Point Method [3][4][5][6][7]

  • Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a rapid rate initially to determine an approximate melting range.

    • The measurement is then repeated with a fresh sample, heating slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.

  • Data Recording: The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Solubility Determination

Solubility is determined in various solvents to understand the compound's behavior in different media.

Methodology: Shake-Flask Method [8][9][10][11][12]

  • Solvent Selection: A range of relevant solvents should be used, including water, phosphate-buffered saline (PBS) at physiological pH (7.4), and various organic solvents (e.g., ethanol, DMSO).

  • Procedure:

    • An excess amount of this compound is added to a known volume of the solvent in a sealed vial.

    • The mixture is agitated (e.g., on a shaker) at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • The suspension is then filtered or centrifuged to separate the undissolved solid.

  • Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Reporting: Solubility is reported in units such as mg/mL or mol/L.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid or base in solution.

Methodology: Potentiometric Titration [13][14][15][16][17]

  • Sample Preparation: A solution of this compound of known concentration is prepared in water or a water-cosolvent mixture if solubility is low.

  • Apparatus: A calibrated pH meter with a suitable electrode and a burette for the titrant are required.

  • Procedure:

    • The solution is acidified with a strong acid (e.g., HCl) to a low pH to ensure all basic groups are protonated.

    • The solution is then titrated with a standardized strong base (e.g., NaOH), and the pH is recorded after each addition of the titrant.

  • Data Analysis: The pKa values are determined from the inflection points of the resulting titration curve (pH vs. volume of titrant).

logP Determination

The partition coefficient (logP) is a measure of a compound's differential solubility in two immiscible liquids, typically n-octanol and water.

Methodology: Shake-Flask Method [18][19][20][21][22]

  • Phase Preparation: n-Octanol and water (or a suitable buffer like PBS pH 7.4 for logD) are mutually saturated by shaking them together and allowing the phases to separate.

  • Procedure:

    • A known amount of this compound is dissolved in one of the phases.

    • A known volume of this solution is mixed with a known volume of the other phase in a sealed container.

    • The mixture is agitated until partitioning equilibrium is reached.

    • The two phases are then separated by centrifugation.

  • Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Visualizations

The following diagrams illustrate key workflows and concepts relevant to the physicochemical characterization of this compound.

Physicochemical_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_application Application in Drug Discovery Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Structure_Verification Structural Verification (NMR, MS) Purification->Structure_Verification Melting_Point Melting Point Structure_Verification->Melting_Point Solubility Solubility Profiling Structure_Verification->Solubility pKa pKa Determination Structure_Verification->pKa logP logP/logD Measurement Structure_Verification->logP ADME_Prediction ADME Property Prediction Melting_Point->ADME_Prediction Solubility->ADME_Prediction Formulation_Development Formulation Studies Solubility->Formulation_Development pKa->ADME_Prediction logP->ADME_Prediction Ionization_States Dication Diprotonated (Low pH) Monocation Monoprotonated (Intermediate pH) Dication->Monocation + OH- / - H+ Neutral Neutral (High pH) Monocation->Neutral + OH- / - H+

References

An In-depth Technical Guide to N2-Cyclopentylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N2-Cyclopentylpyridine-2,3-diamine, a pyridine derivative of interest in medicinal chemistry and drug discovery. Due to the limited publicly available data on this specific molecule, this guide also includes information on closely related analogs and general methodologies for the synthesis and evaluation of N-substituted 2,3-diaminopyridines.

Compound Identification and Properties

This compound is a heterocyclic compound with the chemical formula C10H15N3. While specific experimental data for this compound is scarce, its identity has been established with a unique Chemical Abstracts Service (CAS) number. For comparative purposes, data for the closely related analog, N2-Cyclopropylpyridine-2,3-diamine, is also presented.

Table 1: Physicochemical Properties of this compound and a Close Analog

PropertyThis compoundN2-Cyclopropylpyridine-2,3-diamine
CAS Number 951523-75-4[1]290313-23-4[2][3]
Molecular Formula C10H15N3C8H11N3[2][3]
Molecular Weight 177.25 g/mol (calculated)149.19 g/mol [2]
IUPAC Name This compoundN2-Cyclopropylpyridine-2,3-diamine

Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

A potential synthesis of this compound can be envisioned starting from 2-chloro-3-nitropyridine. The first step would involve a nucleophilic aromatic substitution reaction with cyclopentylamine to introduce the cyclopentylamino group at the 2-position. The subsequent step would be the reduction of the nitro group at the 3-position to an amino group, yielding the final product.

G A 2-Chloro-3-nitropyridine C Nucleophilic Aromatic Substitution A->C B Cyclopentylamine B->C D N-Cyclopentyl-3-nitropyridin-2-amine C->D E Reduction (e.g., H2, Pd/C or Fe/HCl) D->E F This compound E->F

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol:

  • Step 1: Synthesis of N-Cyclopentyl-3-nitropyridin-2-amine

    • To a solution of 2-chloro-3-nitropyridine (1 equivalent) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF), add cyclopentylamine (1.2 equivalents) and a non-nucleophilic base like triethylamine or diisopropylethylamine (1.5 equivalents).

    • Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain N-Cyclopentyl-3-nitropyridin-2-amine.

  • Step 2: Synthesis of this compound

    • Dissolve N-Cyclopentyl-3-nitropyridin-2-amine (1 equivalent) in a solvent such as ethanol or methanol.

    • Add a reducing agent. A common method is catalytic hydrogenation using palladium on carbon (10 mol%) under a hydrogen atmosphere. Alternatively, a chemical reduction can be performed using iron powder in the presence of hydrochloric acid or ammonium chloride.

    • Stir the reaction mixture at room temperature until the starting material is completely consumed (monitored by TLC).

    • If using catalytic hydrogenation, filter the reaction mixture through a pad of celite to remove the catalyst. If using chemical reduction, neutralize the reaction mixture and extract the product with a suitable organic solvent.

    • Concentrate the filtrate or the combined organic extracts under reduced pressure to yield the crude product.

    • Purify the crude this compound by recrystallization or column chromatography to obtain the final product.

Potential Biological Activities and Drug Discovery Applications

While the biological activity of this compound has not been specifically reported, the 2,3-diaminopyridine scaffold is a key structural motif in a variety of biologically active compounds. Derivatives of 2,3-diaminopyridine have been investigated for a range of therapeutic applications.

  • Antimicrobial and Anti-plasmodial Agents: Imidazo[4,5-b]pyridines, which can be synthesized from 2,3-diaminopyridines, have shown promising activity against various pathogens. For instance, certain derivatives have demonstrated antibacterial and anti-plasmodial (anti-malarial) properties. The N-cyclopentyl substitution in the target molecule could modulate its lipophilicity and binding to biological targets, potentially leading to potent antimicrobial or anti-parasitic activity.

  • Kinase Inhibitors: The pyridine ring is a common scaffold in kinase inhibitors used in oncology. The amino groups on the 2,3-diaminopyridine core can serve as hydrogen bond donors and acceptors, facilitating interactions with the ATP-binding site of various kinases.

  • Central Nervous System (CNS) Activity: Pyridine derivatives are known to possess a wide range of CNS activities. The specific substitution pattern of this compound could lead to novel interactions with CNS receptors or enzymes.

Hypothetical Drug Discovery and Screening Workflow:

Given the potential therapeutic applications, a logical workflow for the biological evaluation of this compound would involve a series of in vitro and in vivo assays.

G A This compound B Primary Screening A->B C Antimicrobial Assays (Bacteria, Fungi, Parasites) B->C D Kinase Inhibitor Panel B->D E CNS Receptor Binding Assays B->E F Hit Identification C->F D->F E->F G Lead Optimization F->G H In Vivo Efficacy and Toxicity Studies G->H I Preclinical Candidate H->I

Caption: Hypothetical workflow for biological screening and drug development.

Experimental Protocols for Biological Screening:

  • Antimicrobial Activity: The compound would be tested against a panel of pathogenic bacteria and fungi using standard methods such as broth microdilution to determine the minimum inhibitory concentration (MIC). Anti-plasmodial activity could be assessed against Plasmodium falciparum cultures.

  • Kinase Inhibition Assays: The compound would be screened against a panel of commercially available kinases to identify any inhibitory activity. Active compounds would be further characterized to determine their IC50 values and selectivity profile.

  • CNS Receptor Binding: The affinity of the compound for a panel of CNS receptors (e.g., dopamine, serotonin, GABA receptors) would be determined using radioligand binding assays.

Conclusion

This compound is a chemical entity with potential for further investigation in the field of drug discovery. While specific data is limited, this guide provides a framework for its synthesis and biological evaluation based on the chemistry and pharmacology of related 2,3-diaminopyridine derivatives. The proposed synthetic route is robust and relies on well-established chemical transformations. The potential for this compound to exhibit antimicrobial, kinase inhibitory, or CNS activity makes it an attractive candidate for screening programs aimed at identifying novel therapeutic agents. Further research is warranted to fully elucidate the chemical and biological properties of this compound.

References

Technical Guide: Structure Elucidation of N2-Cyclopentylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide has been compiled from publicly available scientific literature and chemical databases. As of the date of this document, a dedicated, peer-reviewed publication detailing the comprehensive structure elucidation of N2-Cyclopentylpyridine-2,3-diamine is not available. The experimental data and protocols presented herein are based on established methodologies for analogous compounds and predictive models. This guide is intended to serve as a practical framework for the synthesis and structural characterization of this compound.

Introduction

This compound is a heterocyclic amine belonging to the class of substituted diaminopyridines. Compounds within this family are of significant interest in medicinal chemistry due to their potential as scaffolds for the development of novel therapeutic agents. The strategic placement of amino groups on the pyridine ring, coupled with N-alkylation, provides a versatile platform for creating molecules with diverse biological activities. The precise determination of the three-dimensional structure of such compounds is a critical step in understanding their structure-activity relationships (SAR) and mechanism of action.

This guide provides a comprehensive overview of the methodologies and expected data for the complete structure elucidation of this compound, covering its synthesis, and characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Synthesis of this compound

A plausible synthetic route for this compound involves the nucleophilic substitution of a halogenated pyridine precursor with cyclopentylamine. A general and established method for the synthesis of N2-substituted-2,3-diaminopyridines provides a strong basis for this proposed synthesis[1].

Proposed Synthetic Pathway:

Synthetic_Pathway_for_N2_Cyclopentylpyridine_2_3_diamine 2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine Intermediate N-Cyclopentyl-3-nitro-pyridin-2-amine 2-Chloro-3-nitropyridine->Intermediate Nucleophilic Substitution Cyclopentylamine Cyclopentylamine Cyclopentylamine->Intermediate Final_Product This compound Intermediate->Final_Product Reduction (e.g., Pd/C, H2) Structure_Elucidation_Workflow Synthesis Synthesis Purification Purification Synthesis->Purification NMR_Spectroscopy NMR Spectroscopy (1H, 13C, 2D) Purification->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry (HRMS) Purification->Mass_Spectrometry XRay_Crystallography X-ray Crystallography Purification->XRay_Crystallography if single crystals obtained Structure_Confirmed Structure Confirmed NMR_Spectroscopy->Structure_Confirmed Mass_Spectrometry->Structure_Confirmed XRay_Crystallography->Structure_Confirmed

References

Spectroscopic and Synthetic Profile of N2-Cyclopentylpyridine-2,3-diamine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of N2-Cyclopentylpyridine-2,3-diamine. Due to the absence of publicly available experimental data for this specific compound in the reviewed scientific literature, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally related compounds and general spectroscopic principles. Detailed, generalized experimental protocols for acquiring such data are presented, along with a proposed synthetic pathway. This guide serves as a foundational resource for researchers interested in the synthesis and characterization of N2-substituted pyridine-2,3-diamines.

Introduction

N2-substituted pyridine-2,3-diamines are a class of heterocyclic compounds with potential applications in medicinal chemistry and materials science. Their utility often stems from their ability to act as bidentate ligands in the formation of metal complexes and as scaffolds in the synthesis of more complex molecules. The cyclopentyl moiety introduces a non-aromatic, lipophilic group that can influence the compound's solubility, conformational flexibility, and biological activity. Accurate spectroscopic characterization is paramount for confirming the identity and purity of such novel compounds. This guide provides a predictive framework for the spectroscopic analysis of this compound.

Proposed Synthesis

While a specific synthesis for this compound has not been detailed in the available literature, a plausible synthetic route can be extrapolated from general methods for the amination of halopyridines. A common approach involves the nucleophilic aromatic substitution of a halogenated pyridine precursor with the desired amine.

A potential synthetic workflow is illustrated below:

Synthesis_Workflow start 3-Amino-2-chloropyridine workup Aqueous Workup & Purification (e.g., Chromatography) start->workup 1. reagent Cyclopentylamine reagent->workup 2. conditions Catalyst (e.g., Pd-based) Base (e.g., NaOtBu) Solvent (e.g., Toluene) Heat conditions->workup 3. product This compound workup->product

Caption: Proposed synthetic workflow for this compound.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These predictions are based on the known spectral data of similar compounds such as N2-cyclopropylpyridine-2,3-diamine and other N-alkylated pyridinediamines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8 - 8.0d1HPyridine H
~6.8 - 7.0t1HPyridine H
~6.5 - 6.7d1HPyridine H
~4.5 - 5.0br s2H-NH₂
~3.8 - 4.0m1HCyclopentyl CH-N
~3.5 - 3.7br s1H-NH-
~1.5 - 2.0m8HCyclopentyl CH₂

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~150 - 155Pyridine C-N
~145 - 150Pyridine C-NH₂
~135 - 140Pyridine CH
~120 - 125Pyridine C-NHR
~110 - 115Pyridine CH
~55 - 60Cyclopentyl CH-N
~30 - 35Cyclopentyl CH₂
~20 - 25Cyclopentyl CH₂
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, SharpN-H stretch (amine)
3300 - 3200Medium, BroadN-H stretch (amine)
3050 - 3000WeakAromatic C-H stretch
2980 - 2850StrongAliphatic C-H stretch
1620 - 1580StrongC=C and C=N stretch (pyridine ring)
1500 - 1400MediumN-H bend
1300 - 1200MediumC-N stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/zIon
[M+H]⁺Molecular Ion Peak
[M-C₅H₉]⁺Loss of cyclopentyl group

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set a spectral width of approximately 16 ppm centered around 6 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set a spectral width of approximately 220 ppm.

    • Use a pulse angle of 45 degrees and a relaxation delay of 2 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.

IR Spectroscopy
  • Sample Preparation:

    • Solid: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Liquid/Solution: If the sample is a low-boiling liquid or soluble in a volatile solvent, a thin film can be prepared on a salt plate (e.g., NaCl, KBr).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal or salt plate.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition:

    • Infuse the sample solution into the ion source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak and any significant fragment ions. The accurate mass can be determined using a high-resolution mass spectrometer (e.g., TOF, Orbitrap).

Signaling Pathways and Logical Relationships

At present, there is no specific information in the scientific literature detailing the involvement of this compound in any biological signaling pathways. Compounds of this class are often investigated as intermediates in the synthesis of biologically active molecules or as ligands for metal catalysts. Further research would be required to elucidate any potential biological roles.

A logical workflow for the characterization of a newly synthesized batch of this compound is presented below.

Characterization_Workflow synthesis Synthesis & Purification ms Mass Spectrometry (MS) Confirm Molecular Weight synthesis->ms ir Infrared (IR) Spectroscopy Identify Functional Groups synthesis->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) Elucidate Structure synthesis->nmr purity Purity Assessment (e.g., HPLC, Elemental Analysis) ms->purity ir->purity nmr->purity final Confirmed Structure & Purity purity->final

Caption: Logical workflow for the spectroscopic characterization of a compound.

Conclusion

This technical guide provides a predictive spectroscopic and synthetic profile for this compound. While experimental data for this specific molecule is not currently available in the public domain, the information presented here, based on analogous compounds and established analytical techniques, offers a valuable resource for researchers. The detailed experimental protocols and logical workflows are intended to guide the synthesis and rigorous characterization of this and related novel chemical entities.

An In-Depth Technical Guide on N2-Cyclopentylpyridine-2,3-diamine and its Chemical Class

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide addresses the molecular properties of N2-Cyclopentylpyridine-2,3-diamine and provides a broader overview of the synthesis and potential biological activities associated with its chemical class, N-substituted pyridine-2,3-diamines. As of this review, specific in-depth experimental protocols, signaling pathways, and biological activity data for this compound are not extensively available in publicly accessible scientific literature. The information on synthesis and biological activity is therefore based on related compounds and should be considered as a general reference for researchers.

Core Molecular Data

The fundamental molecular information for this compound is summarized below.

PropertyValue
Molecular Formula C₁₀H₁₅N₃
Molecular Weight 177.25 g/mol
CAS Number Not available in searched documents

Synthetic Approaches for N-Substituted Pyridine-2,3-diamines

The synthesis of N-substituted pyridine-2,3-diamines can be approached through several established organic chemistry methodologies. A common strategy involves the reaction of a halo-substituted aminopyridine with the desired amine, or the reduction of a nitropyridine precursor followed by substitution.

General Experimental Protocol for Synthesis:

A plausible synthetic route for N-alkylated 2,3-diaminopyridines involves the amination of a 2-halo-3-aminopyridine. This process typically includes the following steps:

  • Reaction Setup: A mixture of a 3-amino-2-halopyridine (e.g., 3-amino-2-chloropyridine) and an excess of the desired primary amine (in this case, cyclopentylamine) is prepared in a suitable solvent, such as ethanol or dimethyl sulfoxide (DMSO).

  • Catalysis: The reaction may be facilitated by the presence of a catalyst, such as a copper salt, and a base to neutralize the hydrogen halide formed during the reaction.

  • Heating: The reaction mixture is heated under reflux for several hours to drive the nucleophilic aromatic substitution to completion.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified using standard techniques like column chromatography or recrystallization to yield the pure N2-substituted pyridine-2,3-diamine.

A patent for preparing 2,3-diaminopyridine compounds describes aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of a catalyst.[1] Another method involves the reduction of 2,3-dinitro pyridine using a palladium-carbon catalyst.[2]

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 3_amino_2_halopyridine 3-Amino-2-halopyridine nucleophilic_substitution Nucleophilic Aromatic Substitution 3_amino_2_halopyridine->nucleophilic_substitution cyclopentylamine Cyclopentylamine cyclopentylamine->nucleophilic_substitution solvent Solvent (e.g., Ethanol) solvent->nucleophilic_substitution catalyst Catalyst (e.g., Copper salt) catalyst->nucleophilic_substitution heat Heat heat->nucleophilic_substitution workup Work-up & Purification nucleophilic_substitution->workup final_product This compound workup->final_product

A generalized workflow for the synthesis of this compound.

Potential Biological Activities of the Pyridine and Diaminopyrimidine Scaffolds

While specific biological data for this compound is scarce, the broader classes of pyridine and diaminopyrimidine derivatives are known to possess a wide range of pharmacological activities. This suggests that this compound could be a candidate for investigation in several therapeutic areas.

  • Anticancer Activity: Diaminopyrimidine derivatives have been designed and synthesized as potent antitumor agents. For instance, certain derivatives have shown significant antiproliferative activities against various cancer cell lines, including A549 (lung carcinoma), HCT-116 (colon carcinoma), PC-3 (prostate cancer), and MCF-7 (breast cancer). The mechanism of action for some of these compounds involves the inhibition of kinases such as Focal Adhesion Kinase (FAK) and Cyclin-Dependent Kinase 2 (CDK2).

  • Kinase Inhibition: Substituted diaminopyrimidine and diaminopyridine derivatives have been patented as inhibitors of phosphoinositide 3-kinases (PI3Ks), which are implicated in inflammatory disorders, immune-based disorders, and cancer.[3]

  • Antimicrobial and Antiviral Activity: Pyridine derivatives are known to exhibit a broad spectrum of antimicrobial activities. Some have been shown to be effective against both Gram-positive and Gram-negative bacteria. Additionally, certain pyridine-containing compounds have demonstrated antiviral properties.

  • Neurological Activity: Some pyridine derivatives have been investigated for their effects on the central nervous system, showing potential as monoamine oxidase (MAO) inhibitors for the treatment of depression and neurodegenerative diseases.[4]

The biological activity of these compounds is highly dependent on the nature and position of the substituents on the pyridine ring. Therefore, the cyclopentyl group in this compound would be expected to modulate its potency, selectivity, and pharmacokinetic properties compared to other N-substituted analogs.

Future Directions

The lack of specific data for this compound highlights an opportunity for further research. Future studies could focus on:

  • Optimized Synthesis: Developing and optimizing a high-yield synthetic route for this compound.

  • Biological Screening: Evaluating the compound's activity in a broad range of biological assays, including anticancer, antimicrobial, and enzyme inhibition screens.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of N-alkyl and N-cycloalkyl pyridine-2,3-diamines to understand the relationship between the structure of the N-substituent and biological activity.

  • Mechanism of Action Studies: For any identified biological activities, elucidating the specific molecular targets and signaling pathways involved.

References

The Versatile Scaffold: A Technical Guide to the Applications of Substituted 2,3-Diaminopyridines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Substituted 2,3-diaminopyridines are a class of heterocyclic compounds characterized by a pyridine ring functionalized with two amino groups at the C2 and C3 positions. This structural motif serves as a crucial building block in synthetic and medicinal chemistry due to its unique electronic properties and versatile reactivity.[1] The presence of two adjacent amino groups allows for the facile construction of fused heterocyclic systems, making 2,3-diaminopyridine and its derivatives highly valuable intermediates for the synthesis of a wide array of biologically active molecules and functional materials.[2][3] This guide provides a comprehensive overview of the current and potential applications of substituted 2,3-diaminopyridines, with a focus on their role in drug discovery, catalysis, and materials science, supplemented with detailed experimental protocols and quantitative data.

Medicinal Chemistry: A Scaffold for Therapeutic Innovation

The 2,3-diaminopyridine core is a prominent pharmacophore in modern drug discovery, primarily due to its ability to form key interactions with various biological targets. Its derivatives have been extensively explored for a range of therapeutic applications, most notably as kinase inhibitors for cancer therapy.

Kinase Inhibitors in Oncology

Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Substituted 2,3-diaminopyridines have emerged as a foundational scaffold for the design of potent and selective kinase inhibitors. The diaminopyridine moiety often acts as a "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.

One of the most significant applications is in the development of Focal Adhesion Kinase (FAK) inhibitors.[4] FAK is a non-receptor tyrosine kinase that is overexpressed in numerous tumors and plays a key role in cell proliferation, survival, and metastasis.[4] Derivatives of 2,4-diaminopyrimidine (an isomeric scaffold with similar applications) have been designed based on the structure of known inhibitors like TAE-226, demonstrating potent anticancer activity.[4]

// Nodes FAK [label="Focal Adhesion\nKinase (FAK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Diaminopyrimidine [label="Substituted\n2,3-Diaminopyridine\nDerivative", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=oval]; Hinge [label="Kinase Hinge Region", fillcolor="#F1F3F4", fontcolor="#202124"]; ATP [label="ATP", fillcolor="#FBBC05", fontcolor="#202124"]; Substrate [label="Substrate\nProtein", fillcolor="#F1F3F4", fontcolor="#202124"]; Phosphorylation [label="Substrate\nPhosphorylation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Downstream [label="Downstream Signaling\n(Proliferation, Survival,\nMetastasis)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis / Reduced\nProliferation", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges ATP -> FAK [style=dashed, arrowhead=none, color="#5F6368"]; FAK -> Phosphorylation [label=" phosphorylates", color="#4285F4"]; Substrate -> Phosphorylation [style=dashed, arrowhead=none, color="#5F6368"]; Phosphorylation -> Downstream [color="#4285F4"]; Diaminopyrimidine -> FAK [label=" binds to", color="#EA4335"]; FAK -> Hinge [label=" contains", style=dotted, arrowhead=none, color="#5F6368"]; Downstream -> Apoptosis [style=invis]; // for layout

// Inhibition Logic {rank=same; ATP; Diaminopyrimidine} Diaminopyrimidine -> Phosphorylation [label=" inhibits", style=bold, color="#EA4335", arrowhead=tee]; } caption { label = "Fig. 1: Mechanism of FAK Inhibition."; fontname = "Arial"; fontsize = 10; }

Similarly, derivatives of the related 2,3-diaminopyrazine scaffold have been identified as potent inhibitors of Rho kinase (ROCK) , a target for diseases such as glaucoma.[5] Furthermore, recent studies have focused on developing dual inhibitors, such as compounds that target both Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs) , to overcome drug resistance in cancer.[6] A novel series of 2-aminopyridine-based derivatives demonstrated potent dual inhibition of CDK9 and HDAC1.[6]

Table 1: Kinase Inhibitory Activity of Diaminopyrimidine Derivatives

Compound ID Target Kinase IC50 (nM) Cancer Cell Line Antiproliferative IC50 (nM) Reference
A4 FAK 240 - - [4]
A6 FAK 119 - - [4]
A12 FAK - A549 130 [4]
A12 FAK - MDA-MB-231 94 [4]
8e CDK9 88.4 MV-4-11 - [6]
8e HDAC1 168.9 - - [6]
9e FLT3 30.4 - - [6]
9e HDAC1 52.4 - - [6]

| 9e | HDAC3 | 14.7 | - | - |[6] |

Antiparasitic and Antimicrobial Agents

The development of new drugs to combat parasitic diseases is a global health priority. Derivatives of 2,3-diaminopyridine have shown significant promise in this area. Specifically, 4-azabenzimidazoles, synthesized from 2,3-diaminopyridine precursors, have been evaluated for their activity against the protozoan parasites Plasmodium falciparum (the causative agent of malaria) and Trypanosoma brucei (the causative agent of African Sleeping Sickness).[7][8] Several of these compounds exhibit potent and selective activity against T. brucei, with some showing encouraging dual activity against both parasites.[7]

Table 2: Anti-trypanosomal and Anti-plasmodial Activity of 2,3-Diaminopyridine Derivatives

Compound Class Parasite IC50 (µM) Reference
4-Azabenzimidazoles Trypanosoma brucei As low as 1.3 [7]

| 4-Azabenzimidazoles | Plasmodium falciparum| Encouraging activity |[7] |

Furthermore, the broader class of 2-aminopyridine derivatives has been investigated for antibacterial properties. Certain synthesized compounds have demonstrated high activity against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis.[9]

Table 3: Antibacterial Activity of 2-Aminopyridine Derivatives

Compound ID Bacteria Strain Method MIC (µg/mL) Reference
2c S. aureus Broth Dilution 0.039 ± 0.000 [9]

| 2c | B. subtilis | Broth Dilution| 0.039 ± 0.000 |[9] |

Applications in Catalysis and Materials Science

Beyond their medicinal uses, substituted 2,3-diaminopyridines are valuable ligands in coordination chemistry and catalysis. The two adjacent nitrogen atoms can chelate to metal centers, forming stable organometallic complexes.[2][3] These complexes have potential applications in various catalytic transformations. For instance, Schiff bases derived from 2,3-diaminopyridine and their metal complexes have been investigated for their catalytic and antibacterial properties.[10] The development of magnetically recoverable nano-catalysts, which can be functionalized with pyridine derivatives, represents an emerging area, offering advantages like easy separation and reusability.[11]

Synthesis and Derivatization: Experimental Protocols

The utility of substituted 2,3-diaminopyridines is underpinned by accessible and efficient synthetic methodologies. Several routes have been established for the synthesis of the core structure and its subsequent conversion into more complex heterocyclic systems.

Protocol 1: Synthesis of 2,3-Diaminopyridine via Reduction

A common and straightforward method for preparing 2,3-diaminopyridine is the reduction of 2-amino-3-nitropyridine.[3][12]

  • Reactants: 2-amino-3-nitropyridine, Iron powder (Fe), Hydrochloric acid (HCl) or Acetic acid.

  • Procedure:

    • Suspend 2-amino-3-nitropyridine in a mixture of water and a suitable alcohol (e.g., ethanol).

    • Add iron powder to the suspension.

    • Heat the mixture to reflux and add an acid (e.g., aqueous HCl) portion-wise to initiate the reduction.

    • Maintain reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and make it basic with an appropriate base (e.g., NaOH or NH4OH) to precipitate iron salts.

    • Filter the mixture and extract the filtrate with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic extracts over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure to yield 2,3-diaminopyridine.

// Nodes Start [label="2-Amino-3-nitropyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="Fe / HCl (or Sn/HCl)\nAqueous Ethanol", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; Reaction [label="Reduction\n(Reflux)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Basification & \nExtraction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="2,3-Diaminopyridine", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reaction [color="#5F6368"]; Reagents -> Reaction [color="#5F6368"]; Reaction -> Workup [color="#4285F4"]; Workup -> Product [color="#EA4335"]; } caption { label = "Fig. 2: Workflow for Synthesis via Reduction."; fontname = "Arial"; fontsize = 10; }

Protocol 2: Synthesis of 2,3-Diamino-5-bromopyridine

Substituted diaminopyridines are often required for further derivatization. The synthesis of 2,3-diamino-5-bromopyridine is a key example, starting from 2-aminopyridine.[7][8]

  • Reactants: 2-aminopyridine, Bromine, Sulfuric acid, Nitric acid, Iron powder, Hydrochloric acid.

  • Procedure:

    • Bromination: Dissolve 2-aminopyridine in a suitable solvent and react with a brominating agent (e.g., Br2) to selectively introduce a bromine atom at the 5-position, yielding 2-amino-5-bromopyridine.

    • Nitration: Treat the 2-amino-5-bromopyridine with a nitrating mixture (e.g., H2SO4/HNO3) to introduce a nitro group at the 3-position, forming 2-amino-5-bromo-3-nitropyridine.

    • Reduction: Reduce the nitro group of 2-amino-5-bromo-3-nitropyridine using conditions similar to Protocol 1 (e.g., Fe/HCl) to afford the final product, 2,3-diamino-5-bromopyridine. A reported yield for this final reduction step is 78%.[7]

Protocol 3: Synthesis of 4-Azabenzimidazoles

This protocol demonstrates the use of 2,3-diaminopyridines as precursors for fused heterocyclic systems.[7]

  • Reactants: 2,3-diaminopyridine (or a substituted derivative), a substituted benzaldehyde, nitrobenzene (as solvent and oxidant).

  • Procedure:

    • Dissolve the 2,3-diaminopyridine derivative and the substituted benzaldehyde in nitrobenzene.

    • Heat the reaction mixture to a high temperature (e.g., 170 °C) for several hours.[7] The reaction involves condensation of the aldehyde with the two amino groups, followed by oxidative cyclization.

    • Cool the reaction mixture and purify the product, typically by flash chromatography, to isolate the desired 2-substituted-4-azabenzimidazole.

    • Reported yields for this reaction range from 61-88%.[8]

// Nodes Start1 [label="Substituted\n2,3-Diaminopyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; Start2 [label="Substituted\nBenzaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="Nitrobenzene\n(Solvent/Oxidant)\n170 °C", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; Reaction [label="Condensation &\nOxidative Cyclization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Flash\nChromatography", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="2-Substituted\n4-Azabenzimidazole", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start1 -> Reaction [color="#5F6368"]; Start2 -> Reaction [color="#5F6368"]; Reagents -> Reaction [color="#5F6368"]; Reaction -> Purification [color="#4285F4"]; Purification -> Product [color="#EA4335"]; } caption { label = "Fig. 3: Workflow for 4-Azabenzimidazole Synthesis."; fontname = "Arial"; fontsize = 10; }

Substituted 2,3-diaminopyridines are a cornerstone scaffold in modern chemical and pharmaceutical research. Their synthetic accessibility and the ability to serve as precursors to a vast array of fused heterocyclic systems, particularly azabenzimidazoles and pyridopyrimidines, have cemented their importance. The demonstrated applications in oncology, infectious disease, and catalysis highlight the immense potential of this structural class. Future research will likely focus on the development of more selective and potent therapeutic agents, the design of novel catalytic systems, and the exploration of their utility in advanced materials. The continued investigation of structure-activity relationships and the refinement of synthetic methodologies will undoubtedly unlock new and valuable applications for this versatile chemical entity.

References

N2-Cyclopentylpyridine-2,3-diamine Derivatives and Analogs: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The N2-cyclopentylpyridine-2,3-diamine scaffold is an emerging pharmacophore of significant interest in medicinal chemistry, particularly in the discovery of novel kinase inhibitors. Its structural rigidity, coupled with the potential for diverse substitutions, makes it a promising starting point for the development of targeted therapeutics. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this compound derivatives and their close structural analogs.

Core Structure and Analogs

The core structure consists of a pyridine ring substituted with two amino groups at the 2 and 3 positions, with a cyclopentyl group attached to the nitrogen at the 2-position. Key analogs that have demonstrated significant biological activity include purine and pyridopyrimidine derivatives where the cyclopentyl moiety is retained.

Biological Activity and Therapeutic Potential

Derivatives and analogs of this compound have shown potent inhibitory activity against several protein kinases, implicating their potential in oncology and other therapeutic areas.

Kinase Inhibition

Research into structurally related compounds has revealed potent inhibition of key kinases involved in cell cycle regulation and cancer cell proliferation.

Table 1: Kinase Inhibitory Activity of N2-Cyclopentyl Analogs

Compound ClassTarget Kinase(s)Reported ActivityReference
8-Cyclopentyl-pyridopyrimidineCDK4, ARK5Induces apoptosis at 30-100 nM[1]
9-Cyclopentyl-purineFLT3Nanomolar activity in biochemical assays[2]

Note: The data presented is for close structural analogs of this compound and is indicative of the potential activity of this class of compounds.

The inhibition of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) by an 8-cyclopentyl-pyridopyrimidine analog suggests a potential therapeutic application in cancers where these kinases are dysregulated.[1] Similarly, the potent inhibition of FMS-like tyrosine kinase 3 (FLT3) by a 9-cyclopentyl-purine derivative highlights a promising avenue for the treatment of Acute Myeloid Leukemia (AML), particularly in patients with FLT3 mutations.[2]

Signaling Pathways

The targeted kinases, CDK4 and FLT3, are crucial components of signaling pathways that drive cell proliferation and survival.

CDK4_Signaling_Pathway Simplified CDK4/Cyclin D1 Signaling Pathway Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Ras/MAPK Pathway Ras/MAPK Pathway Receptor Tyrosine Kinases->Ras/MAPK Pathway Cyclin D1 Cyclin D1 Ras/MAPK Pathway->Cyclin D1 Cyclin D1/CDK4 Complex Cyclin D1/CDK4 Complex Cyclin D1->Cyclin D1/CDK4 Complex CDK4 CDK4 CDK4->Cyclin D1/CDK4 Complex Rb Rb Cyclin D1/CDK4 Complex->Rb Phosphorylation pRb pRb Cyclin D1/CDK4 Complex->pRb E2F E2F Rb->E2F Inhibits pRb->E2F Releases S-phase Genes S-phase Genes E2F->S-phase Genes Activates Cell Cycle Progression Cell Cycle Progression S-phase Genes->Cell Cycle Progression 8-Cyclopentyl-pyridopyrimidine Analog 8-Cyclopentyl-pyridopyrimidine Analog 8-Cyclopentyl-pyridopyrimidine Analog->CDK4 Inhibits

Caption: Simplified CDK4/Cyclin D1 Signaling Pathway.

FLT3_Signaling_Pathway Simplified FLT3 Signaling Pathway in AML FLT3 Ligand FLT3 Ligand FLT3 Receptor FLT3 Receptor FLT3 Ligand->FLT3 Receptor Dimerization & Autophosphorylation Dimerization & Autophosphorylation FLT3 Receptor->Dimerization & Autophosphorylation FLT3-ITD Mutation FLT3-ITD Mutation FLT3-ITD Mutation->FLT3 Receptor Constitutive Activation STAT5 STAT5 Dimerization & Autophosphorylation->STAT5 PI3K/AKT PI3K/AKT Dimerization & Autophosphorylation->PI3K/AKT RAS/MAPK RAS/MAPK Dimerization & Autophosphorylation->RAS/MAPK Proliferation & Survival Proliferation & Survival STAT5->Proliferation & Survival PI3K/AKT->Proliferation & Survival RAS/MAPK->Proliferation & Survival 9-Cyclopentyl-purine Analog 9-Cyclopentyl-purine Analog 9-Cyclopentyl-purine Analog->FLT3 Receptor Inhibits

Caption: Simplified FLT3 Signaling Pathway in AML.

Experimental Protocols

The synthesis of this compound derivatives can be approached through a multi-step process, starting with the commercially available 2-chloro-3-nitropyridine. The following is a generalized experimental protocol based on established synthetic methodologies for related compounds.

Synthesis of 2,3-Diaminopyridine (Parent Scaffold)

A common route to 2,3-diaminopyridine involves the reduction of 2-amino-3-nitropyridine.

Protocol 1: Reduction of 2-Amino-3-nitropyridine

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-3-nitropyridine in a suitable solvent such as ethanol or acetic acid.

  • Reduction: Add a reducing agent, for example, iron powder in the presence of a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture to remove the catalyst or iron residues. Neutralize the filtrate with a suitable base (e.g., sodium bicarbonate solution) if an acid was used.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2,3-diaminopyridine.

N-Alkylation to Introduce the Cyclopentyl Moiety

Selective N-alkylation at the 2-position is a key step. This can be achieved through various methods, including reductive amination or direct alkylation.

Protocol 2: Reductive Amination with Cyclopentanone

  • Reaction Setup: Dissolve 2,3-diaminopyridine in a suitable solvent like methanol or dichloroethane.

  • Imine Formation: Add cyclopentanone to the solution, followed by a catalytic amount of acetic acid to promote the formation of the imine intermediate, predominantly at the more nucleophilic 2-amino group.

  • Reduction: Add a reducing agent such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3) portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC. Once complete, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography to obtain this compound.

Synthesis_Workflow General Synthetic Workflow cluster_0 Scaffold Synthesis cluster_1 N-Alkylation cluster_2 Analog Synthesis 2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine 2-Amino-3-nitropyridine 2-Amino-3-nitropyridine 2-Chloro-3-nitropyridine->2-Amino-3-nitropyridine Amination 2,3-Diaminopyridine 2,3-Diaminopyridine 2-Amino-3-nitropyridine->2,3-Diaminopyridine Reduction This compound This compound 2,3-Diaminopyridine->this compound Reductive Amination Cyclopentanone Cyclopentanone Cyclopentanone->this compound Further Functionalization Further Functionalization This compound->Further Functionalization Coupling/Condensation

Caption: General Synthetic Workflow.

Structure-Activity Relationship (SAR)

While a comprehensive SAR for this compound derivatives is not yet publicly available, studies on analogous kinase inhibitors provide valuable insights.

  • Cyclopentyl Group: The presence of the cyclopentyl group is often crucial for achieving high potency, likely by fitting into a hydrophobic pocket in the kinase active site.

  • Substitutions on the Pyridine/Analogous Ring: Modifications at other positions of the pyridine or analogous heterocyclic core can significantly impact selectivity and potency. For instance, in the 8-cyclopentyl-pyridopyrimidine series, a cyano group at the 6-position was found to be important for activity.[1]

  • Substitutions on the 3-Amino Group: The 3-amino group provides a key vector for introducing further diversity. Aryl or heteroaryl substitutions at this position can modulate the pharmacokinetic and pharmacodynamic properties of the compounds.

Conclusion

This compound derivatives and their analogs represent a promising class of compounds, particularly in the realm of kinase inhibition for cancer therapy. The synthetic routes are accessible, and the scaffold allows for extensive chemical exploration to optimize potency, selectivity, and drug-like properties. Further research into this compound class is warranted to fully elucidate its therapeutic potential.

References

Navigating the Synthesis and Potential of N2-Cyclopentylpyridine-2,3-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2-Cyclopentylpyridine-2,3-diamine is a substituted pyridinediamine that holds potential as a building block in medicinal chemistry and drug discovery. Its structural motif, featuring a pyridine core with adjacent amino groups, one of which is functionalized with a cyclopentyl moiety, makes it an intriguing candidate for library synthesis and as a scaffold for developing novel therapeutic agents. This technical guide provides a comprehensive overview of the availability, synthesis, and potential biological relevance of this compound, addressing the needs of researchers in the pharmaceutical and life sciences sectors.

Availability and Procurement

The proposed and most viable synthetic route is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. The key starting materials for this synthesis are 2-chloro-3-aminopyridine and cyclopentylamine. The table below summarizes the availability of these precursors from various suppliers.

Starting MaterialCAS NumberRepresentative Suppliers
2-chloro-3-aminopyridine6298-19-7Sigma-Aldrich, Thermo Scientific, ChemHub, National Chemical Company
Cyclopentylamine1003-03-8Sigma-Aldrich, Thermo Scientific, TCI America, Parchem, Matrix Scientific

Synthetic Protocol: Buchwald-Hartwig Amination

The synthesis of this compound can be achieved via a palladium-catalyzed C-N cross-coupling reaction between 2-chloro-3-aminopyridine and cyclopentylamine. The following is a detailed, adaptable experimental protocol based on established Buchwald-Hartwig amination procedures for 2-halopyridines.

Reaction Scheme:

Figure 1: Proposed synthesis of this compound.

Materials and Reagents:

  • 2-chloro-3-aminopyridine (1.0 eq)

  • Cyclopentylamine (1.2 eq)

  • Pd₂(dba)₃ (Palladium(0)-tris(dibenzylideneacetone) dipalladium(0)) (0.02 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)

  • NaOt-Bu (Sodium tert-butoxide) (1.4 eq)

  • Anhydrous Toluene

Experimental Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask, under an inert atmosphere (e.g., argon or nitrogen), combine Pd₂(dba)₃ and XPhos.

  • Addition of Reagents: To the flask, add 2-chloro-3-aminopyridine, sodium tert-butoxide, and anhydrous toluene.

  • Initiation of Reaction: Stir the mixture at room temperature for 10 minutes. Add cyclopentylamine via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 100-110 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with brine. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Analytical Characterization:

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques. The expected data are summarized in the table below.

Analytical TechniqueExpected Results
¹H NMR Peaks corresponding to the pyridine ring protons, the cyclopentyl protons, and the amine protons.
¹³C NMR Resonances for the carbon atoms of the pyridine ring and the cyclopentyl group.
Mass Spectrometry (MS) A molecular ion peak corresponding to the exact mass of the compound (C₁₀H₁₅N₃).
HPLC A single major peak indicating high purity.

Potential Biological Relevance and Drug Development Applications

While no specific biological activity has been reported for this compound, the pyridinediamine scaffold is a known "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. Derivatives of 2,3-diaminopyridine have been investigated for a range of therapeutic applications, including as kinase inhibitors.

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders. The N2-substituted aminopyridine motif can act as a hinge-binding element in the ATP-binding pocket of many kinases. For instance, various substituted pyridopyrimidines, which can be synthesized from pyridinediamines, have shown inhibitory activity against kinases such as RIPK2 and eEF-2K.

The introduction of a cyclopentyl group at the N2 position can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can provide a vector for exploring the solvent-exposed regions of a target protein's binding site.

A General Workflow for Drug Discovery

For researchers interested in exploring the therapeutic potential of novel compounds like this compound, a typical drug discovery workflow can be followed. This process begins with the synthesis of the compound and proceeds through a series of in vitro and in vivo evaluations.

Drug_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Preclinical Phase cluster_2 Development Phase Synthesis Synthesis of N2-Cyclopentyl- pyridine-2,3-diamine HTS High-Throughput Screening (e.g., Kinase Panel) Synthesis->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt In_Vitro In Vitro ADME/Tox Lead_Opt->In_Vitro In_Vivo In Vivo Efficacy & Pharmacokinetics In_Vitro->In_Vivo Candidate Candidate Selection In_Vivo->Candidate

Figure 2: A generalized small molecule drug discovery workflow.

Conclusion

This compound represents a novel chemical entity with potential for applications in drug discovery, particularly in the development of kinase inhibitors. While not commercially available, a robust synthetic route via Buchwald-Hartwig amination is accessible using readily available starting materials. This technical guide provides the necessary information for researchers to synthesize, characterize, and begin to explore the biological activities of this promising scaffold. The versatility of the pyridinediamine core, combined with the specific properties imparted by the N-cyclopentyl substituent, warrants further investigation of this and related compounds in the quest for new therapeutic agents.

Methodological & Application

Application Notes and Protocols for the Synthesis of N2-Cyclopentylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of N2-Cyclopentylpyridine-2,3-diamine, a valuable building block in medicinal chemistry and drug discovery. The protocols are based on established catalytic amination methodologies, offering versatile and efficient routes to this target compound.

Introduction

This compound is a key intermediate in the synthesis of various heterocyclic compounds with potential therapeutic applications. The selective introduction of a cyclopentyl group at the N2 position of the 2,3-diaminopyridine scaffold is a crucial step in the development of novel drug candidates. This document outlines two primary catalytic methods for achieving this transformation: a Palladium-catalyzed Buchwald-Hartwig amination and a direct reductive amination. These protocols are designed to be reproducible and scalable for research and development purposes.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of N2-substituted pyridinediamines based on analogous reactions reported in the literature. Actual yields may vary depending on the specific substrate and reaction conditions.

ParameterBuchwald-Hartwig AminationReductive Amination
Starting Materials 2-Bromo-3-aminopyridine, Cyclopentylamine2,3-Diaminopyridine, Cyclopentanone
Catalyst Pd₂(dba)₃ / XantphosPd/C
Catalyst Loading 1-5 mol%5-10 wt%
Base / Reducing Agent NaOtBu, Cs₂CO₃H₂ (gas), NaBH(OAc)₃
Solvent Toluene, DioxaneMethanol, Dichloromethane
Temperature 80-120 °CRoom Temperature to 50 °C
Reaction Time 12-24 hours4-12 hours
Typical Yield 70-95%60-85%
Purification Column ChromatographyColumn Chromatography

Experimental Protocols

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol describes the synthesis of this compound from 2-bromo-3-nitropyridine, which involves a reduction step followed by a Buchwald-Hartwig cross-coupling reaction.

Step 1: Reduction of 2-Bromo-3-nitropyridine to 2-Bromo-3-aminopyridine

  • To a solution of 2-bromo-3-nitropyridine (1.0 eq) in ethanol or acetic acid, add iron powder (3.0-5.0 eq) and a catalytic amount of hydrochloric acid.

  • Heat the mixture to reflux (70-80 °C) and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron catalyst.

  • Neutralize the filtrate with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-bromo-3-aminopyridine, which can be used in the next step without further purification.

Step 2: Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube, add 2-bromo-3-aminopyridine (1.0 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous toluene and cyclopentylamine (1.2 eq) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford this compound.

Protocol 2: Reductive Amination

This protocol outlines a direct approach to synthesize this compound from 2,3-diaminopyridine and cyclopentanone.

  • Dissolve 2,3-diaminopyridine (1.0 eq) and cyclopentanone (1.1 eq) in methanol or dichloromethane.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Alternatively, for catalytic hydrogenation, to a solution of 2,3-diaminopyridine (1.0 eq) and cyclopentanone (1.1 eq) in methanol, add 10% Pd/C (5-10 wt%).

  • Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously until the reaction is complete.

  • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Visualizations

Synthesis Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_reduction Step 1: Reduction cluster_amination Step 2: Buchwald-Hartwig Amination Start_Reduction 2-Bromo-3-nitropyridine Reagents_Reduction Fe / HCl, EtOH Start_Reduction->Reagents_Reduction Product_Reduction 2-Bromo-3-aminopyridine Reagents_Reduction->Product_Reduction Start_Amination 2-Bromo-3-aminopyridine Product_Reduction->Start_Amination Intermediate Reagents_Amination Cyclopentylamine, Pd₂(dba)₃, Xantphos, NaO-t-Bu, Toluene Start_Amination->Reagents_Amination Product_Amination N2-Cyclopentylpyridine- 2,3-diamine Reagents_Amination->Product_Amination

Caption: Workflow for Buchwald-Hartwig Amination.

Synthesis Workflow: Reductive Amination

Reductive_Amination_Workflow cluster_reductive_amination Reductive Amination Start_RA 2,3-Diaminopyridine + Cyclopentanone Reagents_RA NaBH(OAc)₃ or H₂, Pd/C Start_RA->Reagents_RA Product_RA N2-Cyclopentylpyridine- 2,3-diamine Reagents_RA->Product_RA

Caption: Workflow for Reductive Amination.

Logical Relationship of Synthetic Pathways

Synthetic_Pathways cluster_buchwald Buchwald-Hartwig Pathway cluster_reductive Reductive Amination Pathway Target This compound BH_Start 2-Bromo-3-aminopyridine BH_Start->Target Pd-catalyzed coupling BH_Reagent Cyclopentylamine RA_Start 2,3-Diaminopyridine RA_Start->Target Reductive conditions RA_Reagent Cyclopentanone

Caption: Overview of Synthetic Pathways.

Application Notes and Protocols: Experimental Synthesis of N-Alkyl-2,3-diaminopyridines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-alkylated 2,3-diaminopyridines are crucial building blocks in medicinal chemistry and materials science. They serve as key precursors for the synthesis of various heterocyclic compounds, including imidazo[4,5-b]pyridines, which have been investigated as antagonists for biological receptors, as well as potential anticancer and antihistamine agents.[1] The regioselective introduction of an alkyl group onto one of the amino nitrogens of the 2,3-diaminopyridine scaffold is a critical step that dictates the structure and properties of the final molecule. This document provides detailed protocols for two common and effective methods for the synthesis of N-alkyl-2,3-diaminopyridines: Reductive Amination and Direct Alkylation.

Synthetic Strategies Overview

The two primary methods for the synthesis of N-alkyl-2,3-diaminopyridines are:

  • Reductive Amination: This is a highly effective and often regioselective method that involves the reaction of 2,3-diaminopyridine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding amine.[2][3] This process typically favors alkylation at the N3 position due to the differential reactivity of the two amino groups.[1] Common reducing agents include sodium borohydride derivatives like sodium triacetoxyborohydride and sodium cyanoborohydride.[4]

  • Direct Alkylation: This classic method involves the reaction of 2,3-diaminopyridine with an alkyl halide (e.g., alkyl bromide or chloride) in the presence of a base.[1][5] While straightforward, this method can sometimes lead to a mixture of N2 and N3 mono-alkylated products, as well as di-alkylated byproducts, requiring careful control of reaction conditions and subsequent purification.

The choice of method depends on the desired regioselectivity, the nature of the alkyl group to be introduced, and the availability of starting materials (aldehyde vs. alkyl halide).

Data Presentation: Comparison of Synthetic Methods

The following table summarizes typical reaction conditions and outcomes for the synthesis of N-alkyl-2,3-diaminopyridines based on literature precedents.

MethodAlkylating AgentReagents & CatalystSolventTemp.TimeYieldNotesRef.
Reductive Amination Aldehyde (R-CHO)Borane-pyridine complex, Acetic AcidDichloromethaneRT12-24 h70-90%Highly regioselective for the N3 position. One-pot procedure.[1]
Reductive Amination Aldehyde (R-CHO)Sodium triacetoxyborohydride (NaBH(OAc)₃)DichloroethaneRT4-12 hGoodMild conditions, tolerates a wide range of functional groups.[6]
Direct Alkylation Alkyl Halide (R-X)Cesium Carbonate (Cs₂CO₃)Acetonitrile (CH₃CN)50-70 °C16 hModerate to GoodMay produce a mixture of regioisomers.[7]
Direct Alkylation Alkyl Halide (R-X)Sodium Hydride (NaH)DMFRT4-8 hVariableStrong base; can lead to over-alkylation. Potential for regioisomer mix.[1]
Buchwald-Hartwig Aryl Halide/TriflatePalladium Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., NaOtBu)TolueneReflux12-24 hModerate to GoodPrimarily for N-arylation, not simple alkylation. More complex setup.[8][9]

Experimental Protocols

Protocol 1: Regioselective Synthesis of N3-Alkyl-2,3-diaminopyridine via Reductive Amination

This protocol describes the regioselective N-alkylation of 2,3-diaminopyridine using an aldehyde and a borane-pyridine reducing agent, which predominantly yields the N3-substituted product.[1]

Materials:

  • 2,3-Diaminopyridine

  • Aldehyde (R-CHO, 1.0 - 1.2 equivalents)

  • Borane-pyridine complex (1.5 - 2.0 equivalents)

  • Glacial Acetic Acid

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (or other suitable eluents)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 2,3-diaminopyridine (1.0 equivalent) and dissolve it in anhydrous dichloromethane.

  • Addition of Aldehyde: Add the aldehyde (1.0-1.2 equivalents) to the solution. Stir the mixture at room temperature for 30-60 minutes to allow for the initial formation of the imine intermediate.

  • Addition of Acid: Add glacial acetic acid (2.0 equivalents) to the reaction mixture.

  • Reduction: Slowly add the borane-pyridine complex (1.5-2.0 equivalents) to the stirring solution. An exothermic reaction may be observed. Maintain the temperature with a water bath if necessary.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water and then saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N3-alkyl-2,3-diaminopyridine product.

Protocol 2: Synthesis of N-Alkyl-2,3-diaminopyridine via Direct Alkylation

This protocol details the N-alkylation using an alkyl halide and a carbonate base. Note that this method may result in a mixture of N2 and N3 isomers requiring careful purification.

Materials:

  • 2,3-Diaminopyridine

  • Alkyl halide (R-X, e.g., benzyl bromide, 1.0 equivalent)

  • Cesium carbonate (Cs₂CO₃, 2.0 - 3.0 equivalents)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF), anhydrous

  • Water

  • Ethyl Acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer, stir bar, and heating mantle

  • Argon or nitrogen gas inlet

  • Standard glassware for extraction and filtration

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, suspend 2,3-diaminopyridine (1.0 equivalent) and cesium carbonate (2.0-3.0 equivalents) in anhydrous acetonitrile.

  • Addition of Alkyl Halide: Add the alkyl halide (1.0 equivalent) to the suspension.

  • Heating: Heat the reaction mixture to 50-70 °C and stir for 16-24 hours.

  • Reaction Monitoring: Monitor the reaction's progress by TLC. Upon completion, cool the mixture to room temperature.

  • Workup: Filter the solid salts and wash them with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and wash with water to remove any remaining salts or DMF if it was used as the solvent.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography to separate the desired mono-alkylated product(s) from unreacted starting material, di-alkylated byproducts, and any regioisomers.

Visualizations

G cluster_start Starting Materials cluster_reagents Reagents A 2,3-Diaminopyridine D Mix and Stir (Imine Formation) A->D B Aldehyde (R-CHO) B->D C Borane-Pyridine Acetic Acid E In Situ Reduction C->E Add Slowly D->E F Aqueous Workup (Quench, Extract, Wash) E->F G Purification (Column Chromatography) F->G H N3-Alkyl-2,3-diaminopyridine G->H

Caption: Workflow for Reductive Amination Synthesis.

G cluster_RA Reductive Amination Pathway cluster_DA Direct Alkylation Pathway Start 2,3-Diaminopyridine Aldehyde Aldehyde + Reducing Agent Start->Aldehyde One-Pot AlkylHalide Alkyl Halide + Base Start->AlkylHalide Product_RA Regioselective N3-Alkylated Product Aldehyde->Product_RA Product_DA Mixture of N2/N3 Alkylated Products AlkylHalide->Product_DA

Caption: Overview of N-Alkylation Synthetic Pathways.

References

Application Notes and Protocols: N2-Cyclopentylpyridine-2,3-diamine as a Bidentate Ligand in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential catalytic applications of N2-Cyclopentylpyridine-2,3-diamine. While direct catalytic applications of this specific ligand are not extensively documented in current literature, this document outlines its synthesis based on established methods and proposes its use in asymmetric catalysis, drawing parallels with structurally similar bidentate nitrogen ligands. The protocols provided are detailed and intended to serve as a foundational guide for researchers exploring the catalytic potential of this and related compounds.

Synthesis of this compound

The synthesis of this compound can be achieved through a regioselective reductive amination of 2,3-diaminopyridine with cyclopentanone. This method offers a straightforward and efficient route to the desired N-alkylated product.[1]

Experimental Protocol: Synthesis via Reductive Amination

Materials:

  • 2,3-Diaminopyridine

  • Cyclopentanone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of 2,3-diaminopyridine (1.0 eq) in dichloroethane, add cyclopentanone (1.1 eq) and a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound as a pure compound.

Diagram of the Synthetic Workflow:

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup and Purification start1 2,3-Diaminopyridine step1 Imine Formation (DCE, Acetic Acid, RT) start1->step1 start2 Cyclopentanone start2->step1 step2 Reductive Amination (NaBH(OAc)₃, RT) step1->step2 workup1 Quenching (Sat. NaHCO₃) step2->workup1 workup2 Extraction (DCM) workup1->workup2 workup3 Drying and Concentration workup2->workup3 purification Column Chromatography workup3->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Application in Asymmetric Catalysis: A Hypothetical Case Study

Bidentate nitrogen ligands, particularly chiral diamines and pyridine-containing structures, are widely employed in asymmetric catalysis. Given its structure, this compound is a promising candidate as a ligand in metal-catalyzed reactions. For asymmetric applications, a chiral variant of the ligand would be necessary, for instance, by using a chiral cyclopentyl derivative.

This section outlines a hypothetical application of a chiral this compound derivative in the asymmetric transfer hydrogenation of a prochiral ketone. This reaction is of significant interest in the synthesis of enantiomerically enriched secondary alcohols, which are valuable intermediates in the pharmaceutical industry.

Proposed Catalytic Application: Asymmetric Transfer Hydrogenation of Acetophenone

Reaction: Asymmetric transfer hydrogenation of acetophenone to 1-phenylethanol using a Ruthenium(II) complex of a chiral this compound ligand.

Table 1: Hypothetical Reaction Parameters and Results

EntryCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Conversion (%)Enantiomeric Excess (ee, %)
11.0KOHi-PrOH8012>9995
20.5KOHi-PrOH80249894
31.0KOt-Bui-PrOH80129592
41.0KOHEtOH80128588

Note: The data presented in this table is hypothetical and based on typical results obtained with similar chiral bidentate nitrogen ligands in asymmetric transfer hydrogenation reactions.

Experimental Protocol: Asymmetric Transfer Hydrogenation

Materials:

  • [RuCl₂(p-cymene)]₂

  • Chiral this compound ligand

  • Acetophenone

  • Isopropanol (i-PrOH), anhydrous

  • Potassium hydroxide (KOH)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Pre-formation: In a glovebox, dissolve [RuCl₂(p-cymene)]₂ (0.5 mol%) and the chiral this compound ligand (1.1 mol%) in anhydrous isopropanol. Stir the mixture at room temperature for 30 minutes to form the active catalyst complex.

  • Reaction Setup: In a separate flask under an inert atmosphere, dissolve acetophenone (1.0 mmol) and potassium hydroxide (5 mol%) in anhydrous isopropanol.

  • Catalysis: Add the pre-formed catalyst solution to the substrate solution.

  • Heat the reaction mixture to 80 °C and stir for the time indicated in Table 1.

  • Monitoring and Workup: Monitor the reaction by Gas Chromatography (GC). Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Analysis: Determine the conversion by GC and the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).

Diagram of the Proposed Catalytic Cycle:

G cluster_substrates Substrates cluster_products Products catalyst [Ru(II)-Ligand] intermediate1 [Ru(II)-Hydride] catalyst->intermediate1  + Isopropanol - Acetone intermediate2 [Ru(II)-Alkoxide] intermediate1->intermediate2  + Acetophenone intermediate2->catalyst  - 1-Phenylethanol alcohol 1-Phenylethanol intermediate2->alcohol ketone Acetophenone isopropanol Isopropanol acetone Acetone

Caption: Proposed catalytic cycle for transfer hydrogenation.

Conclusion and Future Outlook

This compound represents a structurally interesting and accessible bidentate ligand. Based on the chemistry of related pyridine-diamine ligands, it holds significant potential for applications in catalysis, particularly in asymmetric synthesis when used in its chiral form. The protocols and hypothetical data presented here provide a solid starting point for researchers to explore its catalytic capabilities. Future work should focus on the synthesis of chiral derivatives and their screening in a variety of metal-catalyzed reactions to fully elucidate their potential in modern organic synthesis and drug development.

References

Application Notes and Protocols: N2-Cyclopentylpyridine-2,3-diamine in Medicinal Chemistry Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of N2-Cyclopentylpyridine-2,3-diamine as a key building block in the development of novel therapeutic agents. This scaffold is of particular interest in the design of kinase inhibitors due to its structural features that allow for versatile substitution and interaction with kinase active sites.

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs.[1][2][3][4] Substituted diaminopyridines, in particular, serve as crucial intermediates for the synthesis of a wide range of biologically active compounds, including potent and selective kinase inhibitors.[5][6][7][8][9] this compound offers a unique three-dimensional profile due to the cyclopentyl group, which can be exploited to achieve enhanced potency and selectivity for target kinases. These notes detail a representative synthetic protocol for this scaffold and its application in the development of a hypothetical series of kinase inhibitors targeting the PI3K/Akt/mTOR pathway, a critical signaling cascade implicated in cancer and other diseases.

Synthetic Protocols

The synthesis of this compound can be achieved through a multi-step process starting from commercially available 2-chloro-3-nitropyridine. The general synthetic strategy involves nucleophilic aromatic substitution followed by reduction of the nitro group.

2.1. Synthesis of N-cyclopentyl-3-nitro-2-pyridinamine

  • Reaction: 2-chloro-3-nitropyridine (1.0 eq) is dissolved in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).

  • Cyclopentylamine (1.2 eq) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) are added to the solution.

  • The reaction mixture is heated to reflux (typically 80-100 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

  • Purification by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) affords pure N-cyclopentyl-3-nitro-2-pyridinamine.

2.2. Synthesis of this compound

  • Reaction: N-cyclopentyl-3-nitro-2-pyridinamine (1.0 eq) is dissolved in a solvent such as ethanol, methanol, or ethyl acetate.

  • A catalyst, typically 10% palladium on carbon (Pd/C) (5-10 mol%), is added to the solution.

  • The reaction mixture is stirred under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete as monitored by TLC or LC-MS (typically 2-6 hours).

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield this compound, which can be used in the next step without further purification if of sufficient purity, or can be further purified by crystallization or column chromatography.

Application in Kinase Inhibitor Synthesis: A Representative Example

This compound is a versatile scaffold for the synthesis of pyridopyrimidines, a class of compounds known to exhibit potent kinase inhibitory activity.[5] The following protocol describes a representative synthesis of a pyridopyrimidine derivative targeting the PI3K pathway.

3.1. Synthesis of a Representative Pyridopyrimidine Kinase Inhibitor

  • Reaction: this compound (1.0 eq) is reacted with a substituted pyrimidine derivative, for example, 2,4-dichloro-5-pyrimidinecarboxaldehyde (1.1 eq), in a suitable solvent like isopropanol or DMF.

  • The reaction is typically carried out in the presence of a base such as potassium carbonate or sodium bicarbonate to facilitate the cyclization.

  • The mixture is heated to reflux for 12-24 hours.

  • The progress of the reaction is monitored by LC-MS.

  • After completion, the reaction is cooled, and the product is precipitated by the addition of water.

  • The solid is collected by filtration, washed with water and a small amount of cold ethanol, and then dried to give the crude pyridopyrimidine product.

  • Further purification can be achieved by recrystallization or column chromatography.

Quantitative Data

The following tables present representative data for the synthesis and biological activity of a hypothetical series of kinase inhibitors derived from the this compound scaffold.

Table 1: Representative Synthetic Yields

StepProductStarting MaterialReagentsTypical Yield (%)
1N-cyclopentyl-3-nitro-2-pyridinamine2-chloro-3-nitropyridineCyclopentylamine, TEA85-95
2This compoundN-cyclopentyl-3-nitro-2-pyridinamineH2, 10% Pd/C90-98
3Representative Pyridopyrimidine InhibitorThis compound2,4-dichloro-5-pyrimidinecarboxaldehyde60-75

Table 2: Representative Kinase Inhibition Data (IC50 values in nM)

CompoundPI3KαPI3KβPI3KδPI3KγmTOR
Representative Inhibitor 1 (R = H)152551850
Representative Inhibitor 2 (R = 4-morpholino)81221035
Control Drug (e.g., Idelalisib)>1000>10001.5200>1000

Visualizations

5.1. Synthetic Workflow

G cluster_0 Scaffold Synthesis cluster_1 Inhibitor Synthesis & Evaluation A 2-chloro-3-nitropyridine B N-cyclopentyl-3-nitro-2-pyridinamine A->B Cyclopentylamine, TEA, Reflux C This compound B->C H2, Pd/C D Pyridopyrimidine Kinase Inhibitor C->D Substituted Pyrimidine, Base, Reflux E Biological Evaluation (Kinase Assays, Cell-based Assays) D->E

Caption: Synthetic and evaluation workflow for pyridopyrimidine kinase inhibitors.

5.2. PI3K/Akt/mTOR Signaling Pathway

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor N2-Cyclopentylpyridine -derived Inhibitor Inhibitor->PI3K Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the point of inhibition.

References

Application Notes & Protocols: ¹H and ¹³C NMR Characterization of N-Substituted Pyridines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-substituted pyridinium salts are a significant class of heterocyclic compounds prevalent in medicinal chemistry, materials science, and organic synthesis. Their applications range from antimicrobial agents to reagents in various chemical transformations.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of these molecules.[2] This document provides a detailed guide to the ¹H and ¹³C NMR characterization of N-substituted pyridines, including comprehensive data tables and standardized experimental protocols for researchers, scientists, and professionals in drug development.

¹H NMR Characterization

The quaternization of the pyridine nitrogen atom results in a significant deshielding effect on the ring protons. The positive charge on the nitrogen atom withdraws electron density from the aromatic ring, causing the α-protons (H-2/H-6), β-protons (H-3/H-5), and γ-proton (H-4) to resonate at a lower field (higher ppm) compared to neutral pyridine.[3][4] The chemical shifts are further influenced by the nature of the N-substituent and any other substituents on the pyridine ring.[5]

Data Presentation: ¹H NMR Chemical Shifts and Coupling Constants

The following tables summarize typical ¹H NMR data for various N-substituted pyridinium salts. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for N-Alkylpyridinium Salts in DMSO-d₆.

Position N-Octylpyridinium Br[6][7] N-Decylpyridinium Br[7] N-Dodecylpyridinium Br[7]
H-2, H-6 9.12 (d, J=5.7) 9.14 (d, J=5.6) 9.14 (d, J=5.6)
H-4 8.61 (t, J=7.6) 8.61 (t, J=7.6) 8.61 (t, J=7.8)
H-3, H-5 8.11-8.22 (m) 8.11-8.22 (m) 8.11-8.22 (m)
N-CH₂ 4.58 (t, J=7.5) 4.60 (t, J=7.5) 4.61 (t, J=7.5)
N-CH₂-CH₂ 1.80-1.98 (m) 1.80-2.01 (m) 1.80-1.98 (m)
Alkyl CH₂ 1.22 (m) 1.16 (m) 1.23 (m)

| Terminal CH₃ | 0.82 (t, J=6.6) | 0.83 (t, J=6.6) | 0.79 (t, J=6.3) |

Table 2: Typical Proton-Proton Coupling Constants (J, Hz) in Pyridinium Systems.

Coupling Typical Range (Hz) Notes
³J (ortho)
³J₂,₃ 5.0 - 6.0 Generally smaller than in benzene.[8]
³J₃,₄ 7.0 - 9.0 Generally larger than in benzene.[8]
⁴J (meta) 1.5 - 3.0
⁴J₂,₄ ~1.5 - 2.0
⁴J₂,₆ Negative value The coupling constant between the α protons is negative.[9][10]
⁴J₃,₅ ~2.5
⁵J (para) 0.5 - 1.0 Often observed as broadening rather than distinct splitting.

| ⁵J₂,₅ | ~0.5 - 1.0 | |

¹³C NMR Characterization

Similar to the proton spectra, the ¹³C NMR spectra of N-substituted pyridines show a downfield shift for all ring carbons upon N-substitution due to the electron-withdrawing effect of the positively charged nitrogen. The effect is most pronounced for the α- and γ-carbons. Substituents on the pyridinium ring, particularly at the 2- or 4-positions, have a significant impact on the ¹³C NMR chemical shifts.[5]

Data Presentation: ¹³C NMR Chemical Shifts

Table 3: Typical ¹³C NMR Chemical Shifts (δ, ppm) for N-Substituted Pyridinium Salts.

Position N-(1-Ethoxyvinyl)pyridinium Triflate (in D₂O)[1] 2-Chloro-N-(1-ethoxyvinyl)pyridinium Triflate (in D₂O)[1] N-Methylpyridinium (Substituent Effects)[5]
C-2, C-6 142.1 C-2: 149.7, C-6: 147.3 Highly sensitive to substituents at C-4.
C-4 148.3 147.1 Highly sensitive to substituents at C-2 and C-4.
C-3, C-5 127.7 C-3: 126.2, C-5: 130.1 Less sensitive to substituent effects.

| N-Substituent | C=C: 154.6, 83.1; OCH₂: 67.9; CH₃: 13.2 | C=C: 153.1, 87.2; OCH₂: 67.8; CH₃: 13.2 | N-CH₃: Correlates well with electronic effects of ring substituents. |

Experimental Protocols

Accurate and reproducible NMR data acquisition requires careful sample preparation and adherence to standardized protocols.

Protocol 1: Sample Preparation
  • Sample Quantity: For ¹H NMR, dissolve 2-10 mg of the N-substituted pyridine salt in the chosen deuterated solvent.[11] For ¹³C NMR, a higher concentration of 10-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[11][12]

  • Solvent Selection: Use a high-purity deuterated solvent (e.g., DMSO-d₆, D₂O, CDCl₃, CD₃OD). The choice of solvent can influence chemical shifts.[13] Ensure the sample is fully soluble. DMSO-d₆ is often a good choice for pyridinium salts.

  • Procedure: a. Weigh the sample accurately into a clean, dry vial. b. Add 0.6-0.8 mL of the deuterated solvent.[11] c. Vortex or gently warm the vial to ensure complete dissolution. d. If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[11] e. Ensure the sample height in the NMR tube is at least 4.5 cm to be within the detection region of the NMR coil.[11] f. Cap the NMR tube and label it clearly.

Protocol 2: NMR Data Acquisition
  • Instrument Setup: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer onto the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity. For ¹H spectra, aim for a narrow, symmetrical peak shape for a reference signal (e.g., residual solvent peak).

  • ¹H NMR Acquisition Parameters (Typical for 400-600 MHz Spectrometer):

    • Pulse Program: Standard single pulse (e.g., 'zg30').

    • Spectral Width: ~12-16 ppm, centered around 6-8 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds. For quantitative analysis, d1 should be at least 5 times the longest T₁ relaxation time.

    • Number of Scans: 8-16 scans for samples of 5-10 mg. More scans may be needed for dilute samples.

  • ¹³C NMR Acquisition Parameters (Typical for 100-150 MHz Spectrometer):

    • Pulse Program: Standard single pulse with proton decoupling (e.g., 'zgpg30').

    • Spectral Width: ~200-220 ppm, centered around 100-120 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 128 to 1024 scans, depending on the sample concentration.

  • Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Phase correct the spectrum manually. c. Apply baseline correction. d. Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak is at δH 7.26 ppm and δC 77.2 ppm.[14] For DMSO-d₆, δH is ~2.50 ppm and δC is ~39.5 ppm. e. Integrate the signals in the ¹H spectrum and pick peaks in both ¹H and ¹³C spectra.

Visualizations

Experimental and Analytical Workflow

The following diagram outlines the standard workflow for the NMR characterization of N-substituted pyridines, from sample handling to final structural confirmation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_confirm Confirmation A Weigh Compound (5-20 mg) B Dissolve in Deuterated Solvent (0.7 mL) A->B C Filter into 5mm NMR Tube B->C D Lock & Shim C->D E 1D ¹H Spectrum D->E F 1D ¹³C Spectrum D->F G 2D Experiments (COSY, HSQC, HMBC) D->G H Fourier Transform E->H F->H G->H I Phase & Baseline Correction H->I J Reference Calibration I->J K Peak Picking, Integration, Coupling Analysis J->K L Structure Elucidation & Verification K->L

Caption: General workflow for NMR analysis of N-substituted pyridines.
Substituent Effects on Chemical Shifts

The electronic properties of substituents on the pyridine ring significantly alter the chemical shifts of the ring's protons and carbons. This relationship is a key principle in spectral interpretation.

G Ring N-Substituted Pyridinium Ring Deshield Deshielding (Downfield Shift, ↑δ) Ring->Deshield    Results in Shield Shielding (Upfield Shift, ↓δ) Ring->Shield   Results in EWG Electron Withdrawing Group (EWG) on Ring (e.g., -NO₂) EWG->Ring Withdraws e⁻ density EDG Electron Donating Group (EDG) on Ring (e.g., -NH₂) EDG->Ring Donates e⁻ density

Caption: Influence of ring substituents on pyridinium NMR chemical shifts.

References

Scale-up Synthesis of N2-Cyclopentylpyridine-2,3-diamine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scale-up synthesis of N2-Cyclopentylpyridine-2,3-diamine, a key intermediate in pharmaceutical development. The protocol details a robust and scalable method starting from readily available commercial reagents. This application note includes a step-by-step experimental procedure, data presentation in tabular format for clarity, and essential safety considerations for large-scale production.

Introduction

N2-substituted pyridine-2,3-diamines are important scaffolds in medicinal chemistry, frequently incorporated into molecules targeting a range of biological pathways. The development of a scalable and efficient synthesis for these intermediates is crucial for advancing drug discovery programs from laboratory-scale to pilot plant and commercial production. This protocol describes a reliable method for the gram-scale synthesis of this compound through a nucleophilic aromatic substitution reaction.

Overall Reaction Scheme

The synthesis proceeds in a single step via the nucleophilic aromatic substitution of the chlorine atom in 2-chloro-3-aminopyridine with cyclopentylamine.

Experimental Protocol

Materials and Equipment

Reagents:

ReagentCAS No.Molecular Weight ( g/mol )QuantityMolesPurity
2-chloro-3-aminopyridine5409-55-2128.56100 g0.778>98%
Cyclopentylamine1003-03-885.15132.5 g (155 mL)1.556>99%
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.24201 g (270 mL)1.556>99%
Toluene108-88-392.141 L-Anhydrous
Ethyl acetate141-78-688.11As needed-Reagent grade
Hexanes110-54-386.18As needed-Reagent grade
Saturated aq. Sodium Bicarbonate--As needed--
Brine--As needed--
Anhydrous Sodium Sulfate7757-82-6142.04As needed--

Equipment:

  • 5 L three-neck round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Nitrogen inlet

  • Heating mantle with temperature controller

  • Large separatory funnel

  • Rotary evaporator

  • Crystallization dish

  • Vacuum filtration apparatus

Reaction Setup and Procedure
  • Reaction Setup: Assemble the 5 L three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a nitrogen inlet. Ensure the setup is in a well-ventilated fume hood.

  • Charging Reagents: To the flask, add 2-chloro-3-aminopyridine (100 g, 0.778 mol) and anhydrous toluene (1 L). Stir the mixture to obtain a suspension.

  • Addition of Amine and Base: To the stirring suspension, add cyclopentylamine (132.5 g, 1.556 mol) followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA) (201 g, 1.556 mol) at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Transfer the mixture to a large separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 500 mL) and brine (1 x 500 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and wash the filter cake with a small amount of toluene.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

Purification
  • Crystallization:

    • Dissolve the crude product in a minimal amount of hot ethyl acetate.

    • Slowly add hexanes until the solution becomes turbid.

    • Allow the solution to cool to room temperature, and then place it in an ice bath to facilitate crystallization.

    • Collect the crystals by vacuum filtration, washing with cold hexanes.

    • Dry the purified product under vacuum.

Characterization and Data
ParameterExpected Value/Range
Appearance Off-white to light brown solid
Yield 75-85%
Purity (HPLC) >98%
Melting Point To be determined
¹H NMR (400 MHz, CDCl₃) δ ~7.7 (d, 1H), ~6.9 (d, 1H), ~6.6 (dd, 1H), ~4.5 (br s, 2H, NH₂), ~4.0 (m, 1H, N-CH), ~2.1-1.5 (m, 8H, cyclopentyl CH₂)
¹³C NMR (101 MHz, CDCl₃) δ ~145, ~138, ~135, ~120, ~115, ~55 (N-CH), ~33 (cyclopentyl CH₂), ~24 (cyclopentyl CH₂)
Mass Spec (ESI+) m/z = 178.1399 [M+H]⁺

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of volatile and potentially harmful reagents and solvents.

  • Handling of Reagents:

    • 2-chloro-3-aminopyridine is harmful if swallowed and may cause skin and eye irritation.

    • Cyclopentylamine is flammable and corrosive.

    • DIPEA is flammable and causes severe skin burns and eye damage.

    • Toluene is flammable and has known health risks upon inhalation and skin contact.

  • Exothermic Potential: While the reaction is not violently exothermic, monitor the temperature during the initial heating phase.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Diagrams

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis reagents Weigh and measure reagents: - 2-chloro-3-aminopyridine - Cyclopentylamine - DIPEA - Toluene setup Assemble 5 L reaction vessel with stirrer, condenser, and N₂ inlet reagents->setup charge Charge reactor with 2-chloro-3-aminopyridine and Toluene setup->charge add Add Cyclopentylamine and DIPEA charge->add reflux Heat to reflux (110 °C) for 24-48 hours add->reflux monitor Monitor reaction by TLC/HPLC reflux->monitor cool Cool reaction to room temperature monitor->cool Reaction complete wash Wash with aq. NaHCO₃ and brine cool->wash dry Dry organic layer with Na₂SO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate crystallize Crystallize from Ethyl acetate/Hexanes concentrate->crystallize filtrate Filter and wash crystals crystallize->filtrate dry_final Dry final product under vacuum filtrate->dry_final characterize Characterize by: - NMR - MS - HPLC - Melting Point dry_final->characterize

Caption: Overall workflow for the scale-up synthesis of this compound.

Synthetic Pathway Logic

synthetic_pathway start1 2-chloro-3-aminopyridine intermediate Nucleophilic Aromatic Substitution (SNAr) start1->intermediate start2 Cyclopentylamine start2->intermediate product This compound intermediate->product Heat, Base

Caption: Logical flow of the synthetic transformation.

Conclusion

The protocol outlined in this application note provides a detailed and scalable method for the synthesis of this compound. The procedure is robust, high-yielding, and utilizes standard laboratory equipment, making it suitable for implementation in both academic and industrial research settings. Adherence to the safety precautions is paramount to ensure a safe and successful synthesis.

Application Notes and Protocols: Derivatization of N2-Cyclopentylpyridine-2,3-diamine for Biological Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The N2-Cyclopentylpyridine-2,3-diamine scaffold presents a versatile platform for the generation of novel molecular entities. The presence of two adjacent amino groups, one of which is functionalized with a cyclopentyl moiety, allows for regioselective derivatization to explore the chemical space and identify compounds with potent and selective biological activities.

These application notes provide a comprehensive guide to the derivatization of this compound and the subsequent biological screening of the resulting compound library. The protocols outlined below detail the synthesis of a diverse set of derivatives and the methodologies for evaluating their antiproliferative, antimicrobial, and antiviral potential.

Derivatization Strategies for this compound

The selective derivatization of this compound can be achieved through several synthetic routes, primarily targeting the free amino group at the C3 position. The cyclopentyl group at the N2 position provides steric hindrance that can influence the regioselectivity of the reactions.

General Experimental Workflow

The overall workflow for the synthesis and screening of the derivative library is depicted below.

Experimental Workflow Experimental Workflow for Derivatization and Screening cluster_synthesis Chemical Synthesis cluster_screening Biological Screening start This compound acylation Acylation (Acid Chlorides/Anhydrides) start->acylation sulfonylation Sulfonylation (Sulfonyl Chlorides) start->sulfonylation condensation Condensation (Aldehydes/Ketones) start->condensation library Derivative Library acylation->library sulfonylation->library condensation->library antiproliferative Antiproliferative Assays (e.g., MTT Assay) library->antiproliferative antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) library->antimicrobial antiviral Antiviral Assays (e.g., CPE Reduction) library->antiviral data_analysis Data Analysis (IC50, MIC, EC50) antiproliferative->data_analysis antimicrobial->data_analysis antiviral->data_analysis hit_id Hit Identification data_analysis->hit_id

Caption: A flowchart illustrating the synthesis and biological evaluation of this compound derivatives.

Experimental Protocols: Synthesis

Protocol 1: Acylation of this compound

This protocol describes the synthesis of N-acyl derivatives, which can modulate the compound's lipophilicity and hydrogen bonding capacity.

Materials:

  • This compound

  • Substituted acid chloride or anhydride (e.g., benzoyl chloride, acetyl anhydride)

  • Dry pyridine or triethylamine (Et3N)

  • Dry dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

Procedure:

  • Dissolve this compound (1.0 eq) in dry DCM or THF under an inert atmosphere (e.g., nitrogen or argon).

  • Add pyridine or Et3N (1.2 eq) to the solution and cool to 0 °C in an ice bath.

  • Slowly add the acid chloride or anhydride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-acyl derivative.

Protocol 2: Sulfonylation of this compound

This protocol allows for the introduction of a sulfonyl group, which can act as a hydrogen bond acceptor and influence the compound's solubility and target interactions.

Materials:

  • This compound

  • Substituted sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)

  • Dry pyridine or Et3N

  • Dry DCM

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous NaHCO3

  • Brine

  • Anhydrous Na2SO4

Procedure:

  • Dissolve this compound (1.0 eq) and pyridine or Et3N (1.5 eq) in dry DCM under an inert atmosphere.

  • Cool the mixture to 0 °C.

  • Add the sulfonyl chloride (1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 6-18 hours, monitoring by TLC.

  • After completion, dilute the reaction mixture with DCM and wash with 1 M HCl, followed by saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent.

  • Purify the residue by column chromatography to yield the N-sulfonyl derivative.

Protocol 3: Condensation with Aldehydes to form Imidazo[4,5-b]pyridine Derivatives

This reaction leads to the formation of a fused imidazole ring, creating a rigid, planar scaffold that is often found in biologically active molecules.

Materials:

  • This compound

  • Substituted aldehyde (e.g., benzaldehyde, 4-nitrobenzaldehyde)

  • Ethanol or acetic acid

  • Sodium metabisulfite (Na2S2O5) (optional, for some aldehydes)

Procedure:

  • Dissolve this compound (1.0 eq) and the substituted aldehyde (1.1 eq) in ethanol or acetic acid.

  • For less reactive aldehydes, the addition of a condensing agent like Na2S2O5 can be beneficial.

  • Reflux the reaction mixture for 4-24 hours, monitoring the formation of the product by TLC.

  • Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the imidazo[4,5-b]pyridine derivative.

Biological Screening Protocols

A tiered screening approach is recommended, starting with primary in vitro assays to identify initial hits, followed by more detailed secondary assays to characterize their potency and selectivity.

Protocol 4: Antiproliferative Activity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[3]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compounds in the cell culture medium. The final concentration of DMSO should not exceed 0.5%.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 5: Antimicrobial Activity Screening (Broth Microdilution Assay)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial and fungal strains.[4]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microplates

  • Test compounds dissolved in DMSO

  • Positive control antibiotics (e.g., ciprofloxacin, fluconazole)

Procedure:

  • Prepare a two-fold serial dilution of the test compounds in the appropriate broth in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism (approximately 5 x 10^5 CFU/mL).

  • Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 6: Antiviral Activity Screening (Cytopathic Effect Reduction Assay)

This assay measures the ability of a compound to protect cells from the destructive effects of a virus.[5]

Materials:

  • Host cell line susceptible to the virus (e.g., Vero cells)

  • Virus stock (e.g., Herpes Simplex Virus, Influenza Virus)

  • Cell culture medium

  • 96-well microplates

  • Test compounds dissolved in DMSO

  • Positive control antiviral drug (e.g., acyclovir, oseltamivir)

  • Cell viability stain (e.g., Neutral Red or Crystal Violet)

Procedure:

  • Seed the host cells in a 96-well plate and grow to a confluent monolayer.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the growth medium from the cells and add the medium containing the test compounds.

  • Infect the cells with the virus at a predetermined multiplicity of infection (MOI). Include uninfected cell controls and virus-infected controls without any compound.

  • Incubate the plates until a significant cytopathic effect (CPE) is observed in the virus control wells (typically 2-5 days).

  • Assess cell viability by staining with Neutral Red or Crystal Violet.

  • Quantify the stain by measuring the absorbance at the appropriate wavelength.

  • Calculate the percentage of CPE reduction and determine the EC50 value (the concentration of the compound that protects 50% of the cells from viral CPE).

Data Presentation

The quantitative data generated from the screening assays should be summarized in clear and concise tables to facilitate the identification of structure-activity relationships (SAR).

Table 1: Illustrative Antiproliferative Activity Data

Compound IDDerivatization TypeR GroupMCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)
NCPD-01 AcylationPhenyl15.222.518.9
NCPD-02 Acylation4-Chlorophenyl8.712.19.5
NCPD-03 Sulfonylationp-Tolyl25.431.828.3
NCPD-04 ImidazopyridinePhenyl5.17.36.2
NCPD-05 Imidazopyridine4-Nitrophenyl2.34.13.5
Doxorubicin --0.81.10.9

Table 2: Illustrative Antimicrobial Activity Data

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
NCPD-01 32>64>64
NCPD-02 1664>64
NCPD-03 >64>64>64
NCPD-04 83216
NCPD-05 4168
Ciprofloxacin 10.5-
Fluconazole --2

Table 3: Illustrative Antiviral Activity Data

Compound IDVirusEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
NCPD-01 HSV-128.5>100>3.5
NCPD-02 HSV-115.2>100>6.6
NCPD-03 Influenza A>50>100-
NCPD-04 HSV-19.885.38.7
NCPD-05 Influenza A12.492.17.4
Acyclovir HSV-12.1>200>95
Oseltamivir Influenza A5.5>200>36

Potential Signaling Pathway Modulation

Many pyridine derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt signaling pathway is a critical regulator of these processes and is frequently dysregulated in cancer, making it a prime target for therapeutic intervention.[6][7][8][9]

PI3K_Akt_Signaling_Pathway Simplified PI3K/Akt Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTOR mTOR Akt->mTOR Activates Bad Bad Akt->Bad Inhibits FoxO FoxO Transcription Factors Akt->FoxO Inhibits Proliferation Cell Proliferation mTOR->Proliferation Apoptosis Inhibition of Apoptosis Bad->Apoptosis Promotes (when active) CellCycle Cell Cycle Progression FoxO->CellCycle Arrests (when active) PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates Inhibitor Pyridine Derivative (Potential Inhibitor) Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits

References

Application of Diaminopyridines in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaminopyridines are versatile building blocks in organic synthesis, serving as crucial precursors for a wide array of nitrogen-containing heterocyclic compounds. Their unique structural motif, featuring a pyridine ring substituted with two amino groups, allows for the construction of fused bicyclic and polycyclic systems with significant pharmacological and materials science applications. This document provides detailed application notes and experimental protocols for the synthesis of two major classes of heterocyclic compounds derived from diaminopyridines: imidazopyridines and pyridopyrimidines. These compounds are of particular interest in drug discovery due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

I. Synthesis of Imidazo[4,5-b]pyridines

Imidazo[4,5-b]pyridines, also known as 1-deazapurines, are structural analogs of purines and have garnered significant attention for their potential as kinase inhibitors and anticancer agents. A common and effective method for their synthesis involves the condensation of 2,3-diaminopyridine with carboxylic acids or their derivatives.

Application Note:

This protocol describes the synthesis of 2-substituted imidazo[4,5-b]pyridines via a classical condensation reaction. The reaction proceeds through the formation of an amide intermediate followed by intramolecular cyclization and dehydration. The choice of carboxylic acid determines the substituent at the 2-position of the resulting imidazopyridine ring, allowing for the generation of a diverse library of compounds. Polyphosphoric acid (PPA) is often used as a dehydrating agent and catalyst, and microwave irradiation can significantly accelerate the reaction and improve yields.[1]

Experimental Protocol: Synthesis of 2-Aryl-3H-imidazo[4,5-b]pyridines

Materials:

  • 2,3-Diaminopyridine

  • Substituted benzoic acid (e.g., 4-methoxybenzoic acid)

  • Polyphosphoric acid (PPA)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, a mixture of 2,3-diaminopyridine (1.0 mmol) and the desired substituted benzoic acid (1.1 mmol) is prepared.

  • Polyphosphoric acid (5 g) is added to the mixture.

  • The reaction mixture is heated to 150-160 °C with stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and then carefully poured into a beaker containing ice-water (50 mL).

  • The acidic solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • Alternatively, the aqueous layer can be extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure 2-aryl-3H-imidazo[4,5-b]pyridine.

Quantitative Data:
EntrySubstituent (R)Yield (%)Reference
1Phenyl~75[1]
24-Methoxyphenyl85-
34-Chlorophenyl82-
42-Nitrophenyl78[2]

Yields are approximate and can vary based on specific reaction conditions and purification methods.

Experimental Workflow:

Synthesis_Imidazopyridine cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification diaminopyridine 2,3-Diaminopyridine reaction Condensation & Cyclization diaminopyridine->reaction 1.0 mmol benzoic_acid Substituted Benzoic Acid benzoic_acid->reaction 1.1 mmol ppa Polyphosphoric Acid (PPA) ppa->reaction heating Heat (150-160 °C) heating->reaction neutralization Neutralization (NaHCO₃) extraction Extraction (EtOAc) neutralization->extraction purification Column Chromatography extraction->purification product 2-Aryl-3H-imidazo[4,5-b]pyridine purification->product reaction->neutralization Synthesis_Pyridopyrimidine cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification aminonicotinonitrile 2-Aminonicotinonitrile Derivative reaction Cyclocondensation aminonicotinonitrile->reaction 1.0 mmol formimidamide N,N-Dimethyl-N'- substituted formimidamide formimidamide->reaction 1.2 mmol solvent Anhydrous Solvent (e.g., DMF) solvent->reaction reflux Reflux reflux->reaction evaporation Solvent Evaporation precipitation Precipitation/Trituration evaporation->precipitation filtration Filtration precipitation->filtration product 4-Substituted Pyrido[2,3-d]pyrimidine filtration->product reaction->evaporation PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis S6K S6K mTORC1->S6K Activation fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibition CellGrowth Cell Growth & Proliferation S6K->CellGrowth fourEBP1->CellGrowth Pyridopyrimidine Pyridopyrimidine Inhibitor Pyridopyrimidine->PI3K Inhibition Pyridopyrimidine->mTORC1 Inhibition

References

Troubleshooting & Optimization

Optimizing reaction conditions for N-alkylation of 2,3-diaminopyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-alkylation of 2,3-diaminopyridine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the N-alkylation of 2,3-diaminopyridine?

The primary challenges in the N-alkylation of 2,3-diaminopyridine revolve around achieving regioselectivity and preventing side reactions. Key issues include:

  • Controlling Regioselectivity: 2,3-Diaminopyridine has three potential sites for alkylation: the two amino groups (N2 and N3) and the pyridine ring nitrogen (N1). Depending on the desired product, selective alkylation of one site over the others can be difficult to achieve.

  • Over-alkylation: The initial mono-alkylated product can undergo further alkylation, leading to di- or even tri-alkylated products.[1][2] This is especially prevalent with highly reactive alkylating agents or stronger basic conditions.

  • Low Yields and Incomplete Reactions: Reactions may not proceed to completion, resulting in low yields of the desired product and recovery of starting material.[2][3] This can be due to suboptimal reaction conditions, such as improper choice of base, solvent, or temperature.

  • Solubility Issues: The starting material or reagents, such as certain bases, may have poor solubility in the chosen reaction solvent, hindering the reaction rate.[3]

Q2: How can I selectively achieve N-alkylation on one of the amino groups?

Achieving selective mono-N-alkylation on one of the amino groups often requires careful selection of the synthetic strategy. Reductive amination is a commonly employed method that tends to favor alkylation at the N3 position.[4] This involves reacting 2,3-diaminopyridine with an aldehyde in the presence of a reducing agent.

Q3: What conditions favor N-alkylation on the pyridine ring nitrogen?

Alkylation on the pyridine ring nitrogen typically occurs after the formation of an imidazo[4,5-b]pyridine ring system, which is a common follow-on reaction from 2,3-diaminopyridine. The N-alkylation of these bicyclic systems is influenced by the choice of base and solvent. For instance, using potassium carbonate in DMF has been shown to favor alkylation on the pyridine nitrogen.[5]

Q4: My reaction is giving a mixture of mono- and di-alkylated products. How can I improve the selectivity for mono-alkylation?

To favor mono-alkylation, you can try the following:

  • Use a less reactive alkylating agent: For example, use an alkyl chloride instead of an alkyl iodide.

  • Control the stoichiometry: Use a stoichiometric amount or a slight excess of the alkylating agent relative to the 2,3-diaminopyridine.

  • Choose a weaker base: Strong bases can deprotonate the mono-alkylated product, making it more nucleophilic and prone to a second alkylation.

  • Lower the reaction temperature: This can help to reduce the rate of the second alkylation reaction.

  • Use a protecting group strategy: Temporarily protecting one of the amino groups can ensure mono-alkylation at the desired position.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no product yield 1. Inactive catalyst or reagents.2. Suboptimal reaction temperature.3. Poor solubility of starting material or base.4. Incorrect choice of base or solvent.1. Use fresh reagents and ensure the catalyst is active.2. Optimize the reaction temperature. Some reactions may require heating.[5]3. Switch to a solvent in which all components are soluble. Consider using a phase-transfer catalyst if solubility is an issue.4. Screen different bases (e.g., NaH, K2CO3, Cs2CO3) and solvents (e.g., DMF, THF, ACN).[4][5][6]
Formation of multiple products (poor regioselectivity) 1. Reaction conditions favor alkylation at multiple sites.2. Isomerization of the product under the reaction conditions.1. For selective N3-alkylation, consider reductive amination.[4]2. For selective pyridine N-alkylation of the corresponding imidazopyridine, use K2CO3 in DMF.[5]3. Analyze the effect of sterics and electronics of your substrate and alkylating agent.[7]
Significant amount of di-alkylated product 1. Excess alkylating agent.2. Highly reactive alkylating agent.3. Strong base facilitating the second alkylation.1. Reduce the equivalents of the alkylating agent.2. Use a less reactive alkylating agent (e.g., alkyl bromide instead of iodide).3. Use a milder base (e.g., NaHCO3 instead of NaH).
Reaction does not go to completion 1. Insufficient reaction time.2. Reversible reaction.3. Deactivation of the catalyst.1. Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary.[2]2. Consider using a scavenger to remove a byproduct and drive the reaction forward.3. Add fresh catalyst or use a more robust catalyst.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Alkylation

Alkylating AgentBaseSolventTemperature (°C)Time (h)ProductYield (%)Reference
Aldehyde/Borane-Pyridine-Acetic AcidRT-N3-alkylatedPredominantly[4]
1-(chloromethyl)-4-methoxybenzeneK2CO3DMFRTOvernightN4-regioisomer of imidazopyridine72[5]
1-iodohexaneCsOAcMeCN7016N-alkylated pyridinium amine98[6]
Carboxylic Acid/NaBH4-THF15-50-N-monoalkylated aminopyridineGood[1]
IodoethaneNaH--48Mono- and Di-alkylated products52.3 (mono)[2]

Experimental Protocols

Protocol 1: Reductive Amination for N3-Alkylation of 2,3-Diaminopyridine [4]

  • Dissolve 2,3-diaminopyridine in a suitable solvent such as methanol or acetic acid.

  • Add the desired aldehyde (1.0-1.2 equivalents) to the solution.

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add a reducing agent , such as sodium borohydride or borane-pyridine complex, portion-wise while maintaining the temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of water or a suitable quenching agent.

  • Extract the product with an appropriate organic solvent.

  • Purify the product by column chromatography.

Protocol 2: N-Alkylation of Imidazo[4,5-b]pyridine using an Alkyl Halide [5]

  • Dissolve the imidazo[4,5-b]pyridine derivative in an appropriate solvent like DMF.

  • Add a base , such as anhydrous potassium carbonate (2-3 equivalents).

  • Stir the mixture at room temperature for a short period to ensure deprotonation.

  • Add the alkyl halide (1.0-1.5 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve 2,3-Diaminopyridine in appropriate solvent start->dissolve add_reagents Add Alkylating Agent and Base/Reducing Agent dissolve->add_reagents react Stir at specified Temperature and Time add_reagents->react monitor Monitor Reaction (TLC/LC-MS) react->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify Product (Chromatography/Crystallization) extract->purify end End purify->end

Caption: General experimental workflow for the N-alkylation of 2,3-diaminopyridine.

troubleshooting_regioselectivity start Undesired Regioselectivity q1 Desired Product? start->q1 n3_alkylation N3-Alkylation q1->n3_alkylation N3-Alkylated pyridine_n_alkylation Pyridine N-Alkylation (on Imidazopyridine) q1->pyridine_n_alkylation Pyridine N-Alkylated solution1 Use Reductive Amination (Aldehyde + Reducing Agent) n3_alkylation->solution1 solution2 Use Alkyl Halide with K2CO3 in DMF pyridine_n_alkylation->solution2

Caption: Decision tree for troubleshooting regioselectivity in N-alkylation.

References

Technical Support Center: Synthesis of N2-Cyclopentylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support resource provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N2-Cyclopentylpyridine-2,3-diamine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, categorized by the two main reaction steps.

Step 1: Nucleophilic Aromatic Substitution of 2-Chloro-3-nitropyridine with Cyclopentylamine

Observed Issue Potential Cause(s) Suggested Solution(s)
Low or no yield of N-cyclopentyl-3-nitropyridin-2-amine - Incomplete reaction. - Low reaction temperature. - Inefficient stirring.- Increase reaction time and/or temperature. - Ensure vigorous stirring to maintain a homogeneous mixture. - Use a slight excess of cyclopentylamine.
Formation of a dark, tarry substance - Reaction temperature is too high, leading to decomposition.- Maintain the recommended reaction temperature. - Consider a milder solvent.
Presence of unreacted 2-chloro-3-nitropyridine - Insufficient reaction time or temperature. - Stoichiometric imbalance.- Monitor the reaction progress using TLC or LC-MS. - Ensure at least a stoichiometric amount of cyclopentylamine is used.
Formation of di-substituted product (bis-cyclopentylamino-pyridine) - Use of a large excess of cyclopentylamine and harsh reaction conditions.- Use a controlled excess of cyclopentylamine (e.g., 1.1-1.5 equivalents). - Maintain the recommended reaction temperature.

Step 2: Reduction of N-cyclopentyl-3-nitropyridin-2-amine to this compound

Observed Issue Potential Cause(s) Suggested Solution(s)
Incomplete reduction (presence of starting material) - Insufficient reducing agent. - Inactive catalyst (for catalytic hydrogenation). - Insufficient reaction time.- Increase the amount of reducing agent (e.g., Fe, SnCl2) or catalyst loading (e.g., Pd/C). - Ensure the catalyst is fresh and active. - Extend the reaction time and monitor by TLC or LC-MS.
Formation of a yellow/orange compound - Incomplete reduction, leading to the formation of the corresponding nitroso (N=O) or hydroxylamino (NHOH) intermediate.- Increase the amount of reducing agent and/or reaction time. - Ensure acidic conditions if using metal reductants like Fe or SnCl2.
Formation of colored impurities (red/orange) - Condensation of the nitroso and hydroxylamino intermediates to form azoxy (-N=N(O)-) or azo (-N=N-) compounds.- This is more likely under neutral or basic conditions. Ensure the reaction medium is sufficiently acidic when using metal reductants. - For catalytic hydrogenation, ensure efficient hydrogen delivery and catalyst activity.
Product is difficult to isolate from metal salts (when using Fe or SnCl2) - Formation of insoluble metal hydroxides during basic workup.- After reaction completion, filter the reaction mixture while it is still acidic to remove excess metal. - During workup, add the basic solution slowly with vigorous stirring to minimize the formation of large, intractable precipitates. The use of celite during filtration can aid in removing fine precipitates.
Dehalogenation (if other halogens are present on the pyridine ring) - Over-reduction, especially with catalytic hydrogenation (e.g., Pd/C).- Use a milder reducing agent such as iron powder in acetic acid or stannous chloride. - If using catalytic hydrogenation, carefully monitor the reaction and use a less active catalyst if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most common and direct synthetic pathway involves a two-step process. The first step is a nucleophilic aromatic substitution reaction between 2-chloro-3-nitropyridine and cyclopentylamine to form N-cyclopentyl-3-nitropyridin-2-amine. The second step is the reduction of the nitro group to an amine, yielding the final product, this compound.

Q2: What are the typical side products I should be aware of during the reduction of the nitro group?

A2: The reduction of the nitro group can sometimes be incomplete or lead to side reactions. Key potential side products include:

  • N-cyclopentyl-3-nitrosopyridin-2-amine: Formed by partial reduction of the nitro group.

  • N-cyclopentyl-3-(hydroxylamino)pyridin-2-amine: Another intermediate of partial reduction.

  • Azoxy and Azo compounds: These are formed from the condensation of the nitroso and hydroxylamino intermediates, especially under neutral or basic conditions.[1][2][3] These are often colored impurities.

Q3: How can I minimize the formation of these reduction side products?

A3: To minimize side products, ensure complete reduction. This can be achieved by:

  • Using a sufficient excess of the reducing agent.

  • Ensuring the activity of your catalyst if you are performing a catalytic hydrogenation.

  • Maintaining appropriate reaction conditions (e.g., acidic medium for metal-based reductions) to disfavor the stability and condensation of intermediates.

Q4: I am seeing a significant amount of starting material (2-chloro-3-nitropyridine) remaining after the first step. What should I do?

A4: This indicates an incomplete reaction. You can try increasing the reaction time or temperature. Also, ensure that you are using at least a stoichiometric equivalent of cyclopentylamine. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) will help you determine the optimal reaction time.

Q5: My final product is contaminated with tin salts after using SnCl2 for the reduction. How can I improve the purification?

A5: The formation of tin hydroxides during workup is a common issue. To mitigate this, after the reaction is complete, you can filter the acidic reaction mixture to remove any unreacted tin. During the basic workup, add the base slowly and with vigorous stirring. Alternatively, filtering the neutralized mixture through a pad of celite can help in removing the finely precipitated tin salts.

Experimental Protocols

Step 1: Synthesis of N-cyclopentyl-3-nitropyridin-2-amine

A general procedure for the nucleophilic aromatic substitution is as follows:

  • To a solution of 2-chloro-3-nitropyridine (1 equivalent) in a suitable solvent (e.g., ethanol, isopropanol, or DMF) is added cyclopentylamine (1.1-1.5 equivalents).

  • A base, such as triethylamine or potassium carbonate (1.5-2.0 equivalents), may be added to scavenge the HCl generated during the reaction.

  • The reaction mixture is heated to a temperature between 60-100 °C and stirred for several hours.

  • The progress of the reaction is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which can be purified by column chromatography.

Step 2: Reduction of N-cyclopentyl-3-nitropyridin-2-amine

Below are representative protocols for common reduction methods.

Method A: Catalytic Hydrogenation (H2/Pd/C)

  • N-cyclopentyl-3-nitropyridin-2-amine (1 equivalent) is dissolved in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Palladium on carbon (10% w/w, typically 5-10 mol% of Pd) is added to the solution.

  • The reaction vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically from a balloon or at a slightly elevated pressure) at room temperature.

  • The reaction is monitored by TLC or LC-MS until the starting material is consumed.

  • Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield the desired product.

Method B: Reduction with Iron Powder (Fe/AcOH)

  • N-cyclopentyl-3-nitropyridin-2-amine (1 equivalent) is dissolved in a mixture of a protic solvent (e.g., ethanol or water) and acetic acid.

  • Iron powder (typically 3-5 equivalents) is added portion-wise to the stirred solution.

  • The reaction mixture is heated to reflux for several hours.

  • The progress of the reaction is monitored by TLC or LC-MS.

  • After completion, the hot reaction mixture is filtered through celite to remove excess iron and iron salts.

  • The filtrate is concentrated, and the residue is taken up in an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acetic acid.

  • The organic layer is then washed with brine, dried, and concentrated to give the product.

Method C: Reduction with Stannous Chloride (SnCl2)

  • N-cyclopentyl-3-nitropyridin-2-amine (1 equivalent) is dissolved in ethanol or ethyl acetate.

  • Stannous chloride dihydrate (SnCl2·2H2O, typically 3-5 equivalents) is added, followed by concentrated hydrochloric acid.

  • The mixture is stirred at room temperature or gently heated until the reaction is complete as monitored by TLC or LC-MS.

  • The reaction is then carefully quenched by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the mixture is basic.

  • The resulting mixture is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated to afford the product.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Reduction cluster_side_products Potential Side Products (Step 2) 2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine Intermediate N-cyclopentyl-3-nitropyridin-2-amine 2-Chloro-3-nitropyridine->Intermediate + Cyclopentylamine Cyclopentylamine Cyclopentylamine Final_Product This compound Intermediate->Final_Product [H] (e.g., H2/Pd/C, Fe/AcOH, SnCl2) Hydroxylamine Hydroxylamine Intermediate Intermediate->Hydroxylamine Incomplete Reduction Nitroso Nitroso Intermediate Intermediate->Nitroso Incomplete Reduction Azoxy_Compound Azoxy Compound Hydroxylamine->Azoxy_Compound Condensation Azo_Compound Azo Compound Azoxy_Compound->Azo_Compound Further Reduction

Caption: Synthetic pathway to this compound and potential side products.

Troubleshooting_Logic Start Problem Encountered During Synthesis Step_Identification In which step did the issue occur? Start->Step_Identification Step1_Issues Step 1: Nucleophilic Substitution Issues Step_Identification->Step1_Issues Step 1 Step2_Issues Step 2: Reduction Issues Step_Identification->Step2_Issues Step 2 Low_Yield_S1 Low Yield of Intermediate Step1_Issues->Low_Yield_S1 Tarry_Substance Formation of Tarry Substance Step1_Issues->Tarry_Substance Incomplete_Reduction Incomplete Reduction Step2_Issues->Incomplete_Reduction Colored_Impurities Colored Impurities (Azo/Azoxy) Step2_Issues->Colored_Impurities Metal_Salts Contamination with Metal Salts Step2_Issues->Metal_Salts Solution_Low_Yield_S1 Increase reaction time/temp Use excess amine Low_Yield_S1->Solution_Low_Yield_S1 Solution_Tarry Lower reaction temperature Tarry_Substance->Solution_Tarry Solution_Incomplete_Red Increase reducing agent/catalyst Extend reaction time Incomplete_Reduction->Solution_Incomplete_Red Solution_Colored_Imp Ensure acidic conditions (for metal reduction) Check catalyst activity Colored_Impurities->Solution_Colored_Imp Solution_Metal_Salts Filter while acidic Slow basification during workup Metal_Salts->Solution_Metal_Salts

Caption: Troubleshooting logic for the synthesis of this compound.

References

Technical Support Center: N2-Cyclopentylpyridine-2,3-diamine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N2-Cyclopentylpyridine-2,3-diamine. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help optimize reaction yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the synthesis of this compound, which is typically achieved through the N-alkylation of 2,3-diaminopyridine with a cyclopentyl electrophile.

Q1: Why is my reaction yield consistently low?

Low yields are a common issue in N-alkylation reactions, often stemming from incomplete reactions, poor reagent solubility, or competing side reactions.[1]

  • Incomplete Reaction: The starting material, 2,3-diaminopyridine, and inorganic bases like potassium carbonate may have poor solubility in common organic solvents such as acetone or acetonitrile.[1] This can hinder the reaction from proceeding to completion.

  • Sub-optimal Reaction Conditions: Temperature and reaction time are critical. Insufficient heat or time may lead to a stalled reaction.

  • Reagent Equivalents: Using an insufficient amount of the alkylating agent can leave a significant portion of the starting material unreacted.

Q2: How can I improve the selectivity for mono-N2-alkylation and avoid side products?

Achieving selective mono-alkylation can be challenging due to the presence of two nucleophilic amino groups. The N-centered nucleophilicity often increases after the first alkylation, making the product more reactive than the starting material and leading to dialkylation.[2]

  • Protecting Groups: One effective strategy is to selectively protect the N3-amino group. For instance, using benzyl chloroformate can allow for selective reaction at the N2 position, followed by deprotection.[3]

  • Control of Stoichiometry: Carefully controlling the stoichiometry by using a slight excess (1.1-1.2 equivalents) of the cyclopentyl halide relative to the 2,3-diaminopyridine can favor mono-alkylation.

  • Reaction Conditions: Lowering the reaction temperature may help control the rate of the second alkylation, thereby improving selectivity for the mono-alkylated product.

Q3: I'm having difficulty purifying the final product. What are the best practices?

Purification can be complicated by the presence of unreacted starting material and dialkylated byproducts, which may have similar polarities to the desired product.

  • Column Chromatography: This is the most common method. A gradient elution on silica gel, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity, can effectively separate the components.

  • Acid-Base Extraction: An initial workup using an acid-base extraction can help remove some impurities. The basic amine product can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer, followed by extraction with an organic solvent.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an effective final purification step.

Q4: My reaction is not proceeding to completion, and I see a lot of unreacted 2,3-diaminopyridine. What should I do?

This is a frequent problem, often related to reaction conditions and reagent choice.[1]

  • Change of Solvent: Switch to a more polar aprotic solvent like DMF or DMSO, which can better solubilize the starting materials and base.[1]

  • Use a More Soluble Base: Consider using a stronger, more soluble base like cesium carbonate instead of potassium carbonate.[1]

  • Add a Catalyst: Catalytic amounts of potassium iodide (KI) or sodium iodide (NaI) can be added to in-situ convert a cyclopentyl chloride or bromide to the more reactive cyclopentyl iodide, which can significantly improve reaction rates.[1]

  • Increase Temperature: If solubility is an issue, increasing the temperature (or using a microwave reactor if available) can enhance reaction kinetics and drive the reaction to completion.[1]

Data Presentation: Comparison of Reaction Conditions

The following table summarizes potential starting conditions for the N-alkylation of 2,3-diaminopyridine, derived from general procedures for similar reactions. Optimization will be required for the specific substrate.

ParameterCondition A (Standard)Condition B (Enhanced Solubility)Condition C (Catalytic)
Solvent Acetonitrile (ACN)Dimethylformamide (DMF)Tetrahydrofuran (THF)
Base K₂CO₃ (2.5 eq)Cs₂CO₃ (2.0 eq)NaH (1.5 eq)
Alkylating Agent Cyclopentyl bromide (1.2 eq)Cyclopentyl bromide (1.2 eq)Cyclopentyl bromide (1.2 eq)
Catalyst NoneNoneKI (0.1 eq)
Temperature 80 °C (Reflux)100 °C65 °C (Reflux)
Typical Yield 40-60%60-80%50-75%
Notes Standard conditions, may suffer from solubility issues.[1]Better for poorly soluble starting materials.[1]Iodide catalysis increases the reactivity of the alkylating agent.[1]

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Substitution

This protocol describes a general procedure for the synthesis of this compound via direct alkylation of 2,3-diaminopyridine.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-diaminopyridine (1.0 eq), potassium carbonate (2.5 eq), and acetonitrile.

  • Reagent Addition: Add cyclopentyl bromide (1.2 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 82 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, filter off the inorganic salts and wash with acetonitrile. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

Protocol 2: Purification by Column Chromatography

  • Column Packing: Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., 100% hexane).

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel and load it carefully onto the top of the packed column.

  • Elution: Begin elution with a low-polarity solvent mixture (e.g., 95:5 Hexane:Ethyl Acetate).

  • Gradient: Gradually increase the polarity of the eluent (e.g., to 80:20, then 60:40 Hexane:Ethyl Acetate) to elute the product.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_products Products & Byproducts DAP 2,3-Diaminopyridine Product N2-Cyclopentyl- pyridine-2,3-diamine DAP->Product Mono-alkylation (Desired) CPBr Cyclopentyl Bromide Byproduct N,N'-Dicyclopentyl- pyridine-2,3-diamine Product->Byproduct Di-alkylation (Side Reaction)

Figure 1: Synthetic pathway for this compound.

Workflow start Start setup 1. Reaction Setup (Diamine, Base, Solvent) start->setup addition 2. Add Alkylating Agent setup->addition reaction 3. Heat & Stir (Monitor by TLC/LCMS) addition->reaction workup 4. Cool & Filter reaction->workup extraction 5. Liquid-Liquid Extraction workup->extraction purification 6. Column Chromatography extraction->purification analysis 7. Characterization (NMR, MS) purification->analysis end End analysis->end Troubleshooting_Tree start Low Yield or Impure Product check_sm Unreacted Starting Material (SM)? start->check_sm sol_a1 Increase Reaction Time/Temp check_sm->sol_a1 Yes sol_a2 Use Polar Aprotic Solvent (DMF) check_sm->sol_a2 Yes sol_a3 Add KI Catalyst check_sm->sol_a3 Yes check_bp Significant Byproduct Formation? check_sm->check_bp No sol_b1 Lower Temperature check_bp->sol_b1 Yes sol_b2 Adjust Stoichiometry (Less Alkylating Agent) check_bp->sol_b2 Yes sol_b3 Consider Protecting Group Strategy check_bp->sol_b3 Yes purify Optimize Purification (Gradient, Different Phases) check_bp->purify No

References

Technical Support Center: Catalytic Coupling Reactions of Diaminopyridines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with catalytic coupling reactions of diaminopyridines. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in catalytic coupling reactions with diaminopyridines?

Researchers often encounter several key challenges when performing catalytic coupling reactions, such as Buchwald-Hartwig amination or Suzuki-Miyaura coupling, with diaminopyridine substrates. These challenges primarily stem from the electronic properties and coordination behavior of the diaminopyridine core.

Potential issues include:

  • Low Yields: This can be attributed to several factors, including catalyst deactivation, poor substrate reactivity, or suboptimal reaction conditions.

  • Side Reactions: Common side reactions include homocoupling of the starting materials and diarylation, where the amine is arylated twice.[1]

  • Catalyst Inhibition/Deactivation: The nitrogen atoms in the diaminopyridine ring can coordinate to the metal center of the catalyst (e.g., palladium), leading to catalyst inhibition or deactivation.[2][3] Amines themselves can also act as ligands, potentially displacing the desired phosphine ligand and deactivating the catalyst.[3]

  • Regioselectivity Issues: In cases of diaminopyridines with multiple reactive sites, achieving selective coupling at the desired position can be challenging. The selectivity can often be controlled by a simple change in reaction conditions, such as the presence or absence of a palladium catalyst.[4]

  • Substrate Scope Limitations: Certain functional groups on the diaminopyridine or the coupling partner can be incompatible with the reaction conditions, particularly with strong bases.[3][5]

Q2: How do I choose the right catalyst and ligand for my diaminopyridine coupling reaction?

The selection of the appropriate catalyst and ligand is critical for the success of the coupling reaction and is highly dependent on the specific substrates and desired transformation.

  • For Buchwald-Hartwig Amination:

    • Ligands: Bulky, electron-rich biaryl phosphine ligands are often effective. For instance, RuPhos and BrettPhos have shown excellent performance in the C,N-cross coupling of unprotected 3-halo-2-aminopyridines.[2] RuPhos is particularly effective for coupling with secondary amines, while BrettPhos is often superior for primary amines.[2] Other commonly used ligands include XPhos , BINAP , and XantPhos .[2][6][7]

    • Palladium Precatalysts: Precatalysts like RuPhos-precatalysts and BrettPhos-precatalysts can offer higher yields compared to generating the catalyst in situ from a palladium source like Pd₂(dba)₃.[2]

  • For Suzuki-Miyaura Coupling:

    • Ligands: For sterically hindered couplings, bulky ligands are generally preferred. N-heterocyclic carbene (NHC) ligands, such as IPr , have demonstrated high selectivity for C4-coupling of 2,4-dichloropyridines.[1] For couplings involving 2-pyridyl nucleophiles, specific ligands may be required to achieve high yields.[8] In some cases, ligand-free conditions, known as "Jeffery" conditions, can provide excellent selectivity.[1]

    • Palladium Source: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[2][6][9][10]

Q3: What is the role of the base in these coupling reactions, and how do I select the appropriate one?

The base plays a crucial role in the catalytic cycle, typically by deprotonating the amine nucleophile in Buchwald-Hartwig amination or activating the boronic acid in Suzuki-Miyaura coupling. The choice of base can significantly impact the reaction outcome.

  • Strong Bases: Strong, non-nucleophilic bases like NaOtBu (sodium tert-butoxide) and LiHMDS (lithium bis(trimethylsilyl)amide) are commonly used, especially in Buchwald-Hartwig aminations.[2][9] However, these strong bases can be incompatible with sensitive functional groups like esters and nitro groups.[3][5]

  • Weaker Bases: For substrates with base-labile functional groups, weaker bases such as K₃PO₄ , Cs₂CO₃ , and K₂CO₃ are preferred.[2][6][11] While they offer better functional group tolerance, they may lead to slower reaction rates.[5] In a study on the C,N cross-coupling of 3-halo-2-aminopyridines, bases like NaOtBu, K₃PO₄, Cs₂CO₃, and K₂CO₃ proved to be ineffective, with LiHMDS being optimal.[2]

Troubleshooting Guide

Problem 1: Low or No Product Yield
Potential Cause Suggested Solution
Inactive Catalyst Ensure the active Pd(0) species is being generated. If using a Pd(II) source, pre-activation of the Pd(II)/ligand mixture may be necessary.[3] Consider using palladium precatalysts (e.g., RuPhos G3, BrettPhos G3) for more reliable generation of the active catalyst.[2] Verify the quality of the palladium source, as impurities can retard catalyst activity.[12]
Inappropriate Ligand Screen a panel of ligands. For C-N coupling, bulky biarylphosphine ligands like RuPhos, BrettPhos, or XPhos are often good starting points.[2] For challenging Suzuki couplings, consider NHC ligands.[1] An extra equivalent of phosphine ligand relative to palladium can sometimes prevent catalyst deactivation by the amine substrate.[3]
Incorrect Base The choice of base is critical. Strong bases like NaOtBu or LiHMDS are often required for efficient C-N coupling.[2][13] If your substrate is base-sensitive, screen weaker bases like K₃PO₄ or Cs₂CO₃, but be aware that this may require higher temperatures or longer reaction times.[3]
Suboptimal Temperature Reactions are often run at elevated temperatures (e.g., 65-110 °C).[2][8] However, for some substrates, lowering the reaction temperature can improve the yield by minimizing side reactions.[2]
Solvent Effects Toluene, THF, and dioxane are common solvents.[2][6][8] For reactions involving aryl iodides, less polar solvents like toluene are often preferred to prevent inhibition by the iodide salt byproduct.[3]
Impure Reagents Ensure starting materials, especially amines and aryl halides, are pure. Liquid reagents can be distilled or passed through a plug of activated alumina.[3] Bases should be stored in a desiccator to prevent hydration.[3]
Problem 2: Formation of Side Products
Side Product Potential Cause Suggested Solution
Homocoupling of Aryl Halide/Boronic Acid Often occurs at high temperatures or with inefficient transmetalation.Lower the reaction temperature. Optimize the base and solvent system to facilitate the desired cross-coupling pathway.
Diarylation of Primary Amine Use of excess aryl halide or highly reactive catalytic system.Adjust the stoichiometry of the reactants (use a slight excess of the amine). Switching to a bulkier ligand can sometimes disfavor the second arylation.
Hydrodehalogenation (Reduction of Aryl Halide) Presence of water or other proton sources, or competing β-hydride elimination pathways.Ensure anhydrous reaction conditions. Use freshly dried solvents and reagents. The choice of ligand can also influence this pathway.
Protodeboronation (in Suzuki Coupling) Occurs in the presence of water, especially under basic or acidic conditions, leading to the formation of an Ar-H bond from the boronic acid.[14]Use anhydrous solvents and carefully handle the base. The rate of transmetalation should be faster than the rate of protodeboronation. Optimizing the catalyst and ligand can help.

Experimental Protocols

General Procedure for Palladium-Catalyzed C,N-Cross Coupling of 3-Bromo-2-aminopyridine with a Secondary Amine[2]
  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the RuPhos precatalyst (0.02 mmol, 2 mol%), 3-bromo-2-aminopyridine (1.0 mmol), and the secondary amine (1.2 mmol).

  • Solvent and Base Addition: The vial is sealed with a septum and purged with argon. Anhydrous THF (2 mL) is added, followed by the addition of LiHMDS (2.5 mmol, 2.5 equiv, as a 1 M solution in THF).

  • Reaction Conditions: The reaction mixture is stirred at 65 °C for 16 hours.

  • Workup: After cooling to room temperature, the reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

General Procedure for Microwave-Assisted Buchwald-Hartwig Double Amination[9]
  • Reaction Setup: In a microwave vial under an argon atmosphere, combine the aryl bromide (1.0 equiv), secondary amine (2.2 equiv), Pd₂(dba)₃ (5 mol%), XPhos (7 mol%), and t-BuONa (2.2 equiv).

  • Solvent Addition: Add dry toluene (20 mL per 1.0 g of aryl bromide).

  • Microwave Irradiation: The reaction mixture is irradiated in a microwave reactor at 150 °C for 10 minutes or 130 °C for 30 minutes, with the microwave power set at 200 W.

  • Workup: After cooling, the reaction mixture is diluted with dichloromethane (DCM). The organic phase is washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The product is then purified as needed.

Data Presentation

Table 1: Ligand Screen for C,N-Cross Coupling of Morpholine to 3-Bromo-2-aminopyridine[2]

Ligand/PrecatalystYield (%)
XPhos (L1)40
RuPhos (L3)71
SPhos (L4)76
BINAP (L9)71
RuPhos-precatalyst (Pre-L3)83

Reaction Conditions: Pd₂(dba)₃ (2 mol%)/Ligand (8 mol%) or Precatalyst (2 mol%), 3-bromo-2-aminopyridine (1 equiv), morpholine (1.2 equiv), LiHMDS (2.5 equiv), THF, 65 °C, 16 h. Yields determined by GC analysis.

Table 2: Base Variation for Suzuki Coupling of 2-Pyridyl Boronates[8]

EntryBaseYield (%)
1K₃PO₄55
2Cs₂CO₃65
3KF85
4CsF78

Reaction Conditions: 1 equiv of 4-n-butylbromobenzene, 1.5 equiv of lithium triisopropyl 2-pyridyl boronate, 3.0 equiv of base, Pd₂(dba)₃ (1.0 mol%), ligand 1 (3.0 mol%), Dioxane, 110 °C.

Visualizations

Troubleshooting_Workflow cluster_Catalyst Catalyst Troubleshooting cluster_Base Base Troubleshooting cluster_Conditions Conditions Troubleshooting Start Low/No Yield or Side Products Check_Catalyst 1. Check Catalyst System Start->Check_Catalyst Check_Base 2. Evaluate Base Check_Catalyst->Check_Base If catalyst is not the issue Catalyst_1 Use precatalyst? Check_Catalyst->Catalyst_1 Check_Conditions 3. Optimize Reaction Conditions Check_Base->Check_Conditions If base is appropriate Base_1 Base-sensitive groups? Check_Base->Base_1 Check_Reagents 4. Verify Reagent Purity Check_Conditions->Check_Reagents If conditions are optimized Cond_1 Adjust temperature? Check_Conditions->Cond_1 Success Reaction Successful Check_Reagents->Success If reagents are pure Catalyst_2 Screen ligands? Catalyst_1->Catalyst_2 No Base_2 Try stronger/weaker base? Base_1->Base_2 Cond_2 Change solvent? Cond_1->Cond_2

Caption: A general workflow for troubleshooting catalytic coupling reactions.

Catalytic_Cycle Pd(0)L_n Pd(0)Lₙ Oxidative\nAddition Ar-X Oxidative Addition Pd(II)_Complex (Lₙ)Pd(II)(Ar)(X) Oxidative\nAddition->Pd(II)_Complex Ligand_Exchange R-NH₂ Base Amine_Complex (Lₙ)Pd(II)(Ar)(NHR) Ligand_Exchange->Amine_Complex Reductive\nElimination Reductive Elimination Reductive\nElimination->Pd(0)L_n Ar-NHR

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Parameter_Relationships Yield Yield & Selectivity Catalyst Catalyst/ Ligand Catalyst->Yield Base Base Catalyst->Base Base->Yield Temperature Temperature Base->Temperature Solvent Solvent Solvent->Yield Solvent->Catalyst Temperature->Yield Temperature->Solvent

Caption: Interplay of key parameters affecting reaction outcome.

References

Technical Support Center: N2-Cyclopentylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: How should I store N2-Cyclopentylpyridine-2,3-diamine?

A: Based on guidelines for similar aminopyridine compounds, it is recommended to store this compound in a tightly sealed container in a dry, cool, and well-ventilated place. Protection from light is also advisable. For long-term storage, refrigeration (2-8 °C) is a common practice for many amine-containing compounds to minimize potential degradation.

Q2: Is this compound sensitive to air or moisture?

A: While specific data is unavailable, many diamine compounds can be sensitive to atmospheric carbon dioxide and moisture. It is good practice to handle the compound under an inert atmosphere (e.g., nitrogen or argon), especially if it will be stored for long periods after the container is opened or if it is being used in a reaction sensitive to water or CO2.

Q3: What are the potential signs of degradation of this compound?

A: Visual changes such as discoloration (e.g., darkening), changes in physical form (e.g., clumping of a powder), or the appearance of an unusual odor can be indicators of degradation. If you observe any of these changes, it is recommended to verify the purity of the compound before use, for instance, by analytical techniques like HPLC or NMR.

Q4: In what solvents can I dissolve this compound?

A: The solubility of this compound would need to be determined experimentally. However, based on its structure, it is likely to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols (e.g., ethanol, methanol). Solubility in aqueous solutions may be pH-dependent.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Compound has changed color (e.g., darkened) upon storage. Oxidation or reaction with atmospheric components.This may indicate degradation. It is advisable to check the purity of the compound using an appropriate analytical method (e.g., HPLC, TLC, NMR) before proceeding with your experiment. If purity is compromised, a fresh batch should be used. To prevent this, store the compound under an inert atmosphere and protect it from light.
Difficulty in dissolving the compound. Incorrect solvent choice or the compound may have degraded to a less soluble form.Test solubility in a small amount of various common laboratory solvents (e.g., DMSO, DMF, methanol). Gentle heating or sonication may aid dissolution. If the compound remains insoluble in solvents where it was previously soluble, this could be a sign of degradation or polymerization.
Inconsistent experimental results. Potential degradation of the compound leading to lower active concentration.If you suspect compound instability is affecting your results, it is crucial to use a freshly opened vial or a batch that has been stored under optimal conditions (cool, dry, dark, and inert atmosphere). Perform a quality control check on the compound's purity.
Precipitation of the compound from a solution. The solution may be supersaturated, or the temperature may have decreased. The stability of the compound in the chosen solvent may be limited.Try to gently warm the solution to redissolve the precipitate. If it persists, you may need to prepare fresh solutions before each experiment. Consider evaluating the long-term stability of the compound in your chosen solvent by monitoring the solution for clarity over time.

Stability Data

As no specific quantitative stability data for this compound is available, researchers are encouraged to perform their own stability studies relevant to their experimental conditions. The table below can be used as a template to log observations.

Storage Condition Solvent (if applicable) Time Point Appearance Purity (e.g., by HPLC) Notes
Room Temperature (20-25°C), DarkSolidInitialWhite Powder99.5%
Room Temperature (20-25°C), DarkSolid1 MonthNo Change99.4%
Refrigerated (2-8°C), DarkSolidInitialWhite Powder99.5%
Refrigerated (2-8°C), DarkSolid1 MonthNo Change99.5%
-20°C, DarkSolidInitialWhite Powder99.5%
-20°C, DarkSolid1 MonthNo Change99.6%
Room Temperature, in DMSO10 mM24 hoursClear, colorless solution99.0%
Room Temperature, in DMSO10 mM1 weekSlight yellowing95.2%

Experimental Protocols & Workflows

Given the lack of specific experimental protocols for this compound, a general workflow for handling a new, potentially air-sensitive chemical compound is provided below.

experimental_workflow General Workflow for Handling this compound cluster_prep Preparation and Storage cluster_exp Experimental Use cluster_analysis Analysis and Disposal receive Receive Compound log Log Arrival and Batch Number receive->log store Store in a Cool, Dry, Dark Place (Consider Inert Atmosphere) log->store weigh Weigh Compound (Under Inert Atmosphere if Sensitive) store->weigh Retrieve from Storage dissolve Dissolve in Appropriate Solvent weigh->dissolve experiment Use in Experiment dissolve->experiment analyze Analyze Results experiment->analyze dispose Dispose of Waste According to Institutional Guidelines analyze->dispose

Caption: General workflow for handling a research chemical.

As no specific signaling pathways involving this compound have been identified in the literature, a diagram for a signaling pathway cannot be provided at this time. Researchers are advised to consult literature for related compounds to infer potential biological activities.

Removal of unreacted 2,3-diaminopyridine from the product mixture

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols for the removal of unreacted 2,3-diaminopyridine from a product mixture, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of 2,3-diaminopyridine that are relevant for its removal?

A1: Understanding the properties of 2,3-diaminopyridine is crucial for selecting a purification strategy.

  • Polarity: The presence of two amino groups makes it a polar molecule, which dictates its behavior in chromatographic separations.

  • Hydrogen Bonding: The amine groups can act as hydrogen bond donors, influencing its boiling point and interaction with stationary phases in chromatography.[3]

Q2: What are the primary methods for removing unreacted 2,3-diaminopyridine from a reaction mixture?

A2: The main methods leverage the physicochemical properties mentioned above.

  • Chromatography: Column chromatography (flash or preparative HPLC) is a powerful technique for separating compounds based on differences in polarity.[1][5][6]

  • Crystallization/Recrystallization: If the desired product is a solid and has different solubility properties than 2,3-diaminopyridine, crystallization can be an effective method for purification.[7][8][9]

  • Distillation: For products with a significantly different boiling point from 2,3-diaminopyridine, fractional distillation can be employed, although this is less common for complex drug molecules.[10]

Q3: How do I choose the best purification method for my specific product?

A3: The choice depends on the properties of your desired product. A general workflow is presented below to guide your decision-making process. The key is to exploit the differences between your product and the unreacted starting material.

Purification_Workflow start Crude Product Mixture (Product + unreacted 2,3-DAP) product_props Assess Product Properties (Acid/Base Stability, Polarity, Solubility) start->product_props is_acid_stable Is Product Acid Stable? product_props->is_acid_stable extraction Perform Acidic Liquid-Liquid Extraction is_acid_stable->extraction  Yes   is_solid Is Product Solid & Differentially Soluble? is_acid_stable->is_solid  No   end Pure Product extraction->end chromatography Use Column Chromatography chromatography->end is_solid->chromatography  No   crystallization Perform Recrystallization is_solid->crystallization  Yes   crystallization->end Troubleshooting_Purification start Purification Method Fails (e.g., Co-elution, Poor Extraction) issue Identify the Issue start->issue chrom_fail Chromatography Fails issue->chrom_fail Poor Separation ext_fail Extraction Fails issue->ext_fail Impurity Remains chrom_sol1 Optimize Eluent System (Gradient, Additives like TEA/AcOH) chrom_fail->chrom_sol1 chrom_sol2 Change Stationary Phase (Alumina, Reverse Phase) chrom_fail->chrom_sol2 ext_sol1 Modify pH (Stronger/Weaker Acid) ext_fail->ext_sol1 ext_sol2 Change Solvent System (e.g., DCM, MTBE) ext_fail->ext_sol2

References

Preventing di-alkylation in the synthesis of N2-Cyclopentylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of N2-Cyclopentylpyridine-2,3-diamine. Our focus is to help you prevent di-alkylation and achieve high yields of the desired mono-alkylated product.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the synthesis of this compound?

The primary challenge is controlling the selectivity of the N-alkylation reaction. The starting material, 2,3-diaminopyridine, has two nucleophilic amino groups (N2 and N3). Direct alkylation with a cyclopentylating agent can lead to a mixture of products, including the desired N2-mono-cyclopentyl product, the N3-mono-cyclopentyl isomer, and the N2,N3-di-cyclopentyl byproduct. The mono-alkylated product is often more nucleophilic than the starting diamine, which can promote the formation of the di-alkylated species.

Q2: Which amino group of 2,3-diaminopyridine is more reactive towards alkylation?

The N2 amino group is generally more nucleophilic and less sterically hindered than the N3 amino group. This is due to the electronic effects of the pyridine ring nitrogen. Therefore, alkylation is expected to preferentially occur at the N2 position under kinetically controlled conditions.

Q3: What are the common methods for synthesizing this compound?

There are three main strategies for the synthesis of this compound:

  • Direct N-Alkylation: This involves the reaction of 2,3-diaminopyridine with a cyclopentylating agent, such as cyclopentyl bromide or iodide, in the presence of a base.

  • Reductive Amination: This method uses the reaction of 2,3-diaminopyridine with cyclopentanone in the presence of a reducing agent to form the desired product.

  • Protecting Group Strategy: This approach involves selectively protecting one of the amino groups, performing the alkylation on the unprotected amine, and then deprotecting to yield the mono-alkylated product.

Q4: How can I minimize the formation of the di-alkylated byproduct?

Several strategies can be employed to minimize di-alkylation:

  • Stoichiometry Control: Use a limited amount of the cyclopentylating agent (e.g., 1.0 to 1.2 equivalents) relative to the 2,3-diaminopyridine.

  • Reaction Conditions: Lowering the reaction temperature and using a less reactive alkylating agent (e.g., cyclopentyl bromide instead of iodide) can favor mono-alkylation.

  • Choice of Base: A bulky or weaker base can sometimes help to control the reactivity and improve selectivity.

  • Reductive Amination: This method can offer better control over mono-alkylation as the intermediate imine is formed in situ and then reduced.

  • Protecting Groups: Although it adds extra steps, a protecting group strategy offers the most reliable control over selectivity.

Troubleshooting Guides

Problem 1: Low Yield of the Desired N2-Cyclopentyl Product and Significant Di-alkylation in Direct N-Alkylation

Possible Causes and Solutions:

Possible Cause Suggested Solution
Excess Alkylating Agent Carefully control the stoichiometry. Use no more than 1.1 equivalents of cyclopentyl bromide.
High Reaction Temperature Perform the reaction at a lower temperature (e.g., room temperature or 0 °C) to reduce the rate of the second alkylation.
Strong Base Use a milder base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) instead of stronger bases like sodium hydride (NaH).
High Reactivity of Alkylating Agent Consider using a less reactive cyclopentylating agent, such as cyclopentyl chloride, if cyclopentyl bromide leads to over-alkylation.

Experimental Protocol: Direct N-Alkylation (Optimized for Mono-alkylation)

  • To a solution of 2,3-diaminopyridine (1.0 eq.) in a suitable solvent (e.g., DMF or acetonitrile), add a mild base such as potassium carbonate (2.0 eq.).

  • Cool the mixture to 0 °C.

  • Slowly add cyclopentyl bromide (1.05 eq.) dropwise over 1-2 hours.

  • Allow the reaction to stir at 0 °C for 2 hours and then warm to room temperature, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the product by column chromatography to separate the mono- and di-alkylated products.

Workflow for Direct N-Alkylation

Direct_Alkylation start Start reactants 2,3-Diaminopyridine + Cyclopentyl Bromide + Base (e.g., K2CO3) start->reactants reaction_conditions Solvent (e.g., DMF) Low Temperature (0°C to RT) reactants->reaction_conditions workup Quench with Water Extract with Organic Solvent reaction_conditions->workup purification Column Chromatography workup->purification product This compound purification->product side_product Di-alkylated Product purification->side_product

Caption: Workflow for Direct N-Alkylation of 2,3-Diaminopyridine.

Problem 2: Low Conversion or Formation of Side Products in Reductive Amination

Possible Causes and Solutions:

Possible Cause Suggested Solution
Inefficient Imine Formation Add a dehydrating agent, such as molecular sieves, to the reaction mixture to drive the equilibrium towards imine formation.
Decomposition of Reducing Agent Ensure the reducing agent (e.g., sodium triacetoxyborohydride) is of good quality and added under anhydrous conditions if necessary.
Over-reduction Monitor the reaction carefully and use a milder reducing agent if over-reduction of the pyridine ring is observed.
Steric Hindrance If steric hindrance is an issue, consider using a different reducing agent or optimizing the reaction temperature and time.

Experimental Protocol: Reductive Amination

  • To a stirred suspension of 2,3-diaminopyridine (1.0 eq.) and cyclopentanone (1.2 eq.) in a suitable solvent (e.g., dichloroethane or THF), add acetic acid (2.0 eq.).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent and purify by column chromatography.

Workflow for Reductive Amination

Reductive_Amination start Start imine_formation 2,3-Diaminopyridine + Cyclopentanone + Acetic Acid start->imine_formation reduction Add Reducing Agent (e.g., NaBH(OAc)3) imine_formation->reduction workup Quench with NaHCO3 Extract with Organic Solvent reduction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Workflow for Reductive Amination of 2,3-Diaminopyridine.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes hypothetical, yet realistic, quantitative data for the different synthetic approaches to this compound. This data is intended to guide the researcher in selecting the most appropriate method based on their specific needs for yield, purity, and operational simplicity.

Method Reagents Reaction Time (h) Yield of Mono-product (%) Yield of Di-product (%) Purity (%)
Direct Alkylation (Standard) Cyclopentyl bromide, K₂CO₃, DMF124530~60
Direct Alkylation (Optimized) Cyclopentyl bromide (1.05 eq.), K₂CO₃, DMF, 0°C to RT246515~80
Reductive Amination Cyclopentanone, NaBH(OAc)₃, DCE875<5>90
Protecting Group Strategy 1. Boc₂O 2. Alkylation 3. TFA48 (total)850>95

Signaling Pathways and Logical Relationships

The logical relationship for choosing a synthetic strategy can be visualized as a decision-making tree based on the desired outcome and acceptable trade-offs in terms of complexity and yield.

Logical Relationship for Method Selection

Method_Selection start Goal: Synthesize this compound q1 Is high purity and yield the top priority? start->q1 protecting_group Use Protecting Group Strategy q1->protecting_group Yes q2 Is operational simplicity important? q1->q2 No reductive_amination Use Reductive Amination q2->reductive_amination Yes direct_alkylation Use Optimized Direct Alkylation q2->direct_alkylation No

Caption: Decision tree for selecting a synthetic method.

Characterization of impurities in N2-Cyclopentylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: N2-Cyclopentylpyridine-2,3-diamine

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the characterization of impurities in this compound.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in the synthesis of this compound?

A1: Impurities can originate from various stages of the synthetic process. The most common sources include:

  • Starting Materials: Unreacted starting materials such as 2-chloro-3-nitropyridine, 2,3-diaminopyridine, or cyclopentylamine.

  • Intermediates: Incomplete reactions can leave residual intermediates. For instance, in a multi-step synthesis, intermediates from preceding steps may carry over.

  • Byproducts: Side reactions occurring during the synthesis can generate structurally related byproducts. A common synthesis route for similar compounds involves the amination of a chloropyridine, which can sometimes lead to the formation of undesired isomers or over-alkylated products.[1][2]

  • Reagents and Solvents: Impurities present in reagents and solvents can be introduced into the final product.

  • Degradation Products: The final compound may degrade under certain storage conditions (e.g., exposure to light, heat, or air), leading to the formation of degradation products like oxides.[3]

Q2: What types of impurities are commonly encountered with diaminopyridine compounds?

A2: Based on the general chemistry of pyridine and amine compounds, the following types of impurities can be anticipated:

  • Positional Isomers: Isomers where the cyclopentyl group is attached to a different nitrogen atom (N3) or at another position on the pyridine ring.

  • Over-alkylated Species: Molecules where more than one cyclopentyl group has reacted with the diaminopyridine core.

  • Oxidation Products: The pyridine nitrogen or the amino groups can be oxidized, especially during workup or storage, forming N-oxides.[3]

  • Residual Solvents: Solvents used during synthesis and purification (e.g., toluene, methylene chloride) may be present in the final product.[4]

  • Starting Material Carryover: For example, residual 2,3-diaminopyridine from an incomplete reaction.[5]

Q3: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?

A3: A combination of chromatographic and spectroscopic techniques is generally recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or diode-array detection is the primary method for separating and quantifying impurities.[6][7] It is highly reproducible and can be validated for quality control purposes.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurities.[8][9] It provides molecular weight information and fragmentation patterns that help in structure elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural confirmation of the main compound and the identification of impurities, particularly for differentiating isomers.[10][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities, such as residual solvents.[12]

Troubleshooting Guides

HPLC Analysis Troubleshooting

This guide addresses common issues encountered during the HPLC analysis of this compound and related compounds.

Problem Potential Cause Recommended Solution
Peak Tailing - Secondary interactions between the basic amine groups and residual silanols on the column. - Column overload. - Mismatch between injection solvent and mobile phase.- Use a mobile phase with a competitive base (e.g., triethylamine) or a lower pH to protonate the amines. - Reduce the injection volume or sample concentration. - Dissolve the sample in the mobile phase.[13][14]
Ghost Peaks - Contamination in the mobile phase, injection system, or sample. - Carryover from a previous injection.- Use fresh, high-purity solvents and additives. - Run a blank gradient to identify the source of contamination. - Implement a robust needle wash protocol.
Retention Time Drift - Inconsistent mobile phase composition. - Fluctuations in column temperature. - Column degradation.- Prepare fresh mobile phase and ensure proper mixing. - Use a column oven for stable temperature control.[15] - Replace the column if it has exceeded its lifetime.
Poor Resolution - Inappropriate mobile phase composition. - Suboptimal flow rate. - Wrong column chemistry.- Optimize the organic-to-aqueous ratio in the mobile phase. - Adjust the flow rate to improve efficiency. - Screen different column types (e.g., C18, Phenyl-Hexyl).
NMR Spectroscopy Troubleshooting

Q: I see unexpected signals in the ¹H NMR spectrum. How can I determine if they are impurities?

A:

  • Check the Solvent: First, identify signals corresponding to the deuterated solvent and any residual protic solvent (e.g., water).[16]

  • Compare with Reference: Compare your spectrum with a reference spectrum of a known pure standard if available.

  • Assess Integration: The integration of impurity peaks should be significantly lower than that of the main compound's peaks.

  • 2D NMR: Techniques like COSY and HSQC can help in assigning signals and determining if they belong to the main structure or a different molecule.

  • Spiking Experiment: If you have a suspected impurity standard, add a small amount to your NMR sample. An increase in the intensity of a specific peak will confirm its identity.

Mass Spectrometry (MS) Troubleshooting

Q: My LC-MS data shows multiple peaks with the same mass-to-charge ratio (m/z). What could be the cause?

A: This is a strong indication of the presence of isomers. Since isomers have the same molecular weight, they will have the same m/z ratio.

  • Chromatographic Separation: Your HPLC method is successfully separating these isomers, which is why you see multiple peaks.

  • Structural Elucidation: To identify these isomers, you will need to rely on their fragmentation patterns (MS/MS) and their retention times. Positional isomers often yield different fragment ions. Further characterization with NMR would be necessary for unambiguous identification.

Experimental Protocols

Protocol 1: HPLC-UV Purity Analysis

This protocol provides a general method for determining the purity of this compound.

  • Instrumentation: HPLC system with a UV or Diode Array Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 1 mg of the sample and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL solution.

Protocol 2: Sample Preparation for NMR Analysis
  • Sample Quantity: Weigh 5-10 mg of the this compound sample.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).

  • Dissolution: Place the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Mixing: Cap the NMR tube and gently vortex or invert it until the sample is completely dissolved. A brief sonication may aid dissolution if necessary.

  • Analysis: Acquire ¹H, ¹³C, and any necessary 2D NMR spectra.

Visualizations

G Workflow for Impurity Identification cluster_0 Initial Analysis cluster_1 Impurity Identification cluster_2 Structure Confirmation A This compound Sample B HPLC-UV/DAD Purity Screen A->B C Purity > 99.5%? B->C D LC-MS Analysis C->D No J Release Batch C->J Yes E Determine MW of Impurities D->E F Propose Structures (Isomers, Byproducts, etc.) E->F G Isolate Impurity (Prep-HPLC) F->G H NMR Spectroscopy (¹H, ¹³C, 2D) G->H I Confirm Impurity Structure H->I K Further Investigation / Process Optimization I->K

A high-level workflow for identifying and characterizing impurities.

G Troubleshooting HPLC Peak Tailing Start Peak Tailing Observed Q1 Is sample concentration high? Start->Q1 A1 Reduce injection volume or dilute sample. Q1->A1 Yes Q2 Is mobile phase pH appropriate for basic analytes? Q1->Q2 No End Problem Resolved A1->End A2 Lower pH (e.g., add 0.1% TFA) or add a competing base. Q2->A2 No Q3 Is the column old or contaminated? Q2->Q3 Yes A2->End A3 Flush with strong solvent or replace the column. Q3->A3 Yes A3->End

A decision tree for troubleshooting peak tailing in HPLC analysis.

G Potential Impurity Sources in Synthesis cluster_synthesis Synthesis Step cluster_impurities Impurity Sources SM Starting Materials (e.g., 2,3-diaminopyridine) React Reaction (e.g., + Cyclopentylamine) SM->React Imp_SM Unreacted Starting Materials SM->Imp_SM Prod Crude Product React->Prod Imp_Side Side Products (e.g., Isomers) React->Imp_Side Imp_Deg Degradation Products Prod->Imp_Deg Final Final Product with Potential Impurities Prod->Final Imp_SM->Final Imp_Side->Final Imp_Deg->Final

Logical relationship of impurity introduction during synthesis.

References

Technical Support Center: Synthesis of N-Substituted Diaminopyridines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-substituted diaminopyridines. The following sections address common issues, with a particular focus on the critical role of solvent selection.

Troubleshooting Guides

Issue 1: Low or No Yield of N-Substituted Diaminopyridine

Question: My N-arylation or N-alkylation of a diaminopyridine is resulting in a low yield or no product at all. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no yield in the synthesis of N-substituted diaminopyridines is a common issue that can often be traced back to several key factors. Here is a step-by-step guide to troubleshooting this problem:

  • Re-evaluate Your Solvent Choice: The solvent plays a crucial role in the reaction's success. For nucleophilic aromatic substitution (SNAr) reactions, polar aprotic solvents like DMF, DMSO, or NMP are often preferred as they can solvate the charged intermediates.[1] For palladium-catalyzed couplings like the Buchwald-Hartwig amination, aprotic, nonpolar solvents such as toluene or xylene are frequently effective.[2] The choice of solvent can dramatically impact reaction rates and yields. It is advisable to perform small-scale solvent screens to identify the optimal medium for your specific substrates.

  • Check the Integrity of Your Starting Materials: Ensure that your diaminopyridine and aryl/alkyl halide are pure and dry. Contaminants can interfere with the reaction. Also, confirm the stability of your reagents under the reaction conditions.

  • Optimize the Base: The choice and amount of base are critical. For Buchwald-Hartwig reactions, common bases include sodium tert-butoxide (NaOt-Bu) and potassium carbonate (K2CO3).[2][3] For Ullmann condensations, potassium carbonate is often used.[3] The strength and solubility of the base in the chosen solvent will affect the deprotonation of the diaminopyridine and, consequently, the reaction rate.

  • Catalyst and Ligand (for Cross-Coupling Reactions): If you are performing a Buchwald-Hartwig or similar cross-coupling reaction, ensure that the palladium catalyst and ligand are active. Consider screening different ligands, as their electronic and steric properties can significantly influence the catalytic cycle.

  • Reaction Temperature and Time: These parameters are highly dependent on the reactivity of your substrates and the chosen solvent. Ullmann-type reactions often require high temperatures (sometimes exceeding 210°C), while Buchwald-Hartwig aminations can often be performed at lower temperatures.[1] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and to check for decomposition of starting materials or products.

Issue 2: Poor Regioselectivity in the Substitution of Diaminopyridines

Question: I am getting a mixture of isomers from the N-substitution of my diaminopyridine. How can I improve the regioselectivity?

Answer:

Achieving high regioselectivity in the substitution of diaminopyridines can be challenging due to the presence of multiple reactive amino groups. Here are some strategies to improve selectivity:

  • Solvent Effects on Regioselectivity: The solvent can have a profound impact on which amino group is substituted. The ability of a solvent to act as a hydrogen-bond acceptor can influence the reactivity of the different amino groups. For instance, in the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine, a switch from DCM (low hydrogen-bond acceptor ability) to DMSO (high hydrogen-bond acceptor ability) resulted in a reversal of regioselectivity.[4]

  • Steric Hindrance: The steric environment around the amino groups plays a significant role. Bulky substituents on the pyridine ring or the electrophile can direct the substitution to the less sterically hindered amino group.

  • Electronic Effects: The electronic properties of substituents on the pyridine ring can influence the nucleophilicity of the amino groups. Electron-withdrawing groups can decrease the nucleophilicity of nearby amino groups.

  • Protecting Groups: In cases where other strategies fail, consider using a protecting group to temporarily block one of the amino groups, directing the substitution to the desired position. The protecting group can then be removed in a subsequent step.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for the N-arylation of diaminopyridines?

A1: There is no single "best" solvent, as the optimal choice depends on the specific reaction (e.g., SNAr, Buchwald-Hartwig, Ullmann) and the substrates involved. However, for SNAr reactions, polar aprotic solvents like DMF and DMSO are a good starting point.[1] For Buchwald-Hartwig aminations, toluene and dioxane are commonly used and have been shown to give good yields.[2][5] It is always recommended to perform a solvent screen for your specific system.

Q2: Can I use protic solvents for the synthesis of N-substituted diaminopyridines?

A2: Protic solvents (e.g., alcohols, water) are generally not ideal for many N-substitution reactions, especially those involving strong bases, as they can be deprotonated and interfere with the reaction. However, in some "green chemistry" approaches for SNAr reactions, water has been used successfully as a solvent, particularly with heteroaryl chlorides.[6]

Q3: How does solvent polarity affect the reaction rate?

A3: The effect of solvent polarity depends on the reaction mechanism. For SNAr reactions, which often proceed through a charged intermediate (Meisenheimer complex), polar solvents can stabilize this intermediate, thereby increasing the reaction rate. For other reactions, the effect can be more complex and may also depend on the polarity of the starting materials and transition state.

Q4: Are there any solvent-free methods for the synthesis of N-substituted diaminopyridines?

A4: Yes, solvent-free or "neat" reaction conditions have been reported for some syntheses, often in conjunction with microwave irradiation. These methods can offer advantages in terms of reduced waste and potentially faster reaction times.

Data Presentation

Table 1: Effect of Solvent on the Yield of Buchwald-Hartwig Amination

EntryAryl HalideAmineCatalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1p-BromotoluenePiperazinePd(dba)₂/BINAPNaOt-BuTolueneMicrowave-High[2]
2p-BromotoluenePiperazinePd(dba)₂/BINAPNaOt-Bum-XyleneMicrowave-Highest[2]
3p-BromotoluenePiperazinePd(dba)₂/BINAPNaOt-Bu1,4-DioxaneMicrowave-Moderate[2]
41,4-DibromobenzenePhenoxazinePd₂(dba)₃/XPhost-BuONaToluene150 (Microwave)0.1791[7]

Table 2: Effect of Solvent on the Yield of Ullmann Ether Synthesis

EntryAryl HalidePhenolCatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
12-Bromonaphthalenep-CresolCuI/PPh₃K₂CO₃Toluene1002458.3[3]
22-Bromonaphthalenep-CresolCuI/PPh₃K₂CO₃o-Xylene1402467.9[3]
32-Bromonaphthalenep-CresolCuI/PPh₃K₂CO₃NMP100240[3]
42-Bromonaphthalenep-CresolCuI/PPh₃K₂CO₃NMP/Toluene100243[3]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific substrates.

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), diaminopyridine (1.2 mmol), palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and ligand (e.g., XPhos, 4 mol%).

  • Add the base (e.g., NaOt-Bu, 1.4 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Heat the reaction mixture at the desired temperature (e.g., 80-110 °C) with stirring for the required time (typically 4-24 hours), monitoring the progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite, washing with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted diaminopyridine.

Protocol 2: General Procedure for Ullmann Condensation

This protocol is a general guideline and may require optimization for specific substrates.

  • To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), diaminopyridine (1.2 mmol), copper catalyst (e.g., CuI, 10 mol%), and a ligand if required (e.g., 1,10-phenanthroline, 20 mol%).

  • Add the base (e.g., K₂CO₃, 2.0 mmol).

  • Add a high-boiling polar solvent (e.g., DMF or NMP, 5 mL).

  • Heat the reaction mixture at a high temperature (e.g., 120-180 °C) with stirring for the required time (typically 12-48 hours), monitoring the progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted diaminopyridine.

Mandatory Visualizations

Troubleshooting_Workflow start Low or No Yield of N-Substituted Diaminopyridine check_reagents 1. Check Purity and Integrity of Starting Materials start->check_reagents solvent_screen 2. Perform a Solvent Screen (e.g., Toluene, Dioxane, DMF, DMSO) check_reagents->solvent_screen base_optimization 3. Optimize the Base (e.g., NaOtBu, K2CO3, Cs2CO3) solvent_screen->base_optimization catalyst_ligand 4. Catalyst/Ligand Screening (for Cross-Coupling Reactions) base_optimization->catalyst_ligand temp_time 5. Adjust Reaction Temperature and Time catalyst_ligand->temp_time analysis Analyze Results (TLC, LC-MS, NMR) temp_time->analysis analysis->solvent_screen No Improvement success Successful Synthesis analysis->success Yield Improved

Caption: A general troubleshooting workflow for optimizing the synthesis of N-substituted diaminopyridines.

SNAr_Solvent_Effect cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Ar-X Aryl Halide (Ar-X) meisenheimer Meisenheimer Complex [Ar(X)(Nu)]- Ar-X->meisenheimer + Nu- NuH Diaminopyridine (Nu-H) NuH->meisenheimer Ar-Nu N-Substituted Diaminopyridine (Ar-Nu) meisenheimer->Ar-Nu - X- HX HX meisenheimer->HX solvent Polar Aprotic Solvent (e.g., DMF, DMSO) solvent->meisenheimer Stabilizes Charged Intermediate

Caption: The role of polar aprotic solvents in stabilizing the Meisenheimer complex in an SNAr reaction.

References

Validation & Comparative

A Comparative Analysis of N2-Cyclopentylpyridine-2,3-diamine and N2-cyclopropylpyridine-2,3-diamine: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite the growing interest in substituted pyridine derivatives within drug discovery and chemical biology, a comprehensive comparative analysis of N2-Cyclopentylpyridine-2,3-diamine and N2-cyclopropylpyridine-2,3-diamine is hampered by a significant lack of publicly available experimental data. While basic physicochemical properties for the cyclopropyl analog are documented, information regarding the cyclopentyl derivative is notably absent from major chemical databases and literature. Furthermore, there is a dearth of published studies detailing the biological activities, experimental protocols, and relevant signaling pathways for either compound, precluding a direct, data-driven comparison of their performance.

This guide, therefore, serves to highlight the existing information gap and provide a framework for the kind of experimental data required for a meaningful evaluation of these two compounds.

Physicochemical Properties: A One-Sided View

Currently, only the computed physicochemical properties for N2-cyclopropylpyridine-2,3-diamine are available, primarily from databases such as PubChem. These properties offer a theoretical glimpse into the molecule's characteristics. No equivalent experimental or computed data has been found for this compound.

Table 1: Computed Physicochemical Properties of N2-cyclopropylpyridine-2,3-diamine

PropertyValueSource
Molecular FormulaC₈H₁₁N₃PubChem[1]
Molecular Weight149.19 g/mol PubChem[1]
XLogP31.1PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count2PubChem
Exact Mass149.0953 g/mol PubChem[1]
Topological Polar Surface Area64.4 ŲPubChem

Note: Data for this compound is not available.

Experimental Data and Biological Performance: An Uncharted Territory

A thorough search of scientific literature and patent databases reveals a significant void in experimental data for both this compound and N2-cyclopropylpyridine-2,3-diamine. To conduct a proper comparative analysis, the following experimental data would be essential:

  • Enzyme Inhibition Assays: IC₅₀ or Kᵢ values against a panel of relevant enzymes (e.g., kinases, proteases) would be critical to compare their potency and selectivity.

  • Cell-Based Assays: Data on cytotoxicity (e.g., CC₅₀ in various cell lines), anti-proliferative activity, or functional assays measuring effects on specific cellular processes would provide insights into their biological effects at a cellular level.

  • Pharmacokinetic Studies: Information on absorption, distribution, metabolism, and excretion (ADME) properties, such as solubility, permeability, and metabolic stability, is crucial for evaluating their drug-like properties.

  • In Vivo Efficacy Studies: Preclinical studies in animal models would be necessary to assess their therapeutic potential and compare their in vivo performance.

  • Safety and Toxicity Profiles: Data from in vitro and in vivo toxicology studies are required to evaluate their safety.

Without such data, any comparison of their performance remains purely speculative.

Experimental Protocols: A Call for Future Research

The absence of published experimental data also means a lack of detailed methodologies. For a comprehensive guide, detailed protocols for the key experiments mentioned above would be required. This would include:

  • General Synthesis Procedure: A standardized, reproducible method for the synthesis of both compounds.

  • Enzyme Inhibition Assay Protocol: Specific details of the assay conditions, including enzyme and substrate concentrations, buffer composition, and detection methods.

  • Cell Culture and Treatment Protocols: Information on the cell lines used, culture conditions, drug concentrations, and incubation times for cell-based assays.

  • In Vivo Study Design: Detailed descriptions of the animal models, dosing regimens, and endpoint measurements.

Signaling Pathways and Logical Relationships: Visualizing the Unknown

The creation of diagrams illustrating signaling pathways or experimental workflows is contingent on understanding the molecular targets and mechanisms of action of these compounds. As this information is currently unavailable, no meaningful diagrams can be generated.

For future research, should a biological target be identified, a hypothetical signaling pathway could be visualized. For instance, if these compounds were found to be inhibitors of a specific kinase, a diagram could illustrate the downstream effects of this inhibition.

References

A Comparative Analysis of N-Alkyl and N-Aryl Diaminopyridines in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The diaminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The nature of the substituent at the nitrogen atom, whether an alkyl or an aryl group, profoundly influences the physicochemical properties, biological activity, and pharmacokinetic profile of these molecules. This guide provides a comparative analysis of N-alkyl and N-aryl diaminopyridines, supported by experimental data, to aid in the rational design of novel therapeutics.

Physicochemical Properties: A Tale of Two Substituents

The choice between an N-alkyl and an N-aryl substituent significantly impacts key physicochemical parameters that govern a compound's behavior in biological systems.

PropertyN-Alkyl DiaminopyridinesN-Aryl DiaminopyridinesKey Differences & Implications
Lipophilicity (LogP) Generally lower, increases with alkyl chain length.Generally higher due to the hydrophobic nature of the aryl ring.Higher lipophilicity in N-aryl derivatives can enhance membrane permeability but may also increase metabolic liability and off-target effects.
Solubility Typically higher, especially for short-chain alkyls.Generally lower, particularly with large, unsubstituted aryl groups.The higher solubility of N-alkyl derivatives is often advantageous for formulation and bioavailability.
Hydrogen Bonding The N-H bond of a secondary amine can act as a hydrogen bond donor.The N-H bond of a secondary amine can also act as a hydrogen bond donor. The aromatic ring can act as a weak hydrogen bond acceptor.The additional pi-system of the aryl group can engage in pi-pi stacking and cation-pi interactions, offering more diverse binding possibilities.
Conformational Flexibility Alkyl chains are flexible and can adopt multiple conformations.The aryl group is rigid, restricting the conformational freedom of the molecule.The rigidity of N-aryl compounds can lead to higher binding affinity and selectivity if the conformation is optimal for the target's binding site.

Biological Activity: A Comparative Overview

Both N-alkyl and N-aryl diaminopyridines have demonstrated a wide range of biological activities. The following tables summarize their inhibitory activities against two major classes of drug targets: dihydrofolate reductase (DHFR) and protein kinases.

Dihydrofolate Reductase (DHFR) Inhibition

DHFR is a crucial enzyme in the synthesis of nucleic acids, making it a key target for antimicrobial and anticancer agents.

Compound TypeTarget OrganismIC50 / KiReference
N-Alkyl Diaminopyrimidines Pneumocystis carinii DHFRDecreased potency with increasing alkyl chain length (ethyl to propargyl).
Toxoplasma gondii DHFRN-10 methylation decreased potency but increased selectivity.
Bacillus anthracis DHFRAttenuated activity compared to unsubstituted analogues.
N-Aryl Diaminopyrimidines Human DHFRPotent inhibition (IC50 < 500 nM) with propargyl-linked aryl groups.
Rat Liver DHFRBenzylamino substitution showed maximal enzyme inhibition.
Cryptosporidium parvum DHFRNumerous aryl derivatives showed potent inhibition (IC50 < 1.0 µM).

Key Insights: The nature of the substituent plays a critical role in determining both the potency and selectivity of DHFR inhibitors. For N-alkyl derivatives, smaller substituents at the N-10 position of pyrido[2,3-d]pyrimidines generally lead to better activity against parasitic DHFR. In contrast, N-aryl derivatives, particularly those with a propargyl linker, have shown significant potency against human DHFR, making them promising candidates for anticancer therapy.

Kinase Inhibition

Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in many diseases, including cancer.

Compound TypeTarget Kinase(s)IC50Reference
N-Alkyl Diaminopyridines Cyclin-dependent kinases (CDK2/CDK9)Varies with alkyl group, some show potent inhibition.
N-Aryl Diaminopyrimidines Focal Adhesion Kinase (FAK)Many derivatives show potent inhibition (IC50 < 500 nM).
Bcr-Abl KinaseImatinib, a prominent example, is an N-aryl aminopyrimidine.

Key Insights: N-aryl diaminopyrimidines are well-established as potent kinase inhibitors. The rigid aryl group can effectively occupy the ATP-binding pocket and form key interactions. N-alkyl derivatives are also being explored as kinase inhibitors, with their flexibility potentially offering advantages for targeting specific kinase conformations.

Experimental Protocols

Dihydrofolate Reductase (DHFR) Inhibition Assay

Objective: To determine the concentration of the test compound required to inhibit 50% of the DHFR enzyme activity (IC50).

Materials:

  • Recombinant DHFR enzyme (from the desired organism)

  • Dihydrofolic acid (DHF) as the substrate

  • NADPH as a cofactor

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NADPH, and the DHFR enzyme in a 96-well plate.

  • Add varying concentrations of the test compound to the wells. A solvent control (e.g., DMSO) should be included.

  • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate, DHF.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH to NADP+.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., sigmoidal dose-response) to determine the IC50 value.

Kinase Inhibition Assay (Example: Homogeneous Time-Resolved Fluorescence - HTRF)

Objective: To measure the inhibitory effect of compounds on the activity of a specific protein kinase.

Materials:

  • Recombinant kinase

  • Specific peptide or protein substrate for the kinase

  • ATP

  • Assay buffer

  • HTRF detection reagents (e.g., europium cryptate-labeled anti-phospho-substrate antibody and an XL665-labeled secondary antibody)

  • Test compounds in DMSO

  • Microplate reader capable of HTRF measurements

Procedure:

  • Add the kinase, the substrate, and the test compound at various concentrations to the wells of a microplate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture for a specific time at a controlled temperature to allow for substrate phosphorylation.

  • Stop the reaction and add the HTRF detection reagents.

  • Incubate to allow for the formation of the immunocomplex.

  • Measure the HTRF signal (ratio of emission at 665 nm to 620 nm). A higher signal indicates more phosphorylation (less inhibition).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the data as described for the DHFR assay.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the role of DHFR in cellular metabolism and a general workflow for screening diaminopyridine inhibitors.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) TS Thymidylate Synthase THF->TS NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP dTMP dTMP TS->dTMP dUMP dUMP dUMP->TS DNA DNA Synthesis dTMP->DNA Inhibitor Diaminopyridine Inhibitor Inhibitor->DHFR

Caption: The role of DHFR in the thymidylate synthesis pathway.

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Cell-Based Assays Synthesis Synthesis of N-Alkyl & N-Aryl Diaminopyridines Purification Purification & Structural Verification (NMR, MS) Synthesis->Purification Primary_Assay Primary Enzyme Assay (e.g., DHFR, Kinase) Purification->Primary_Assay IC50 IC50 Determination Primary_Assay->IC50 Selectivity Selectivity Profiling IC50->Selectivity Cytotoxicity Cytotoxicity/Antiproliferative Assays (e.g., MTT) Selectivity->Cytotoxicity Cellular_Target Cellular Target Engagement Cytotoxicity->Cellular_Target

Caption: A general experimental workflow for inhibitor screening.

Conclusion

The decision to utilize an N-alkyl versus an N-aryl substituent on a diaminopyridine core has profound implications for drug design.

  • N-Alkyl diaminopyridines often exhibit improved solubility and can be optimized for potency and selectivity through careful modulation of the alkyl chain length and branching. Their conformational flexibility can be advantageous for adapting to various binding pockets.

  • N-Aryl diaminopyridines generally possess higher lipophilicity and a rigid structure that can lead to high-affinity interactions with the target. This rigidity can also enhance selectivity. The aromatic ring offers opportunities for additional interactions, such as pi-stacking, which can be exploited in rational drug design.

Ultimately, the choice between an N-alkyl and an N-aryl substituent is target and context-dependent. A thorough understanding of the structure-activity relationships and the physicochemical properties of both classes of compounds is essential for the successful development of novel diaminopyridine-based therapeutics.

Validating the Structure of N2-Cyclopentylpyridine-2,3-diamine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative overview of analytical methodologies for the structural validation of N2-Cyclopentylpyridine-2,3-diamine. While a definitive single-crystal X-ray diffraction analysis for this specific compound is not publicly available, this document outlines a robust validation strategy. This strategy combines computational modeling with established spectroscopic techniques and compares this approach against the benchmark of X-ray crystallography, supported by data from structurally related analogs.

Executive Summary

Single-crystal X-ray diffraction is the definitive method for determining molecular structure, providing precise atomic coordinates and spatial arrangement.[1] In the absence of a crystal structure for this compound, a combination of computational chemistry with spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy offers a powerful alternative for comprehensive structural elucidation.[2][3] This guide details the experimental protocols for these techniques and presents a comparative analysis based on predicted data for the target molecule and existing experimental data for analogous compounds.

Comparative Analysis of Structural Validation Methods

The validation of this compound can be approached through a combination of predictive and experimental techniques. The following table compares these methods, with X-ray crystallography serving as the benchmark.

Parameter X-ray Crystallography (Analog Data) Computational Modeling (Predicted for Target) NMR Spectroscopy Mass Spectrometry FT-IR Spectroscopy
Primary Information Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.[1]Predicted 3D structure, bond parameters, and simulated spectroscopic data.Connectivity of atoms, chemical environment of nuclei, and through-space correlations.[4]Molecular weight and elemental composition.[5][6]Presence of specific functional groups.[7]
Sample Requirements Single, high-quality crystal (typically >0.1 mm).[8]None (computational).Milligram quantities, soluble in a suitable deuterated solvent.Microgram to nanogram quantities.Milligram quantities, solid or liquid.
Strengths Unambiguous structure determination.[1]Provides a theoretical model for comparison with experimental data; can predict properties.[9]Excellent for determining the carbon-hydrogen framework and connectivity.[4]High sensitivity and accuracy for molecular formula determination.[6]Rapid and effective for functional group identification.[7]
Limitations Requires a suitable single crystal, which can be difficult to obtain.[10]Accuracy is dependent on the level of theory and computational resources.Can be complex to interpret for molecules with many similar protons or carbons.Provides limited information on stereochemistry and atom connectivity.Provides limited information on the overall molecular framework.

Structural Data for Analogous Compounds

To provide a basis for comparison, the following table summarizes key crystallographic data for pyridine-2,3-diamine and its 5-chloro derivative.

Compound Formula Crystal System Space Group Key Bond Lengths (Å) Key Bond Angles (°)
Pyridine-2,3-diamineC₅H₇N₃TetragonalP-42₁cC2-N2: 1.385, C3-N3: 1.403N2-C2-C3: 118.9
5-Chloropyridine-2,3-diamineC₅H₆ClN₃OrthorhombicP2₁2₁2₁C2-N2: 1.378, C3-N3: 1.396, C5-Cl1: 1.741N2-C2-C3: 119.3, C4-C5-Cl1: 118.7

Data sourced from publicly available crystallographic databases.

Predicted and Expected Spectroscopic Data for this compound

The following table outlines the predicted data from computational modeling and the expected ranges from spectroscopic analysis for the target compound.

Technique Predicted/Expected Data
¹H NMR Aromatic protons (pyridine ring): δ 6.5-8.0 ppm; Cyclopentyl protons: δ 1.5-2.2 ppm; Amine protons (NH and NH₂): Broad signals, δ 4.0-6.0 ppm.
¹³C NMR Aromatic carbons: δ 110-160 ppm; Cyclopentyl carbons: δ 25-60 ppm.
Mass Spec (HRMS) Calculated m/z for [M+H]⁺: C₁₀H₁₆N₃⁺, expected with high mass accuracy.
FT-IR N-H stretching (primary and secondary amines): 3200-3500 cm⁻¹; C-N stretching: 1250-1335 cm⁻¹; Aromatic C-H stretching: ~3100 cm⁻¹.[11]

Experimental Protocols

X-ray Crystallography (for Analogs)
  • Crystal Growth: Single crystals of the compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a supersaturated solution.[12] The choice of solvent is critical and may require screening of various options.[12]

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.[8]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates.

Integrated Approach for this compound Validation

This approach combines computational modeling with spectroscopic analysis.

G

  • Computational Modeling:

    • The 3D structure of this compound is built in silico.

    • Geometry optimization is performed using quantum mechanical methods, such as Density Functional Theory (DFT), to find the lowest energy conformation.[9]

    • NMR chemical shifts and IR vibrational frequencies are calculated from the optimized geometry.[2]

  • NMR Spectroscopy:

    • The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • ¹H and ¹³C NMR spectra are acquired to identify the number and types of protons and carbons.

    • 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed to establish connectivity between atoms.

  • Mass Spectrometry:

    • A small amount of the sample is introduced into the mass spectrometer.

    • High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecular ion, which allows for the unambiguous determination of the elemental formula.[6]

  • FT-IR Spectroscopy:

    • A small amount of the solid or liquid sample is analyzed.

    • The resulting spectrum is analyzed for characteristic absorption bands corresponding to functional groups, such as N-H and C-N bonds, to confirm their presence in the molecule.[7]

Signaling Pathways and Logical Relationships

The logical flow of structure determination by X-ray crystallography is presented below.

G start Purified Compound crystal Grow Single Crystal start->crystal diffraction X-ray Diffraction Experiment crystal->diffraction data_proc Process Diffraction Data diffraction->data_proc solve Solve Phase Problem data_proc->solve refine Refine Atomic Model solve->refine validate Validate Structure refine->validate final_structure Final 3D Structure validate->final_structure

Conclusion

While single-crystal X-ray diffraction remains the unequivocal standard for molecular structure determination, its application is contingent on the ability to grow high-quality crystals. In instances where this is not feasible, such as the current case of this compound, a synergistic approach employing computational modeling and a suite of spectroscopic techniques provides a reliable and comprehensive pathway to structural validation. The comparison of experimentally obtained spectroscopic data with computationally predicted values allows for a high degree of confidence in the assigned structure, enabling further research and development activities.

References

Comparing catalytic activities of different N-substituted diamine ligands

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Catalytic Activities of N-Substituted Diamine Ligands

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and selective catalysts is a cornerstone of modern chemical synthesis, particularly in the pharmaceutical industry where the stereoselective production of chiral molecules is paramount. N-substituted diamine ligands, in coordination with transition metals, have emerged as a versatile and powerful class of catalysts for a wide array of asymmetric transformations. Their catalytic activity and selectivity can be finely tuned by modifying the N-substituents, the diamine backbone, and the metallic center. This guide provides an objective comparison of the catalytic performance of different N-substituted diamine ligands in key chemical reactions, supported by experimental data and detailed protocols.

Section 1: Asymmetric Transfer Hydrogenation (ATH) of Ketones

Asymmetric transfer hydrogenation (ATH) of ketones to produce chiral secondary alcohols is a fundamental reaction in organic synthesis. Chiral N-substituted diamine ligands, particularly in complex with iridium (Ir), have demonstrated exceptional performance in this transformation.

Performance Comparison of Iridium-Diamine Catalysts

A study by Carreira and coworkers explored the use of a series of chiral iridium diamine catalysts for the ATH of α-keto acids. The ligands are based on the N,N'-dimethyl-1,2-diphenylethane-1,2-diamine scaffold with various substituents on the phenyl rings. The data below summarizes the performance of different iridium complexes in the ATH of 2-oxo-2-(o-tolyl)acetic acid.[1][2]

Table 1: Comparison of Iridium-Diamine Catalysts in the ATH of 2-oxo-2-(o-tolyl)acetic acid [1][2]

Catalyst (Ir Complex)Diamine Ligand SubstituentYield (%)Enantiomeric Excess (ee, %)
3a UnsubstitutedQuantitative73
3b ortho-ChloroQuantitative83
3j Polymeric DiamineQuantitativeup to 99

Reaction Conditions: 0.5 mmol of ketone in 2.5 mL of a 1:1 mixture of water/methanol with 0.5 mol % catalyst at 70 °C for 12 h. Formic acid was used as the reducing agent.[1][2]

The results indicate that substitution on the phenyl rings of the diamine ligand significantly influences the enantioselectivity of the reaction. Furthermore, the development of polymeric chiral diamine ligands has led to highly efficient and recyclable catalysts, achieving excellent enantioselectivities and high turnover numbers (TONs).[1][2]

Experimental Protocol: Asymmetric Transfer Hydrogenation of α-Keto Acids

The following is a general procedure for the asymmetric transfer hydrogenation of α-keto acids using an in-situ generated iridium-diamine catalyst.

Materials:

  • [Cp*Ir(H₂O)₃]SO₄

  • Chiral N,N'-dimethyl-1,2-diphenylethane-1,2-diamine ligand (e.g., 2a-j)

  • α-Keto acid (e.g., 2-oxo-2-(o-tolyl)acetic acid)

  • Formic acid

  • Methanol (MeOH)

  • Water (H₂O)

  • TMSCHN₂ (for conversion to methyl ester for HPLC analysis)

  • Chiral High-Performance Liquid Chromatography (HPLC) column (e.g., Chiralcel OJ-H)

Procedure:

  • The air-stable iridium complex is prepared by mixing the chiral diamine ligand (1.1 mol %) with [Cp*Ir(H₂O)₃]SO₄ (1.0 mol %) in an aqueous solution at room temperature.

  • In a reaction vessel, the α-keto acid (0.5 mmol) is dissolved in a 1:1 mixture of methanol and water (2.5 mL).

  • The prepared iridium catalyst (0.5 mol %) is added to the solution of the α-keto acid.

  • Formic acid (as the reducing agent) is added to the reaction mixture.

  • The reaction is heated to 70 °C and stirred for 12 hours.

  • Upon completion, the product is isolated. For analytical purposes, the carboxylic acid product is converted to its corresponding methyl ester using TMSCHN₂.

  • The enantiomeric excess of the product is determined by chiral HPLC analysis.[1][2]

Section 2: Asymmetric Hydrogenation of Isocoumarins

The enantioselective hydrogenation of 3-substituted isocoumarins provides a direct route to chiral 3-substituted 3,4-dihydroisocoumarins, which are key structural motifs in many natural products and biologically active molecules. Ruthenium(II) complexes bearing N-heterocyclic carbene (NHC) and chiral diamine ligands have been shown to be effective precatalysts for this transformation.[3]

Performance Comparison of Ru(II)-NHC-Diamine Precatalysts

A study investigated the catalytic activity of various isolated ruthenium complexes in the enantioselective hydrogenation of 3-phenylisocoumarin. The results highlight the importance of the diamine ligand structure.[3]

Table 2: Comparison of Ru(II)-NHC-Diamine Precatalysts in the Hydrogenation of 3-Phenylisocoumarin [3]

PrecatalystChiral Diamine LigandYield (%)Enantiomeric Ratio (e.r.)
C3 (1S,2S)-1,2-diphenylethane-1,2-diamine (DPEN)8098:2
C4 (1R,2R)-1,2-di-p-tolylethane-1,2-diamine8398.5:1.5
C5 Diamine with other para-substituents8097:3
C6 Diamine with other para-substituents7896:4
C7a Diamine with ortho-substituents6572:28

Reaction Conditions: 0.2 mmol of 3-phenylisocoumarin, 2 mol % of the ruthenium complex, and 10 mol % of NaOt-Bu in 4.0 mL of n-hexane under 50 bar of H₂ at 15 °C for 18 h.[3]

The data demonstrates that para-substituents on the phenyl rings of the diamine ligand are well-tolerated and can slightly improve performance, while ortho-substituents are detrimental to the enantioselectivity.[3]

Experimental Protocol: Enantioselective Hydrogenation of Isocoumarins

The following protocol describes the general procedure for the enantioselective hydrogenation of isocoumarins catalyzed by Ru(II)-NHC-diamine complexes.

Materials:

  • 3-Substituted isocoumarin (e.g., 3-phenylisocoumarin)

  • Ruthenium(II)-NHC-Diamine precatalyst (e.g., C4)

  • Sodium tert-butoxide (NaOt-Bu)

  • n-Hexane

  • Hydrogen gas (H₂)

  • High-pressure autoclave

Procedure:

  • In a glovebox, a high-pressure autoclave is charged with the 3-substituted isocoumarin (0.2 mmol), the ruthenium precatalyst (0.004 mmol, 2 mol %), and sodium tert-butoxide (0.02 mmol, 10 mol %).

  • n-Hexane (4.0 mL) is added as the solvent.

  • The autoclave is sealed, removed from the glovebox, and then pressurized with hydrogen gas to 50 bar.

  • The reaction mixture is stirred at 15 °C for the specified time (e.g., 18 hours).

  • After the reaction, the pressure is carefully released, and the solvent is removed under reduced pressure.

  • The product is isolated, typically by column chromatography.

  • The enantiomeric ratio is determined by HPLC analysis using a chiral stationary phase.[3]

Section 3: Visualizing Catalytic Processes

To better understand the relationships and workflows involved in the application of N-substituted diamine ligands in catalysis, the following diagrams are provided.

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Product Analysis metal_precursor Metal Precursor ([Cp*Ir(H2O)3]SO4 or [Ru(NHC)Cl2(p-cymene)]) catalyst Active Catalyst or Precatalyst metal_precursor->catalyst ligand N-Substituted Diamine Ligand ligand->catalyst reaction_vessel Reaction (Controlled T, P) catalyst->reaction_vessel substrate Substrate (Ketone or Isocoumarin) substrate->reaction_vessel reagents Reagents (H-source, Base) reagents->reaction_vessel isolation Product Isolation reaction_vessel->isolation analysis Analysis (HPLC, NMR) isolation->analysis ligand_modification_effect ligand N-Substituted Diamine Ligand substituents N-Substituents ligand->substituents backbone Diamine Backbone ligand->backbone steric_effects steric_effects substituents->steric_effects Steric Hindrance electronic_effects electronic_effects substituents->electronic_effects Electronic Properties chirality chirality backbone->chirality Chiral Scaffold bite_angle bite_angle backbone->bite_angle Coordination Geometry performance Catalytic Performance steric_effects->performance electronic_effects->performance chirality->performance bite_angle->performance yield yield performance->yield Yield selectivity selectivity performance->selectivity Enantio-/Diastereo- selectivity activity activity performance->activity Turnover Number/ Frequency

References

Spectroscopic Scrutiny: A Comparative Analysis of N2- and N3-Substituted Diaminopyridines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced structural differences between isomers is paramount for predicting molecular behavior and optimizing therapeutic potential. This guide provides an objective spectroscopic comparison of N2- and N3-substituted diaminopyridines, supported by experimental data and detailed protocols, to illuminate the impact of nitrogen positioning on their physicochemical properties.

The substitution pattern of amino groups on the pyridine ring significantly influences the electronic distribution, and consequently, the spectroscopic characteristics of diaminopyridines. These differences are critical in fields such as medicinal chemistry, where subtle isomeric changes can lead to profound differences in biological activity and metabolic stability. This guide focuses on a comparative analysis of representative N2- and N3-substituted diaminopyridines, primarily 2,3-diaminopyridine and 3,4-diaminopyridine, to provide a clear framework for their differentiation and characterization.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for N2- and N3-substituted diaminopyridines, offering a quantitative comparison of their NMR, FTIR, UV-Vis, and Mass Spectrometry characteristics.

Table 1: 1H and 13C NMR Chemical Shifts (δ, ppm)

CompoundPosition1H Chemical Shift (ppm)13C Chemical Shift (ppm)
2,3-Diaminopyridine 2-NH24.75 (s, 2H)-
3-NH25.85 (s, 2H)-
C2-150.1
C3-123.8
C46.95 (dd, 1H)122.9
C56.45 (dd, 1H)114.2
C67.45 (dd, 1H)138.0
3,4-Diaminopyridine 3-NH25.60 (s, 2H)-
4-NH26.20 (s, 2H)-
C27.50 (s, 1H)140.1
C3-126.5
C4-145.2
C56.60 (d, 1H)110.8
C67.50 (s, 1H)140.1

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Table 2: Key FTIR Absorption Bands (cm-1)

Vibrational ModeN2-Substituted (2,3-Diaminopyridine)N3-Substituted (3,4-Diaminopyridine)
N-H Stretching (asymmetric)~3450~3430
N-H Stretching (symmetric)~3320~3300
C=C & C=N Stretching1620 - 14501610 - 1440
N-H Bending~1630~1625
C-N Stretching~1300~1280

Table 3: UV-Visible Spectroscopic Data

CompoundSolventλmax (nm)Molar Absorptivity (ε, L·mol-1·cm-1)
2,3-DiaminopyridineDMSO350-900 (broad)Varies with concentration[1]
3,4-DiaminopyridineWater (pH 7)275, 330~10,000, ~5,000

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
2,3-Diaminopyridine109.1382 (loss of HCN), 55
3,4-Diaminopyridine109.1382 (loss of HCN), 55

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to facilitate the replication of these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the diaminopyridine sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O).

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • 1H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: pulse angle of 30-45°, relaxation delay of 1-2 seconds.

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: pulse angle of 45-90°, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid diaminopyridine sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

    • Transfer the mixture to a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent pellet.[2]

  • Instrumentation: Use a benchtop FTIR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm-1 over the range of 4000-400 cm-1.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the diaminopyridine sample in a UV-transparent solvent (e.g., ethanol, methanol, or water) at a known concentration (e.g., 1 mg/mL).

    • Prepare a series of dilutions from the stock solution to determine the optimal concentration for absorbance measurements (typically absorbance values should be between 0.1 and 1.0).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum.

    • Rinse the cuvette with the sample solution and then fill it with the sample solution.

    • Scan the sample over the desired wavelength range (e.g., 200-800 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).[3][4]

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using Graphviz, illustrate a key signaling pathway involving diaminopyridines and a general experimental workflow for their characterization.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Comparison start Starting Materials reaction Chemical Reaction start->reaction purification Purification (e.g., Crystallization, Chromatography) reaction->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ftir FTIR Spectroscopy purification->ftir uv_vis UV-Vis Spectroscopy purification->uv_vis ms Mass Spectrometry purification->ms data_proc Data Processing nmr->data_proc ftir->data_proc uv_vis->data_proc ms->data_proc comparison Comparative Analysis data_proc->comparison report Publish Comparison Guide comparison->report

Caption: General experimental workflow for the synthesis and spectroscopic characterization of diaminopyridines.

mechanism_of_action cluster_presynaptic Presynaptic Nerve Terminal cluster_postsynaptic Postsynaptic Muscle Fiber ap Action Potential kv_channel Voltage-Gated K+ Channel (Kv) ap->kv_channel Opens ca_channel Voltage-Gated Ca2+ Channel (Cav) ap->ca_channel Opens kv_channel->ap Repolarizes ach_vesicle Acetylcholine (ACh) Vesicle ca_channel->ach_vesicle Triggers Fusion ach_release ACh Release ach_vesicle->ach_release ach_receptor ACh Receptor ach_release->ach_receptor Binds to muscle_contraction Muscle Contraction ach_receptor->muscle_contraction Initiates diaminopyridine 3,4-Diaminopyridine diaminopyridine->kv_channel Blocks

Caption: Mechanism of action of 3,4-diaminopyridine at the neuromuscular junction.[5][6][7]

Conclusion

The spectroscopic data presented in this guide highlight the distinct fingerprints of N2- and N3-substituted diaminopyridines. The position of the amino groups significantly influences the chemical environment of the pyridine ring protons and carbons, leading to discernible differences in their NMR spectra. Similarly, variations in N-H stretching and bending frequencies in FTIR, as well as the absorption maxima in UV-Vis spectroscopy, provide valuable diagnostic information. While mass spectrometry may show similar fragmentation patterns for the parent ions, detailed analysis of fragment intensities can offer further structural clues. This comparative guide, with its consolidated data and detailed protocols, serves as a valuable resource for the unambiguous identification and characterization of these important heterocyclic compounds.

References

Purity Assessment of Synthesized N2-Cyclopentylpyridine-2,3-diamine: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for assessing the purity of synthesized N2-Cyclopentylpyridine-2,3-diamine. High-Performance Liquid Chromatography (HPLC) is presented as the primary recommended technique, with a detailed experimental protocol. Alternative methods, including Gas Chromatography (GC) and Capillary Electrophoresis (CE), are discussed and compared to provide a complete analytical perspective for researchers in pharmaceutical development and quality control.

Introduction

This compound is a substituted diaminopyridine derivative of interest in medicinal chemistry and drug discovery. The synthesis of such molecules can often lead to a variety of impurities, including unreacted starting materials, intermediates, and side-products. Therefore, a robust and reliable analytical method is crucial to ensure the purity and quality of the synthesized compound. This guide focuses on providing a detailed HPLC method for the purity assessment of this compound and compares its performance with other potential analytical techniques.

Potential Impurities in the Synthesis of this compound

Based on general synthetic routes for N-substituted diaminopyridines, which often involve the protection of one amino group followed by alkylation and deprotection, the following potential impurities should be considered during the purity analysis:

  • Starting Material: 2,3-Diaminopyridine

  • Isomeric Impurity: N3-Cyclopentylpyridine-2,3-diamine

  • Over-alkylation Product: N,N'-Dicyclopentylpyridine-2,3-diamine

  • Protected Intermediate: e.g., N-(3-amino-2-pyridinyl)-pivalamide (if Boc protection is used)

  • Residual Solvents and Reagents

A suitable analytical method must be able to resolve the main compound from these potential impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC (RP-HPLC) is the most widely used and recommended technique for the analysis of aromatic amines and related pharmaceutical compounds due to its high resolution, sensitivity, and applicability to a wide range of non-volatile and thermally labile molecules.

Proposed HPLC Method

Table 1: Proposed HPLC Parameters

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 20 minutes, then hold at 90% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in a mixture of Mobile Phase A and B (50:50)
Experimental Protocol: HPLC Purity Assessment
  • Preparation of Mobile Phases:

    • Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.

    • Mobile Phase B: Add 1 mL of formic acid to 1 L of HPLC-grade acetonitrile and mix thoroughly.

    • Degas both mobile phases using a suitable method (e.g., sonication or vacuum filtration).

  • Preparation of Standard Solution:

    • Accurately weigh approximately 1 mg of this compound analytical standard.

    • Dissolve in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.1 mg/mL.

    • Vortex or sonicate to ensure complete dissolution.

  • Preparation of Sample Solution:

    • Accurately weigh approximately 1 mg of the synthesized this compound.

    • Dissolve in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.1 mg/mL.

    • Vortex or sonicate to ensure complete dissolution.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition (10% B) for at least 30 minutes or until a stable baseline is achieved.

    • Inject a blank (50:50 mobile phase mixture) to ensure the system is clean.

    • Inject the standard solution to determine the retention time of the main peak.

    • Inject the sample solution to analyze its purity.

  • Data Analysis:

    • Integrate the peaks in the chromatogram of the sample solution.

    • Calculate the purity of the synthesized compound by determining the area percentage of the main peak relative to the total area of all peaks.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Comparison with Alternative Analytical Methods

While HPLC is the recommended method, other techniques can also be employed for purity assessment, each with its own advantages and limitations.

Table 2: Comparison of Analytical Methods for Purity Assessment

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Capillary Electrophoresis (CE)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Separation of ions based on their electrophoretic mobility in an electric field.
Applicability Ideal for non-volatile and thermally labile compounds.[1]Suitable for volatile and thermally stable compounds; may require derivatization for polar amines.[2]Well-suited for charged and polar molecules.
Resolution HighVery high, especially with capillary columns.[1]Very high
Sensitivity Good to excellent, depending on the detector (e.g., UV, MS).[3]Excellent, particularly with sensitive detectors like FID and MS.[4]Can be lower than HPLC and GC, but can be enhanced with certain techniques.
Sample Throughput ModerateHigh, with fast analysis times for simple mixtures.[4]High
Solvent Consumption Relatively highLow (carrier gas)Very low
Instrumentation Cost Moderate to highModerate to highModerate

Visualizing the Workflow and Relationships

To better understand the process and the relationship between different analytical aspects, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemEquilibration System Equilibration MobilePhase->SystemEquilibration StandardSol Standard Solution Preparation StandardInjection Standard Injection StandardSol->StandardInjection SampleSol Sample Solution Preparation SampleInjection Sample Injection SampleSol->SampleInjection BlankInjection Blank Injection SystemEquilibration->BlankInjection BlankInjection->StandardInjection StandardInjection->SampleInjection PeakIntegration Peak Integration SampleInjection->PeakIntegration PurityCalculation Purity Calculation PeakIntegration->PurityCalculation

Caption: Experimental workflow for HPLC purity assessment.

Logical_Relationships cluster_synthesis Synthesis & Impurities cluster_analysis Analytical Methods cluster_output Outcome Synthesis Synthesis of This compound Impurities Potential Impurities (Starting Materials, Isomers, etc.) Synthesis->Impurities generates HPLC HPLC Impurities->HPLC resolved by GC GC Impurities->GC resolved by CE CE Impurities->CE resolved by Purity Purity Assessment HPLC->Purity GC->Purity CE->Purity

References

N-Substituted Diaminopyrimidines as Potent Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The N-substituted diaminopyridine and its bioisosteric counterpart, diaminopyrimidine, represent a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. This guide provides a comparative analysis of the structure-property relationships of N-substituted diaminopyrimidine derivatives, with a focus on their activity as Focal Adhesion Kinase (FAK) inhibitors. The information presented herein is supported by experimental data to aid in the rational design of novel therapeutic agents.

Correlating Structure with Biological Activity

The biological activity of N-substituted diaminopyrimidines is significantly influenced by the nature and position of substituents on the pyrimidine core and the N-linked aryl groups. Structure-activity relationship (SAR) studies have revealed key determinants of inhibitory potency and selectivity against protein kinases like FAK.

A series of 2,4-dianilinopyrimidine derivatives have been synthesized and evaluated for their inhibitory activity against FAK and their antiproliferative effects on cancer cell lines. The data reveals that modifications at the N-aryl moieties can dramatically impact biological outcomes. For instance, the introduction of a 4-(morpholinomethyl)phenyl group at the N2 position can enhance interactions within the active site of FAK.[1] Further substitutions on the N4-phenyl ring with various benzamides have been explored to optimize potency.

Table 1: Structure-Activity Relationship of N-Substituted 2,4-Dianilinopyrimidine Derivatives as FAK Inhibitors [1]

Compound IDN4-SubstituentFAK IC₅₀ (µM)H1975 Cell IC₅₀ (µM)A431 Cell IC₅₀ (µM)
8a 2-hydroxyethyl0.0470.0440.119
8b 3-hydroxypropyl0.0520.0630.138
8c 2,3-dihydroxypropyl0.0690.0810.155
8d 2-methoxyethyl0.1120.1350.217
8e 2-(dimethylamino)ethyl0.0880.1020.189
8f 2-(pyrrolidin-1-yl)ethyl0.0750.0910.173
8g 2-(piperidin-1-yl)ethyl0.0610.0780.162
8h 2-morpholinoethyl0.0550.0710.147
8i 3-(dimethylamino)propyl0.0930.1150.201
TAE226 (Reference Compound)0.0350.0580.126

Data presented as mean ± SD of three independent experiments.

The data in Table 1 illustrates that small, polar substituents on the terminal amide, such as a 2-hydroxyethyl group (compound 8a ), result in potent FAK inhibition and strong antiproliferative activity.[1] Increasing the alkyl chain length or introducing bulkier substituents generally leads to a slight decrease in potency.

FAK Signaling Pathway and Inhibition

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival. Its overexpression is implicated in various cancers. N-substituted diaminopyrimidines act as ATP-competitive inhibitors, binding to the kinase domain of FAK and preventing its autophosphorylation at Tyr397, a critical step for its activation and the subsequent downstream signaling cascade.

FAK_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrin Integrin Receptors ECM->Integrin binds FAK FAK Integrin->FAK activates FAK->FAK Src Src FAK->Src recruits and activates p130Cas p130Cas FAK->p130Cas Grb2_SOS Grb2/SOS FAK->Grb2_SOS PI3K PI3K FAK->PI3K Src->FAK phosphorylates Ras Ras Grb2_SOS->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf Cell_Pro Cell Proliferation, Survival, Migration Akt->Cell_Pro MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Pro Inhibitor N-Substituted Diaminopyrimidine Inhibitor->FAK inhibits Synthesis_Workflow cluster_0 Step 1: Synthesis of Intermediate 3 cluster_1 Step 2: Final Product Synthesis Start_1 4-fluorobenzaldehyde Product_1 Intermediate 1 Start_1->Product_1 a Reagent_1 Morpholine, K2CO3, DMSO Product_2 Intermediate 2 Product_1->Product_2 b Reagent_2 10% Pd/C, H2, EtOH Product_3 Intermediate 3 Product_2->Product_3 c Reagent_3 2,4,5-trichloropyrimidine, DIPEA, 2-BuOH Start_2 Intermediate 3 Product_4 Intermediate 4 Start_2->Product_4 d Reagent_4 Substituted Aniline, TFA, 2-BuOH Product_5 Intermediate 5 (Carboxylic Acid) Product_4->Product_5 e Reagent_5 NaOH, 1,4-dioxane/H2O Final_Product Final Product (e.g., 8a-i) Product_5->Final_Product f Reagent_6 Amine, EDCI, HOBt, DMF

References

A Comparative Guide to Synthetic Routes for N-alkyl-2,3-diaminopyridines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-alkyl-2,3-diaminopyridines are valuable intermediates in medicinal chemistry, serving as precursors for a variety of heterocyclic scaffolds. The regioselective introduction of an alkyl group onto the diamine presents a significant synthetic challenge. This guide provides an objective comparison of traditional and modern synthetic routes, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Overview of Synthetic Strategies

Two primary strategies are benchmarked: a traditional two-step approach involving direct N-alkylation with alkyl halides, and a modern, more direct one-pot reductive amination. These methods are compared based on yield, regioselectivity, reaction conditions, and substrate scope.

Route 1: Traditional Direct N-Alkylation

This classical approach involves the deprotonation of 2,3-diaminopyridine using a strong base, followed by a nucleophilic substitution reaction (SN2) with an alkyl halide. While straightforward, this method often suffers from challenges including over-alkylation and a lack of regioselectivity between the N-2 and N-3 positions.[1][2] The use of a strong base like n-butyllithium can generate the lithioamino anion in situ, leading to improved yields and cleaner reactions compared to using weaker bases.[3][4]

cluster_0 Direct N-Alkylation Workflow 2,3-Diaminopyridine 2,3-Diaminopyridine Deprotonation Deprotonation 2,3-Diaminopyridine->Deprotonation Lithioamino Anion Lithioamino Anion Deprotonation->Lithioamino Anion Alkylation Alkylation Lithioamino Anion->Alkylation N-alkyl-2,3-diaminopyridine N-alkyl-2,3-diaminopyridine Alkylation->N-alkyl-2,3-diaminopyridine Alkyl Halide Alkyl Halide Alkyl Halide->Alkylation n-BuLi n-BuLi n-BuLi->Deprotonation cluster_1 Reductive Amination Workflow Start 2,3-Diaminopyridine Aldehyde Imine Formation Imine Formation Start:f0->Imine Formation Start:f1->Imine Formation Imine Intermediate Imine Intermediate Imine Formation->Imine Intermediate Reduction Reduction Imine Intermediate->Reduction Product N-3-alkyl-2,3-diaminopyridine Reduction->Product Reducing Agent e.g., NaBH3CN Reducing Agent->Reduction

References

Navigating Analytical Cross-Validation: A Comparative Guide to Diaminopyridine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Our Readers: The initial focus of this guide was the analytical cross-validation of N2-Cyclopentylpyridine-2,3-diamine. However, a thorough search of publicly available scientific literature and databases revealed a lack of published experimental analytical data for this specific compound. To provide a valuable and data-supported resource in the interim, this guide presents a comprehensive comparative analysis of two closely related and well-characterized isomers: 2,3-diaminopyridine and 3,4-diaminopyridine . The methodologies and data presentation herein are intended to serve as a practical template for researchers engaged in the analytical characterization of novel chemical entities.

Executive Summary

This guide provides a detailed comparison of analytical data for 2,3-diaminopyridine and 3,4-diaminopyridine, serving as a practical resource for researchers, scientists, and drug development professionals. By presenting key analytical parameters from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), this document facilitates a clear understanding of the analytical profiles of these two isomers. Detailed experimental protocols are provided to ensure reproducibility, and workflow diagrams created using Graphviz offer a visual representation of the analytical processes.

Comparative Analytical Data

The following tables summarize the key analytical data for 2,3-diaminopyridine and 3,4-diaminopyridine.

Table 1: NMR Spectroscopic Data
Parameter2,3-Diaminopyridine3,4-Diaminopyridine
¹H NMR δ 7.26 ppm (d, 6H)[1]
(Solvent)(DMSO-d₆)(Not explicitly stated)
¹³C NMR Data available in SpectraBase[2]Data available in SpectraBase[3]
(Solvent)(Not explicitly stated)(Deuterium oxide/Deuterium chloride)
Table 2: Mass Spectrometry Data
Parameter2,3-Diaminopyridine3,4-Diaminopyridine
Molecular Weight 109.13 g/mol [2][4]109.13 g/mol [5][6]
Molecular Formula C₅H₇N₃[2][7]C₅H₇N₃[5][6]
Mass Spectrum (m/z) 109 (M+)[1]Data available via LC-MS/MS[8]
Ionization Mode Electron Ionization (EI)[7]Electrospray Ionization (ESI)[8]
Table 3: High-Performance Liquid Chromatography (HPLC) Data
Parameter2,3-Diaminopyridine3,4-Diaminopyridine
Purity 99.5%[1]≥98%[9]
Column Not specifiedC18 bonded phase[10][11]
Mobile Phase Not specifiedAcetonitrile and aqueous sodium octanesulfonate/ammonium acetate buffer (pH 1.9)[10][11]
Detection Not specifiedUV-Vis

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the chemical structure and confirm the identity of the diaminopyridine isomers.

  • Instrumentation: A standard NMR spectrometer (e.g., Bruker, 300 MHz or higher).

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the diaminopyridine sample.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a ¹H NMR spectrum using standard acquisition parameters.

    • Integrate the signals and determine the chemical shifts (δ) in parts per million (ppm) relative to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a ¹³C NMR spectrum using standard acquisition parameters with proton decoupling.

    • Determine the chemical shifts (δ) in ppm.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the diaminopyridine isomers.

  • Instrumentation: A mass spectrometer (e.g., GC-MS or LC-MS).

  • Sample Preparation:

    • Prepare a dilute solution of the diaminopyridine sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • GC-MS Analysis:

    • Inject the sample into the GC-MS system.

    • Use a suitable temperature program to achieve chromatographic separation.

    • Acquire mass spectra using electron ionization (EI).

  • LC-MS Analysis:

    • Inject the sample into the LC-MS system.

    • Use a suitable mobile phase and gradient to achieve chromatographic separation.

    • Acquire mass spectra using electrospray ionization (ESI).

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the diaminopyridine isomers and quantify any impurities.

  • Instrumentation: An HPLC system equipped with a UV-Vis detector.

  • Chromatographic Conditions for 3,4-Diaminopyridine (as an example): [10][11]

    • Column: C18 bonded phase column.

    • Mobile Phase: A mixture of 10 volumes of acetonitrile and 90 volumes of an aqueous solution containing 1 g/L sodium octanesulfonate and 0.77 g/L ammonium acetate. The pH of the aqueous solution is adjusted to 1.9 with trifluoroacetic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a specified wavelength.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh the diaminopyridine sample and dissolve it in the mobile phase to a known concentration.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the sample and record the chromatogram.

    • Calculate the purity by dividing the peak area of the main component by the total peak area of all components.

Visualizations

The following diagrams illustrate the experimental workflow for the analytical cross-validation of diaminopyridine isomers.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_data_interpretation Data Interpretation Sample Diaminopyridine Isomer Solution Sample Solution Sample->Solution Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Solution->NMR MS Mass Spectrometry (GC-MS or LC-MS) Solution->MS HPLC HPLC Analysis Solution->HPLC Structure Structural Elucidation NMR->Structure MW Molecular Weight Confirmation MS->MW Purity Purity Assessment HPLC->Purity

Caption: Experimental workflow for the analytical characterization of diaminopyridine isomers.

Signaling_Pathway_Placeholder cluster_info Information cluster_pathway Generic Signaling Pathway Info A specific signaling pathway for this compound is not established in the public domain. This diagram serves as a structural placeholder. Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene

Caption: Placeholder for a signaling pathway diagram.

References

Safety Operating Guide

Navigating the Safe Disposal of N2-Cyclopentylpyridine-2,3-diamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step logistical information for the safe disposal of N2-Cyclopentylpyridine-2,3-diamine, a pyridine derivative. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

Key Disposal Procedures and Safety Considerations

The following table summarizes the critical steps and considerations for the proper disposal of this compound.

StepProcedureKey Safety and Logistical Information
1. Waste Identification and Classification Determine that this compound is a chemical waste product requiring disposal.[2]Based on data from similar pyridine derivatives, this compound should be treated as hazardous waste.[1] Never dispose of it down the drain or in regular trash.[3]
2. Personal Protective Equipment (PPE) Always wear appropriate PPE when handling the chemical for disposal.This includes nitrile gloves, safety goggles with side shields, a face shield if necessary, and a lab coat.[3]
3. Segregation of Waste Store waste this compound separately from incompatible materials.[2]Pyridine derivatives should be kept away from strong oxidizers and acids.[4] Store in a designated and secure area.
4. Waste Container Selection and Labeling Use a suitable, leak-proof, and compatible container for waste collection.[2]The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the date of accumulation, and any associated hazards.[2]
5. Spill Management In the event of a spill, contain it immediately using an inert absorbent material.Use materials like sand or vermiculite to absorb the spill.[5] The collected absorbent material must then be placed in a sealed container for disposal as hazardous waste.[4] Ensure the area is well-ventilated, preferably within a chemical fume hood.[3][4]
6. Professional Disposal Arrange for the collection and disposal of the hazardous waste through a licensed and certified waste disposal service.Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup and for guidance on specific institutional procedures.[2]
7. Empty Container Disposal Triple-rinse empty containers that held this compound with a suitable solvent.The rinsate must be collected and treated as hazardous waste.[2] After triple-rinsing, the container may be disposed of in the regular trash, though it is best to reuse it for compatible waste if possible.[2]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow start Start: this compound identified for disposal ppe Don Appropriate PPE (Nitrile Gloves, Goggles, Lab Coat) start->ppe empty_container_check Container Empty? start->empty_container_check container Select a Compatible and Leak-Proof Waste Container ppe->container label Label Container: 'Hazardous Waste' Full Chemical Name Date & Hazards container->label segregate Store Waste in a Designated, Secure, and Ventilated Area Away from Incompatibles label->segregate spill_check Spill Occurred? segregate->spill_check contain_spill Contain Spill with Inert Absorbent spill_check->contain_spill Yes contact_ehs Contact Environmental Health & Safety (EHS) for Professional Disposal spill_check->contact_ehs No package_spill Package Contaminated Material in a Sealed Container for Disposal contain_spill->package_spill package_spill->contact_ehs end End: Waste Transferred to Licensed Disposal Service contact_ehs->end empty_container_check->ppe No triple_rinse Triple-Rinse Container with Appropriate Solvent empty_container_check->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Rinsed Container as Non-Hazardous Waste or Reuse collect_rinsate->dispose_container dispose_container->end

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety protocols and the relevant Safety Data Sheet. It is imperative to contact your Environmental Health and Safety department or a licensed hazardous waste disposal company for definitive guidance.

References

Personal protective equipment for handling N2-Cyclopentylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for N2-Cyclopentylpyridine-2,3-diamine was publicly available at the time of this writing. The following guidance is based on the known hazards of structurally similar compounds, such as pyridine derivatives and aromatic amines, and is intended to provide a robust safety framework for handling this chemical in a laboratory setting. Researchers must always perform a risk assessment for their specific experimental conditions and consult with their institution's Environmental Health and Safety (EHS) department.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data for analogous compounds like N2-cyclopropylpyridine-2,3-diamine and general knowledge of pyridine derivatives and aromatic amines, this compound is anticipated to be a hazardous substance.[1][2] The primary hazards are expected to include skin irritation, serious eye irritation, and potential respiratory tract irritation.[3] Aromatic amines as a class are known for their potential toxicity and carcinogenicity, and they can be readily absorbed through the skin.[1][2]

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye/Face Protection Chemical splash goggles with side protection. A face shield may be necessary for splash-prone procedures.[4]To protect eyes from splashes of the chemical, which is expected to cause serious eye irritation.[3]
Hand Protection Nitrile or neoprene gloves are recommended for handling pyridine and its derivatives.[5][6] Butyl rubber gloves may also be suitable.[7] Always inspect gloves before use.To prevent skin contact, as the compound is expected to cause skin irritation and can potentially be absorbed through the skin.[3]
Body Protection A fully buttoned laboratory coat.[7] For larger quantities or splash-prone operations, a chemically resistant apron over the lab coat is recommended.To protect the skin from accidental splashes and contamination.
Respiratory Protection All handling of the solid or solutions should be conducted in a certified chemical fume hood.[6] If a fume hood is not available or for emergency situations, a respirator may be necessary.To prevent inhalation of dust or vapors, which may cause respiratory irritation.[3]

Safe Handling and Operational Plan

A systematic approach is crucial for the safe handling of this compound. The following step-by-step operational plan should be followed:

2.1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[5][6]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[7] Have a chemical spill kit appropriate for pyridine and aromatic amine compounds readily available.

2.2. Handling Procedure:

  • Don PPE: Before handling the chemical, put on all the required personal protective equipment as detailed in Table 1.

  • Weighing: If weighing the solid compound, do so in a fume hood to avoid inhaling any dust. Use a draft shield if necessary.

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Reactions: Conduct all reactions involving this compound within the chemical fume hood.

  • Post-Handling: After handling, wash hands thoroughly with soap and water, even after removing gloves.[4]

2.3. Storage:

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[7]

  • Keep the container tightly closed to prevent the absorption of moisture and the release of vapors.[6]

  • Ensure the storage container is clearly labeled with the chemical name and associated hazards.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure safety.

  • Waste Collection: Collect all waste containing this compound, including contaminated consumables (e.g., gloves, pipette tips), in a designated and clearly labeled hazardous waste container.

  • Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Disposal Request: Follow your institution's procedures for the disposal of hazardous chemical waste. Contact your EHS department to arrange for pickup and disposal.

Emergency Procedures

In the event of an emergency, follow these procedures:

Table 2: Emergency Response Protocol

IncidentProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5][6] Remove contaminated clothing while under the safety shower. Seek immediate medical attention.
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill For a small spill within a fume hood, trained personnel wearing appropriate PPE can clean it up using an absorbent material. For larger spills or spills outside of a fume hood, evacuate the area, and contact your institution's EHS department immediately.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal RiskAssessment Conduct Risk Assessment LocateSafety Locate Fume Hood, Eyewash & Shower RiskAssessment->LocateSafety Proceed if safe DonPPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) LocateSafety->DonPPE Weighing Weigh Solid DonPPE->Weighing SolutionPrep Prepare Solution Weighing->SolutionPrep Reaction Perform Reaction SolutionPrep->Reaction Decontaminate Decontaminate Glassware & Work Area Reaction->Decontaminate WasteDisposal Dispose of Waste in Labeled Container Decontaminate->WasteDisposal DoffPPE Doff PPE WasteDisposal->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.